4'-Chlorochalcone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINIOLNGCQCSM-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313946 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-22-9, 956-02-5 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4'-Chlorochalcone: A Comprehensive Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of 4'-Chlorochalcone, a synthetic chalcone derivative of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthetic routes, and a critical analysis of its burgeoning biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and insights into its therapeutic potential.
Core Molecular Structure and Physicochemical Profile
This compound, systematically named (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is a chalcone derivative distinguished by a chlorine atom at the para-position of one of its phenyl rings.[1][2] This substitution significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions.
The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3][4] This enone linker is a key pharmacophore, rendering the molecule susceptible to various chemical transformations and interactions with biological targets.[5] The trans configuration of the double bond is confirmed by the coupling constants of the enone protons (J ≈ 15–16 Hz).[2]
Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | [2][6] |
| CAS Number | 956-02-5 | [1][2][7] |
| Molecular Formula | C₁₅H₁₁ClO | [1][2][7] |
| Molecular Weight | 242.70 g/mol | [2][6][7] |
| Appearance | White to yellow crystalline powder or solid | [1][8] |
| Melting Point | 97-101 °C | [2][8] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water.[1][8] | |
| Crystal System | Monoclinic, Space Group P2₁/c | [2][9] |
The limited aqueous solubility of this compound is a critical consideration for its formulation and delivery in biological systems, highlighting the importance of developing suitable carrier systems or prodrug strategies.[1]
Synthesis and Spectroscopic Characterization
The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation .[10][11] This base-catalyzed aldol condensation reaction involves the reaction of 4'-chloroacetophenone with benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
Objective: To synthesize this compound.
Materials:
-
4'-Chloroacetophenone
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Stirring apparatus
-
Beaker or flask
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of 4'-chloroacetophenone and benzaldehyde in ethanol in a flask. The use of ethanol is advantageous as it is a relatively "green" solvent and provides good solubility for the reactants.[2]
-
Catalyst Addition: While stirring the solution, slowly add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the benzaldehyde.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the mixture into cold water or an ice bath to precipitate the crude this compound.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining base. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Key absorption bands include a strong C=O stretching vibration around 1651 cm⁻¹ (characteristic of an α,β-unsaturated ketone) and a C=C trans bending vibration around 979 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the vinylic protons of the enone system. The large coupling constant (J ≈ 15–16 Hz) for the vinylic protons confirms the trans-stereochemistry.[2] ¹³C NMR will show distinct signals for the carbonyl carbon and the carbons of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 242.7).
Biological Activities and Therapeutic Potential
This compound has emerged as a promising scaffold in drug discovery due to its diverse range of biological activities.[8][12] The presence of the chlorine atom, an electron-withdrawing group, is believed to enhance its biological efficacy.[5]
Antimicrobial Activity
Chalcones substituted with a chlorine atom have demonstrated significant efficacy in inhibiting the growth of various microbial strains.[3][13] Studies have shown that this compound and its derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans.[3][14] The antimicrobial activity is thought to be related to the interaction of the α,β-unsaturated ketone system with microbial enzymes or other cellular components.
Anticancer Potential
The cytotoxic effects of this compound and its derivatives have been evaluated against several human cancer cell lines.[10] In vitro studies are crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key indicator of cytotoxic potency.[10] The proposed mechanisms of anticancer activity include the induction of oxidative stress in cancer cells and interaction with enzymes or receptors involved in cell signaling pathways.[2]
Anti-inflammatory and Antioxidant Properties
Chalcones, in general, are known for their anti-inflammatory and antioxidant activities.[3][15] this compound has been investigated for its ability to inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in inflammatory processes.[16]
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[2] It is hypothesized that it may reduce the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's pathology, although further research is needed to validate these findings.[2]
Other Potential Applications
-
Metal Chelation: this compound can form complexes with metal ions like copper and iron, making it a valuable tool in metal chelation studies and for the development of sensors for heavy metal detection.[2]
-
Drug Design Scaffold: The this compound framework has been utilized as a starting point for the design of molecular hybrids with other pharmacophores to enhance therapeutic efficacy, for example, in the development of antimalarial agents.[11][17]
Future Directions and Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis, coupled with a wide spectrum of biological activities, makes it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold are needed to optimize its potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies are required to fully understand the molecular mechanisms underlying its various biological effects.
-
Pharmacokinetic Profiling: Comprehensive in vivo studies are necessary to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a drug candidate.
-
Formulation Development: Addressing its limited aqueous solubility through advanced formulation strategies will be key to unlocking its full therapeutic potential.
References
- 1. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 956-02-5 [smolecule.com]
- 3. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides | MDPI [mdpi.com]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. 4-Chlorochalcone | hMAO-B inhibitor | Antioxidant | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
Introduction: The Significance of the Chalcone Scaffold
An In-depth Technical Guide to the Synthesis of 4'-Chlorochalcone for the Modern Researcher
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of this compound. We move beyond a simple recitation of steps to provide a foundational understanding of the reaction mechanism, the rationale behind procedural choices, and the necessary techniques for validation, ensuring a reproducible and reliable outcome for beginners and seasoned chemists alike.
Chalcones are a vital class of organic compounds, chemically defined as 1,3-diaryl-2-propen-1-ones. They represent a core structural motif in a wide array of natural products, particularly flavonoids and isoflavonoids.[1] Their significance extends into medicinal chemistry, where the chalcone scaffold serves as a "privileged structure" for developing potent therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]
The target molecule of this guide, this compound ((E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one), is a halogenated derivative that has been explored for its own unique biological potential.[4] Its synthesis is a classic and highly illustrative example of the Claisen-Schmidt condensation, making it an excellent introductory synthesis for those new to carbon-carbon bond formation reactions.
The Core Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[5][6] This reaction involves an aromatic ketone reacting with an aromatic aldehyde that lacks α-hydrogens, preventing it from self-condensing.[7] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]
The choice of a base catalyst over an acid catalyst is deliberate. Base catalysis proceeds through the formation of a ketone enolate, a potent nucleophile that selectively attacks the aldehyde's carbonyl carbon. This pathway is generally higher-yielding and produces a cleaner product, as it avoids potential Friedel-Crafts type side reactions that can occur under acidic conditions where the aromatic ring itself can be attacked.[9]
The mechanism unfolds in three primary stages:
-
Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from the ketone (4'-chloroacetophenone), forming a resonance-stabilized enolate. This is the rate-determining step and the genesis of our key nucleophile.[8]
-
Nucleophilic Attack (Aldol Addition): The enolate attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde), forming a tetrahedral intermediate known as a β-hydroxy ketone or an aldol adduct.[8]
-
Dehydration: This aldol adduct is unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, highly conjugated, and stable α,β-unsaturated ketone system—the chalcone.[8]
References
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Standard Claisen-Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
Introduction: The Significance of the Chalcone Scaffold and the Potency of 4'-Chlorochalcone
An In-Depth Technical Guide to the Biological Activities of 4'-Chlorochalcone
Chalcones (1,3-diphenyl-2-propen-1-one) represent a critical class of natural compounds, serving as the central precursors to all flavonoids and isoflavonoids.[1][2][3] Their basic structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[1][3][4] This arrangement confers a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5][6][7]
The introduction of specific substituents onto the aromatic rings can dramatically modulate the compound's bioactivity. The focus of this guide, this compound, is a synthetic derivative characterized by a chlorine atom at the para-position of Ring A (the ring attached to the carbonyl group). This halogenation significantly enhances its biological efficacy and lipophilicity, making it a compound of considerable interest for therapeutic development.[5][8] Typically appearing as a yellow solid with a melting point between 113-117 °C, its synthesis is most commonly achieved via the Claisen-Schmidt condensation of 4-chloroacetophenone and benzaldehyde.[3][8][9]
This document provides a comprehensive technical overview of the multifaceted biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory mechanisms. We will delve into the molecular pathways it modulates, present quantitative data from key studies, and provide detailed protocols for evaluating its efficacy in a laboratory setting.
Part 1: Anticancer Activity of this compound
The pursuit of selective and effective anticancer agents is a cornerstone of modern pharmacology. This compound has emerged as a promising candidate, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[5][8][10] Its mechanism of action is multifactorial, primarily revolving around the induction of apoptosis, modulation of cellular redox status, and inhibition of key pro-survival signaling pathways.
Mechanism of Action: Induction of Apoptosis and Oxidative Stress
This compound's primary anticancer effect is its ability to trigger programmed cell death, or apoptosis, in malignant cells while showing greater selectivity compared to non-transformed cells.[10] This process is intricately linked to its impact on mitochondrial function and the generation of reactive oxygen species (ROS).
-
Mitochondrial Pathway of Apoptosis: The compound disrupts mitochondrial integrity, leading to the depolarization of the mitochondrial membrane.[5][10] This event is a point of no return in the apoptotic cascade, triggering the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of cysteine proteases known as caspases, particularly caspase-9 and the executioner caspase-3, which dismantle the cell in an orderly fashion.[11][12] The expression of pro-apoptotic proteins like Bax and Bak is increased, while anti-apoptotic proteins such as Bcl-2 and Bcl-xL are downregulated, further tipping the cellular balance towards death.[11]
-
ROS Generation: this compound treatment leads to a significant accumulation of intracellular ROS.[5][10][13] While low levels of ROS can promote cell proliferation, the high levels induced by this chalcone inflict oxidative damage on DNA, proteins, and lipids, creating a state of cellular stress that pushes the cancer cell towards apoptosis.[13][14] This ROS accumulation can act as an upstream signal, activating stress-related pathways like the MAPK pathway (JNK and p38), which further contributes to apoptotic induction.[14]
The following diagram illustrates the proposed apoptotic pathway induced by this compound.
Caption: Apoptotic pathway induced by this compound in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this assessment.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| (E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | T47D | Breast Cancer | 0.34 | [8] |
| Chalcone-like agent 4a | K562 | Human Erythroleukemia | 1.85 | [15] |
| Chalcone-like agent 4a | MDA-MB-231 | Human Breast Cancer | 2.5 | [15] |
| Chalcone-like agent 4a | SK-N-MC | Human Neuroblastoma | 3.5 | [15] |
| Synthetic Chalcone 1 | MCF-7 | Breast Cancer | < 20 | [2] |
| Synthetic Chalcone 5 | MCF-7 | Breast Cancer | < 20 | [2] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and cell viability. A reduction in the formazan signal in treated cells compared to untreated controls indicates a cytotoxic or anti-proliferative effect.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MDA-MB-231) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[15]
-
Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions in the complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for vehicle control (DMSO only) and untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Part 2: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[1][16] Chalcones, including 4'-chlorinated derivatives, have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[17][18][19]
Spectrum of Activity and Mechanism
This compound and related compounds have shown inhibitory effects against clinically relevant bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[18][19][20][21] The presence and position of the chlorine atom on the chalcone scaffold are crucial for its antibacterial potency.[18][19]
While the precise mechanisms are still under full investigation, the antimicrobial action of chalcones is thought to involve:
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of the chalcone allows it to integrate into and disrupt the bacterial membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Key Enzymes: Chalcones may act as inhibitors of essential bacterial enzymes. Molecular docking studies have suggested that chalcones can interact with the enzymatic cavity of DNA gyrase, an enzyme crucial for bacterial DNA replication, representing a validated molecular target.[16]
-
Inhibition of Efflux Pumps: Some chalcone derivatives have been shown to inhibit bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell, thereby reversing drug resistance.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µM or µg/mL) | Reference |
| Compound 5u (diphenyl ether moiety) | S. aureus | 25.23 µM | [20] |
| Compound 5u (diphenyl ether moiety) | E. coli | 33.63 µM | [20] |
| Compound 5u (diphenyl ether moiety) | Salmonella | 33.63 µM | [20] |
| Prenylated Chalcone 25 | S. aureus | 25 µg/mL | [18] |
| Prenylated Chalcone 25 | E. coli | 25 µg/mL | [18] |
| 4-Chlorochalcone | S. aureus | PID = 34.7% | [22] |
| Chlorinated Chalcones | E. coli, P. aeruginosa, S. aureus | Display comparable activity to sulfanilamide | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result that is essential for evaluating the potency of a new compound.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare a stock solution of this compound in DMSO and dilute it in CAMHB to four times the desired highest final concentration.
-
Add 100 µL of this starting chalcone solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile broth to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Part 3: Anti-inflammatory Activity
Chronic inflammation is a key pathological driver of numerous diseases, including cancer, arthritis, and neurodegenerative disorders.[6][7] Chalcones are potent anti-inflammatory agents that act by suppressing the expression and function of key pro-inflammatory mediators.[23]
Mechanism: Inhibition of the NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory effect of this compound and related structures is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][24] NF-κB is a master transcriptional regulator of inflammation, controlling the expression of genes for cytokines (TNF-α, IL-6), enzymes (iNOS, COX-2), and adhesion molecules.[25][26]
-
Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNF-α or LPS) lead to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate gene transcription.[25][27] 4'-hydroxychalcone has been shown to inhibit the proteasome, thereby preventing IκBα degradation and trapping NF-κB in the cytoplasm.[28]
-
Suppression of Pro-inflammatory Mediators: By blocking NF-κB activation, this compound effectively reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inflammatory cytokines, thus dampening the inflammatory response.[6][26]
The diagram below outlines the canonical NF-κB pathway and the inhibitory action of chalcones.
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Protocol: In Vitro Angiogenesis (Endothelial Tube Formation Assay)
Angiogenesis, the formation of new blood vessels, is a process deeply intertwined with chronic inflammation and tumor growth. This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Causality: Endothelial cells, when cultured on a basement membrane matrix like Matrigel®, will differentiate and form a network of tubes resembling capillaries. This process is dependent on cell migration, adhesion, and differentiation. An anti-inflammatory or anticancer agent may inhibit this process, which can be quantified by measuring the resulting network.
Step-by-Step Methodology:
-
Matrigel® Coating:
-
Cell Preparation and Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency.
-
Harvest the cells and resuspend them in a basal medium containing a low percentage of serum.
-
Prepare cell suspensions containing different concentrations of this compound (and a vehicle control).
-
Seed 1-2 x 10⁴ cells in 100 µL of medium onto the solidified Matrigel®.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor the plate periodically for the formation of tube-like structures in the control wells.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium.
-
Stain the cells with a fluorescent viability dye like Calcein AM (2 µg/mL) for 30 minutes at 37°C.[31][32]
-
Wash the wells gently with buffer (e.g., HBSS).[33]
-
Capture images of the tube network using a fluorescence microscope.
-
Quantify the results using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops. A significant reduction in these parameters in treated wells compared to the control indicates anti-angiogenic activity.
-
Conclusion
This compound stands out as a synthetic chalcone derivative with a robust and diverse biological activity profile. Its ability to selectively induce apoptosis in cancer cells, inhibit the growth of pathogenic microbes, and suppress key inflammatory pathways underscores its significant therapeutic potential. The mechanisms, revolving around the modulation of fundamental cellular processes like the mitochondrial apoptotic pathway and NF-κB signaling, provide a strong rationale for its further development. The standardized protocols provided herein offer a validated framework for researchers to explore and quantify the effects of this compound and novel analogues in preclinical drug discovery pipelines. Continued investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate its promising in vitro activities into clinical applications.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 5. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buy this compound | 956-02-5 [smolecule.com]
- 10. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naphthylchalcones induce apoptosis and caspase activation in a leukemia cell line: The relationship between mitochondrial damage, oxidative stress, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SL4, a chalcone-based compound, induces apoptosis in human cancer cells by activation of the ROS/MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. corning.com [corning.com]
4'-Chlorochalcone: A Multifaceted Modulator of Cellular Pathways – A Technical Guide
This guide provides an in-depth exploration of the theoretical and experimentally validated mechanisms of action for 4'-chlorochalcone, a prominent member of the chalcone family of compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, details key experimental methodologies, and offers insights into the causality behind its diverse biological activities.
Introduction: The Privileged Scaffold of Chalcones
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core structure, are precursors to flavonoids and are abundant in various edible plants[1]. Their versatile chemical scaffold allows for extensive synthetic modification, leading to a broad spectrum of pharmacological activities[2]. The introduction of a chlorine atom at the 4'-position of the phenyl ring, yielding this compound, has been shown to significantly enhance its biological efficacy, particularly in the realms of oncology, inflammation, and microbiology[3][4]. This enhancement is attributed to alterations in the molecule's physicochemical properties, such as lipophilicity and electron distribution, which in turn influence its interaction with biological targets[5].
This guide will dissect the primary mechanisms through which this compound exerts its effects, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Section 1: Anticancer Mechanisms of Action
This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines[3][6]. Its anticancer effects are not mediated by a single pathway but rather through a multi-pronged attack on cancer cell survival and proliferation.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins and signaling pathways.
1.1.1 The Intrinsic (Mitochondrial) Pathway:
The intrinsic pathway of apoptosis is a major target of this compound. Treatment with chlorochalcones leads to mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane and a reduction in mitochondrial mass[3][7]. This disruption triggers the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL[8]. This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane.
-
Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death[8][9].
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
1.1.2 Modulation of Reactive Oxygen Species (ROS):
This compound has been shown to modulate intracellular reactive oxygen species (ROS) levels, which can act as a double-edged sword in cancer therapy[3][7]. A significant increase in ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis. This ROS-mediated apoptosis is often linked to the disruption of mitochondrial function.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.
-
G2/M Phase Arrest: Some studies have shown that chalcones can block cell cycle progression in the G2/M phase[8]. This is often associated with the decreased expression of key regulatory proteins such as Cyclin B1 and Cdc2[8].
-
G1 Phase Arrest: Other evidence suggests that chalcone derivatives can induce cell cycle arrest in the G1 phase[10][11]. This is typically accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, and the downregulation of G1-phase cyclins (e.g., Cyclin D1) and their associated kinases (CDK2, CDK4)[8][10][11].
The specific phase of cell cycle arrest can be cell-type dependent.
Caption: Cell Cycle Arrest Mechanisms of this compound.
Inhibition of Key Oncogenic Signaling Pathways
This compound can also interfere with signaling pathways that are crucial for cancer cell survival and proliferation.
-
NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Chalcones have been shown to inhibit the NF-κB survival system, which may contribute to their antiproliferative activity[8][12].
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important oncogenic signaling cascade. Licochalcone H, a related chalcone, has been shown to decrease the phosphorylation of JAK2 and STAT3, leading to apoptosis in skin cancer cells[10].
Section 2: Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key driver of many diseases, including cancer. This compound and its derivatives exhibit significant anti-inflammatory properties.
Inhibition of Pro-inflammatory Mediators
Chalcones can suppress the production of various pro-inflammatory mediators:
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): These molecules are key players in the inflammatory response. Chalcones have been shown to inhibit their production in activated macrophages[13][14].
-
Cytokines: Chalcones can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[13][15].
Suppression of Inflammatory Signaling Pathways
The anti-inflammatory effects of chalcones are mediated by their ability to modulate key signaling pathways:
-
NF-κB Pathway: As mentioned in the anticancer section, inhibition of the NF-κB pathway is a central mechanism of the anti-inflammatory action of chalcones[13].
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Chalcones can also suppress the activation of MAPK signaling pathways, such as JNK, which are involved in the inflammatory response[13][14].
Enzyme Inhibition
-
Myeloperoxidase (MPO): MPO is an enzyme released by neutrophils that contributes to oxidative stress and inflammation. Certain aminochalcones have been identified as potent inhibitors of MPO's chlorinating activity[16]. While not this compound itself, this highlights a potential mechanism for related compounds.
Section 3: Antimicrobial Mechanisms of Action
This compound and other chlorinated chalcones have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi[4][17][18].
Inhibition of Microbial Growth
Chlorinated chalcones can significantly inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans[17][18]. The presence and position of the chlorine atom can influence the potency of this antimicrobial activity[19].
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action are still under investigation, but several theories have been proposed:
-
Radical Mechanism: The antimicrobial activity of this compound may be due to a radical mechanism, potentially involving the epoxidation of the cyclohexenone ring followed by epoxide opening[20][21].
-
Interaction with Microbial Proteins: The α,β-unsaturated ketone moiety in the chalcone structure is a Michael acceptor and can react with nucleophilic residues (e.g., sulfhydryl groups of cysteine) in microbial proteins, leading to enzyme inhibition and disruption of cellular functions[13][22].
-
Inhibition of Cell Wall Synthesis: Some chalcone derivatives have been found to inhibit enzymes involved in yeast cell wall synthesis[22].
Section 4: Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vitro assays used to investigate the mechanisms of action of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
Principle: This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. These enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells[23].
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost[9][24].
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[25].
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Western Blotting for Protein Expression Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein[23].
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Western Blotting Experimental Workflow.
Section 5: Data Presentation
The following table summarizes the quantitative data on the biological activities of this compound and related derivatives from various studies.
| Compound | Biological Activity | Cell Line/System | Assay | Key Finding (e.g., IC₅₀) | Reference |
| 4'-Aminochalcone | MPO Inhibition | Neutrophil System | MPO Activity Assay | IC₅₀ = 0.265 µM | [16] |
| 2',5'-Dihydroxy-4-chloro-chalcone | Anti-inflammatory | Mouse Model | Hind-paw edema | Remarkable inhibitory effect | [26] |
| Chlorochalcones | Anticancer | MCF-7, MDA-MB-231 | Proliferation Assay | High antiproliferative activity | [3][6] |
| 2',4'-Dichloro-chalcone | Antifungal | F. tricinctum, T. roseum | Mycelial Growth Assay | Strong inhibition at 1 µM | [22] |
| 4'-Hydroxychalcone | Anticancer (in vivo) | ApcMin Mice | Intestinal Adenoma | Decreased number and size of adenomas | [27] |
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents due to its multifaceted mechanisms of action. Its ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways in cancer cells, coupled with its anti-inflammatory and antimicrobial properties, makes it a subject of intense research interest.
Future research should focus on:
-
Target Identification: Elucidating the precise molecular targets of this compound to better understand its mechanism of action and potential off-target effects.
-
In Vivo Studies: More extensive in vivo studies in relevant animal models are needed to evaluate its efficacy, pharmacokinetics, and safety profile[28][29][30].
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the chalcone scaffold to enhance potency and selectivity for specific targets.
-
Combination Therapies: Investigating the potential of this compound in combination with existing chemotherapeutic agents to overcome drug resistance and improve therapeutic outcomes[2].
The comprehensive understanding of the mechanisms detailed in this guide provides a solid foundation for the continued exploration and development of this compound and its derivatives as next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Licochalcone A Derivatives as Selective Dipeptidyl Peptidase 4 Inhibitors with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | 956-02-5 | FC71894 | Biosynth [biosynth.com]
- 21. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Assessment of the antineoplastic potential of chalcones in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Evaluation of chalcone derivatives for their role as antiparasitic and neuroprotectant in experimentally induced cerebral malaria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
4'-Chlorochalcone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Scientific History
This guide provides an in-depth exploration of 4'-Chlorochalcone, a halogenated derivative of the chalcone scaffold. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the history, synthesis, and diverse biological applications of this compound. This document deviates from a rigid structure to present a narrative that is both scientifically rigorous and contextually rich, tracing the journey of this compound from its foundational chemical principles to its current status as a molecule of significant interest.
Introduction: The Emergence of a Privileged Scaffold
Chalcones, belonging to the flavonoid family, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif, first synthesized by Claisen and Claperède in 1881, has garnered immense attention from the scientific community for its versatile biological activities and its role as a precursor in the biosynthesis of other flavonoids.[1] The reactivity of the enone moiety makes chalcones and their derivatives prime candidates for a multitude of chemical modifications and biological interactions.
This compound, specifically, is a synthetic derivative where a chlorine atom is substituted at the para-position of one of the phenyl rings. This seemingly simple halogenation has profound effects on the molecule's electronic properties, lipophilicity, and ultimately, its biological activity, making it a subject of extensive research.
The Genesis of this compound: A Story of Synthesis
While the precise first synthesis of this compound is not definitively documented in a singular landmark paper, its creation is a direct extension of the well-established Claisen-Schmidt condensation reaction. This reaction, independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century, remains the cornerstone of chalcone synthesis.[2]
The Claisen-Schmidt Condensation: The Workhorse of Chalcone Synthesis
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[3] In the context of this compound, this involves the reaction of 4-chloroacetophenone with benzaldehyde.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound via Claisen-Schmidt condensation.
The mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A subsequent dehydration step yields the characteristic α,β-unsaturated ketone structure of the chalcone.
Experimental Protocol: A Validated Method for the Synthesis of this compound
The following protocol outlines a standard laboratory procedure for the synthesis of this compound, adapted from established methodologies.[4][5]
Materials:
-
4-Chloroacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 4-chloroacetophenone and benzaldehyde in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a catalytic amount of a strong base, such as a concentrated aqueous solution of NaOH or KOH.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.
-
Product Isolation: Pour the reaction mixture into a beaker of cold water and acidify with dilute HCl. The solid precipitate of this compound is then collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.
Data Presentation:
| Physical Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁ClO | [6] |
| Molecular Weight | 242.70 g/mol | [6] |
| Appearance | Yellow solid | [7] |
| Melting Point | 97-101 °C | [6] |
A Molecule of Many Talents: The Biological Activities of this compound
The introduction of a chlorine atom onto the chalcone backbone significantly influences its biological profile. Research has demonstrated that this compound and its derivatives exhibit a broad spectrum of pharmacological activities.
Antimicrobial Properties
Halogenated chalcones have shown considerable promise as antimicrobial agents. Studies have demonstrated that this compound possesses activity against various strains of bacteria. The presence of the chlorine atom is thought to enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The α,β-unsaturated ketone system can then act as a Michael acceptor, potentially reacting with nucleophilic residues in essential microbial enzymes and proteins, leading to cell death.
Anticancer Potential
A significant body of research has focused on the anticancer properties of chalcones, with this compound being a notable example.[8] Its mechanisms of action are multifaceted and appear to involve the induction of apoptosis (programmed cell death) in cancer cells.[9] Research suggests that chlorochalcones can modulate the levels of reactive oxygen species (ROS) and induce mitochondrial dysfunction in malignant cells, while showing a degree of selectivity, with lower toxicity towards healthy cells.
Signaling Pathway:
Figure 2: Simplified diagram illustrating the proposed anticancer mechanism of chlorochalcones involving ROS modulation and mitochondrial dysfunction leading to apoptosis.
Anti-inflammatory Effects
Chalcones have also been investigated for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of key inflammatory mediators and enzymes. The electrophilic nature of the enone system in this compound may allow it to interact with and inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory cascade. Furthermore, some studies suggest that chalcones can modulate inflammatory signaling pathways.
Conclusion and Future Perspectives
From its conceptual origins in the late 19th century to its current status as a versatile pharmacophore, the journey of this compound exemplifies the enduring power of fundamental organic synthesis. The Claisen-Schmidt condensation, a classic reaction, continues to provide access to this and a myriad of other chalcone derivatives. The introduction of a simple chlorine atom has been shown to unlock a diverse range of biological activities, making this compound a compelling lead compound in the development of new therapeutic agents.
Future research will likely focus on several key areas:
-
Lead Optimization: The synthesis and evaluation of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigations into the precise molecular targets and signaling pathways modulated by this compound to fully elucidate its therapeutic effects.
-
Drug Delivery: The development of innovative drug delivery systems to enhance the bioavailability and targeted delivery of this compound in vivo.
The history of this compound is a testament to the synergy between synthetic chemistry and drug discovery. As our understanding of its biological activities continues to grow, so too will its potential to contribute to the development of next-generation therapies for a range of human diseases.
References
- 1. Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS [biblioteca.iqs.edu]
- 2. jocpr.com [jocpr.com]
- 3. jetir.org [jetir.org]
- 4. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 956-02-5 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and pharmacological properties of chalcones: a review [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data of 4'-Chlorochalcone: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-chlorochalcone, a compound of significant interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that are crucial for the structural elucidation and characterization of this molecule.
Introduction to this compound
This compound, with the IUPAC name (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Chalcones are widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the chlorine substituent on one of the aromatic rings of this compound can significantly influence its biological activity and physicochemical properties, making its unambiguous identification and characterization paramount.
Spectroscopic techniques are indispensable tools for the structural verification of synthesized compounds like this compound. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, providing the foundational knowledge necessary for its confident identification in a research or quality control setting.
References
An In-depth Technical Guide to the Solubility and Stability of 4'-Chlorochalcone
Foreword: The Chalcone Scaffold in Modern Research
4'-Chlorochalcone, or (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family, a class of α,β-unsaturated ketones that form the central core for a variety of important biological compounds, including flavonoids and isoflavonoids.[1] The inherent reactivity and structural features of the chalcone scaffold make it a privileged structure in medicinal chemistry, with derivatives being investigated for antimicrobial, anticancer, and anti-inflammatory activities.[2][3] However, the very features that impart biological activity—the conjugated system and the reactive enone moiety—also present significant challenges in terms of solubility and stability.
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles and provide actionable, field-proven methodologies for the precise characterization of this compound. The protocols herein are designed as self-validating systems, ensuring that researchers can generate reliable and reproducible data essential for advancing drug discovery and development programs.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is paramount before delving into its behavior in solution or under stress. This compound is a synthetic derivative characterized by a chloro group on one of its phenyl rings.
Key Identifiers and Properties:
-
IUPAC Name: (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
-
CAS Number: 956-02-5
-
Molecular Formula: C₁₅H₁₁ClO[4]
-
Molecular Weight: 242.70 g/mol [4]
-
Appearance: Typically a yellow to orange crystalline solid[2][4]
-
Melting Point: Approximately 113-117 °C (can vary with purity)[3][5][6]
The molecule's structure, featuring two hydrophobic phenyl rings and a polar carbonyl group, results in a distinct solubility profile. Its hydrophobic nature, conferred by the aromatic rings and the chlorine substituent, leads to poor aqueous solubility.[2][3] Conversely, it is readily soluble in various organic solvents.[2][3][4]
Solubility Characterization
Solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and utility in screening assays. For this compound, its lipophilic nature dictates its behavior.
Qualitative and Predicted Solubility
Due to its hydrophobic character, this compound's solubility in water is limited.[2] It is, however, soluble in common organic solvents, a property leveraged during its synthesis and purification.[4]
-
Aqueous Systems: Poorly soluble.
-
Organic Solvents: Soluble in solvents such as ethanol, acetone, methanol, and dimethylformamide (DMF).[2][3][4]
Quantitative Solubility Determination
To move beyond qualitative descriptions, a robust experimental method is required. The "gold standard" for determining thermodynamic solubility is the shake-flask method. This method ensures that the solution reaches equilibrium, providing a true measure of the compound's saturation point in a given solvent at a specific temperature.
The following table illustrates how experimentally determined solubility data for this compound should be presented.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | H₂O | < 0.1 | 25 | Practically insoluble. |
| Ethanol | C₂H₅OH | ~30 (Expected) | 25 | Commonly used for recrystallization.[4] |
| Acetone | C₃H₆O | Soluble | 25 | Qualitative data indicates good solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 50 (Expected) | 25 | High capacity solvent for stock solutions. |
| Methanol | CH₃OH | Soluble | 25 | Effective solvent for crystallization.[7] |
Experimental Protocol: Shake-Flask Solubility Determination
This protocol outlines the gravimetric method for determining the solubility of this compound, adapted from established methodologies for similar compounds.[7]
Causality Statement: The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then quantify the amount of dissolved solute in a known volume of the solvent. Gravimetry is chosen for its simplicity and accuracy, as it relies on a direct mass measurement.
Materials and Equipment:
-
This compound (high purity solid)
-
Selected solvents (HPLC grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass vials
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a sealed flask containing a known volume of the solvent. The presence of undissolved solid is essential to confirm saturation.
-
Equilibration: Place the sealed flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (24-48 hours is typical) to ensure equilibrium is reached.
-
Scientist's Note: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A shorter time may lead to an underestimation of solubility.
-
-
Sample Withdrawal and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove all undissolved solids.
-
Trustworthiness Check: The filtration step is critical. Any particulate matter will falsely inflate the final mass measurement. The filter material should be chemically compatible with the solvent.
-
-
Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed glass vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Mass Determination: Once the residue is completely dry, re-weigh the vial. The difference in mass corresponds to the amount of this compound dissolved in the known volume of the filtrate.
-
Calculation: Calculate the solubility using the formula:
-
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtrate (mL))
-
Caption: Workflow for Gravimetric Solubility Determination.
Stability Profile
Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could affect efficacy or safety. Forced degradation (or stress testing) is the systematic process of exposing a compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[8][9]
Intrinsic Stability and Degradation Pathways
The chalcone scaffold is inherently susceptible to certain degradation pathways due to its α,β-unsaturated carbonyl moiety.[10]
-
Hydrolytic Degradation: The enone system can be susceptible to acid- and base-catalyzed hydrolysis. Basic conditions are often more degradative for chalcones.[10][11]
-
Oxidative Degradation: The double bond is a potential site for oxidation, especially in the presence of peroxides or free radicals.[10]
-
Photodegradation: Chalcones are known to be photo-isomerizable, with UV light promoting a reversible trans (E) to cis (Z) isomerization.[12] Prolonged exposure can lead to further degradation or dimerization.[12][13]
-
Thermal Stability: Chalcones generally exhibit good stability under dry heat conditions.[10]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound, in line with ICH guidelines.[8] The goal is to induce 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.
Causality Statement: By subjecting the compound to a range of chemical and physical stresses, we can rapidly identify its liabilities. This information is vital for developing stability-indicating analytical methods and for guiding formulation development to protect the molecule from these stresses.
Materials and Equipment:
-
This compound
-
HPLC system with a UV or PDA detector
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
-
pH meter
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution in solvent) at room temperature, protected from light.
-
Acid Hydrolysis: Mix with 0.1N HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix with 0.1N NaOH. Keep at room temperature for a shorter duration (e.g., 10-60 minutes), as base-catalyzed degradation is often rapid.[10]
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature for several hours.
-
Thermal Stress: Expose solid powder to dry heat (e.g., 100°C) for 24-48 hours.[10]
-
Photolytic Stress: Expose the solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Quenching & Analysis: At designated time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acid/base samples. Dilute all samples to the same final concentration and analyze by a stability-indicating HPLC method.
-
Scientist's Note: A stability-indicating method is one that can separate the parent compound from all its degradation products. Method development is a prerequisite for these studies.[9]
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining.
-
Determine the percentage of each degradation product formed (based on peak area).
-
Perform a mass balance calculation: % Assay of Parent + Sum of % of All Degradants ≈ 100%. A good mass balance validates the method's ability to detect all formed products.
-
Caption: Workflow for a Forced Degradation Study.
Expected Stability Profile Summary
Based on the known chemistry of the chalcone class, the following outcomes can be anticipated for this compound.
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (0.1N HCl, 80°C) | Moderate Degradation | Hydrolysis of the enone system. |
| Basic (0.1N NaOH, RT) | Significant Degradation | Rapid base-catalyzed hydrolysis.[10] |
| Oxidative (3% H₂O₂, RT) | Moderate Degradation | Oxidation across the α,β-double bond.[10] |
| Thermal (100°C, solid) | Stable | Generally stable to dry heat.[10] |
| Photolytic (ICH Q1B) | Unstable | E/Z (trans/cis) isomerization, potential dimerization.[12] |
Conclusion and Practical Implications
This compound is a molecule of significant scientific interest, but its progression from a laboratory curiosity to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. Its poor aqueous solubility necessitates enabling formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions.
The stability profile indicates that the compound is most vulnerable to alkaline hydrolysis and photodegradation. This knowledge is critical for:
-
Chemical Synthesis: Avoiding strongly basic conditions during workup and purification.
-
Formulation Development: Incorporating buffers to maintain an optimal pH and using light-protective packaging.
-
Analytical Method Development: Ensuring that analytical methods can resolve the parent compound from its potential cis-isomer and other hydrolytic or oxidative degradants.
The methodologies detailed in this guide provide a robust framework for researchers to generate the high-quality solubility and stability data required to make informed decisions in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Buy this compound | 956-02-5 [smolecule.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Chlorochalcone | 956-04-7 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. photos.or.kr [photos.or.kr]
- 13. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Natural Sources of Chalcones and Their Derivatives
Abstract
Chalcones, belonging to the flavonoid family of phenolic compounds, are pivotal secondary metabolites ubiquitously found in the plant kingdom.[1] As biosynthetic precursors to all flavonoids and isoflavonoids, they play a crucial role in plant physiology, including pigmentation, defense against pathogens, and UV protection.[2][3] Beyond their botanical significance, chalcones and their derivatives have garnered substantial interest from the scientific community for their extensive and diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] This in-depth technical guide provides a comprehensive exploration of the natural sources of chalcones, delving into their biosynthesis, methodologies for extraction and isolation, and advanced analytical techniques for their characterization. Furthermore, this guide elucidates the molecular mechanisms underpinning their biological activities, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Chemical and Biological Significance of Chalcones
Chalcones are characterized by an open-chain flavonoid structure, chemically defined as 1,3-diaryl-2-propen-1-ones.[7] This core scaffold consists of two aromatic rings (A and B) interconnected by a three-carbon α,β-unsaturated carbonyl system.[8] The presence of this conjugated system with a delocalized π-electron network is fundamental to their chemical reactivity and diverse biological functions.[9] Natural chalcones often feature polyhydroxylated aryl rings, and variations such as prenylation, geranylation, and methylation contribute to a vast structural diversity.[4][8] This structural heterogeneity is a key determinant of their wide-ranging pharmacological potential.
Natural Occurrence and Prominent Sources
Chalcones are widely distributed throughout the plant kingdom, with particularly high concentrations found in certain families. The Leguminosae, Asteraceae, and Moraceae families are especially rich sources of a diverse array of chalcone compounds.[4][10] These compounds are present in various plant parts, including roots, leaves, flowers, and fruits, and are integral components of many edible plants and traditional medicines.[11][12]
Table 1: Prominent Natural Sources of Key Chalcones and Their Derivatives
| Chalcone/Derivative | Prominent Natural Source(s) | Plant Part(s) | Key Biological Activities |
| Naringenin Chalcone | Tomatoes (Solanum lycopersicum), Citrus fruits | Fruit | Antioxidant, Anti-inflammatory |
| Isoliquiritigenin | Licorice (Glycyrrhiza glabra) | Root | Anticancer, Estrogenic, Anti-inflammatory[8][11] |
| Butein | Rhus verniciflua | Bark | Anticancer, Antioxidant[11] |
| Xanthohumol | Hops (Humulus lupulus) | Female inflorescences (cones) | Anticancer, Anti-inflammatory, Antioxidant[6][13] |
| Licochalcone A | Licorice (Glycyrrhiza inflata) | Root | Anticancer, Antimicrobial, Anti-inflammatory[13] |
| Isobavachalcone | Psoralea corylifolia | Seeds | Anticancer, Antimicrobial[5][11] |
| Phloretin (Dihydrochalcone) | Apples (Malus domestica) | Fruit, Bark | Antioxidant, Antidiabetic |
Biosynthesis of Chalcones in Plants
The biosynthesis of chalcones is a critical juncture in the plant's secondary metabolism, serving as the entry point for the entire flavonoid pathway.[14][15] This process originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA.[1][14]
The key enzymatic step is catalyzed by chalcone synthase (CHS) , a type III polyketide synthase.[14][16] CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[11][14] This reaction proceeds through a series of decarboxylation and condensation steps to form a linear tetraketide intermediate, which then undergoes an intramolecular Claisen condensation to cyclize and form the foundational chalcone structure, naringenin chalcone.[14][16][17]
This naringenin chalcone is then acted upon by chalcone isomerase (CHI) , which catalyzes its conversion to the flavanone naringenin, a precursor for other flavonoid classes like flavones, flavonols, and anthocyanins.[18][19][20]
Caption: Core biosynthetic pathway of chalcones in plants.
Extraction and Isolation Protocols
The effective extraction and isolation of chalcones from their natural matrices are paramount for their subsequent study and application. The choice of methodology is dictated by the specific chalcone, the plant source, and the intended scale of purification.
Conventional Extraction Techniques
Traditional solvent-based methods remain widely used for their simplicity and effectiveness.[11][21]
-
Maceration: This involves soaking the plant material in a suitable solvent at room temperature for an extended period.[22]
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than simple maceration by repeatedly washing the plant material with fresh, distilled solvent.[21]
-
Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the vapors back into the extraction vessel, which is particularly useful for less-labile compounds.[11]
Typical Solvents: The choice of solvent is critical and depends on the polarity of the target chalcone.[23]
-
Polar Chalcones (e.g., glycosides): Ethanol, methanol, and their aqueous mixtures are commonly used.[22]
-
Non-polar Chalcones (e.g., prenylated derivatives): Chloroform, dichloromethane, and ethyl acetate are more effective.[23]
Modern and Green Extraction Techniques
To enhance efficiency and reduce environmental impact, several modern techniques have been developed.[24][25]
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, thereby improving solvent penetration and reducing extraction time.[24]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and faster extraction.[24]
Experimental Protocol: General Solvent Extraction and Preliminary Purification
This protocol outlines a general procedure for the extraction and initial purification of chalcones from a dried plant matrix.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots, leaves) at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
For non-polar chalcones, initially defat the powdered plant material with a non-polar solvent like petroleum ether or hexane using a Soxhlet apparatus.[26]
-
Subsequently, extract the defatted material with a more polar solvent such as methanol or ethanol.[26] The choice of solvent should be guided by the polarity of the target chalcone(s).
-
Perform the extraction for a sufficient duration (typically 6-24 hours depending on the method) to ensure exhaustive extraction.
-
-
Concentration and Fractionation:
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.
-
The concentrated extract can be subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the compounds based on their polarity.
-
Purification by Column Chromatography
Column chromatography is the most common and effective method for the purification of individual chalcones from a crude extract or fraction.[27][28]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).[28]
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Adsorb the crude extract or fraction onto a small amount of silica gel.
-
Allow the solvent to evaporate, resulting in a dry, free-flowing powder.
-
Carefully load this powder onto the top of the prepared silica gel column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common gradient is from pure hexane to increasing concentrations of ethyl acetate.[26]
-
Collect the eluate in fractions.
-
-
Fraction Analysis:
-
Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.[28]
-
Pool the fractions containing the purified chalcone.
-
-
Final Purification:
-
Evaporate the solvent from the pooled fractions to obtain the purified chalcone.
-
Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed to obtain a highly pure crystalline product.[29]
-
Caption: General workflow for extraction and purification of chalcones.
Analytical Characterization Techniques
The structural elucidation and quantification of purified chalcones are achieved through a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for both the analysis and purification of chalcones.[30] A C18 column is typically employed with a mobile phase consisting of a polar solvent mixture, such as methanol-water or acetonitrile-water.[30] Detection is commonly performed using a UV-Vis detector, as chalcones exhibit strong absorbance in the UV region.[30]
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is invaluable for determining the molecular weight and fragmentation patterns of chalcones, which aids in their structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of novel chalcones. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.
Biological Activities and Therapeutic Potential
Chalcones and their natural derivatives exhibit a remarkable spectrum of biological activities, making them promising candidates for drug development.[6][7][31]
-
Anticancer Activity: Many natural chalcones, such as isoliquiritigenin, butein, and xanthohumol, have demonstrated significant anticancer properties.[11][13] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[13] Xanthohumol, for instance, has shown efficacy against breast cancer cells.[6]
-
Anti-inflammatory Effects: Chalcones can modulate various inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators and enzymes, such as nitric oxide (NO) and cyclooxygenase (COX).[32]
-
Antimicrobial Properties: A number of naturally occurring chalcones possess potent antibacterial, antifungal, and antiviral activities.[5][10] Licochalcone A, for example, has demonstrated broad-spectrum antimicrobial effects.[5]
-
Antioxidant Activity: The phenolic hydroxyl groups present in many chalcones confer significant antioxidant properties.[9] They can scavenge free radicals and protect against oxidative stress, which is implicated in numerous chronic diseases.[8][9]
Future Perspectives and Conclusion
The vast structural diversity and broad pharmacological profile of naturally occurring chalcones and their derivatives present a fertile ground for future research and drug discovery.[26] The exploration of untapped natural sources, coupled with the development of more efficient and sustainable extraction and purification methodologies, will undoubtedly lead to the discovery of novel chalcone-based therapeutic agents.[26] Furthermore, the semi-synthetic modification of natural chalcone scaffolds offers a promising avenue for enhancing their potency, selectivity, and pharmacokinetic properties.[26] A thorough understanding of their biosynthesis, natural distribution, and mechanisms of action is fundamental to harnessing the full therapeutic potential of this remarkable class of natural products.
References
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- 3. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]
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- 8. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 12. ijpsr.com [ijpsr.com]
- 13. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. webpages.charlotte.edu [webpages.charlotte.edu]
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- 18. researchgate.net [researchgate.net]
- 19. Partial Reconstruction of Flavonoid and Isoflavonoid Biosynthesis in Yeast Using Soybean Type I and Type II Chalcone Isomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jetir.org [jetir.org]
- 29. rsc.org [rsc.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Pharmacological potential of natural chalcones: a recent studies and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Chalcone Synthesis Methods
Introduction: The Enduring Significance of the Chalcone Scaffold
Chalcones, characterized by an open-chain flavonoid structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] This structural motif is not only abundant in edible plants but also serves as a versatile scaffold in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The biological prowess of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can function as a Michael acceptor, enabling interaction with biological nucleophiles like cysteine residues in proteins.[5] The straightforward synthesis and the facility with which diverse substituents can be introduced onto the aromatic rings make chalcones an attractive framework for the development of novel therapeutic agents.[5]
This guide provides an in-depth exploration of the core methodologies for chalcone synthesis, from the classical Claisen-Schmidt condensation to modern, environmentally benign approaches. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
The Cornerstone of Chalcone Synthesis: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones.[1] This base-catalyzed reaction involves the condensation of an aromatic ketone (such as acetophenone) with an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[1][6] The reaction proceeds through an aldol condensation followed by a dehydration step, yielding the α,β-unsaturated ketone, or chalcone.[1]
Causality Behind the Mechanism: A Stepwise Analysis
The success of the Claisen-Schmidt condensation hinges on a precise sequence of chemical events, each driven by fundamental principles of reactivity.
-
Enolate Formation: The reaction is initiated by a base, typically a hydroxide, which abstracts an acidic α-hydrogen from the ketone. This deprotonation is favorable due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting enolate anion through resonance. The choice of base is critical; a sufficiently strong base is required to generate the enolate, but an excessively strong base can promote undesired side reactions.
-
Nucleophilic Attack: The resonance-stabilized enolate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde. Aromatic aldehydes are ideal substrates as they lack α-hydrogens, preventing self-condensation.
-
Dehydration: The resulting aldol adduct is often unstable and readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the chalcone.[1] This dehydration is typically spontaneous or can be facilitated by heat or acid.
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Field-Proven Protocol for Classical Chalcone Synthesis
This protocol provides a standard and widely utilized method for chalcone synthesis.[5][7]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Aromatic ketone (acetophenone derivative) (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining base, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
While the Claisen-Schmidt condensation remains a robust method, modern synthetic chemistry has driven the development of more efficient and environmentally friendly techniques. These "green" methods often involve the use of alternative energy sources, such as microwaves and ultrasound, or solvent-free conditions.[8][9]
Microwave-Assisted Synthesis: A Leap in Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[10] Compared to conventional heating, microwave irradiation offers more uniform and selective heating, leading to faster reaction times, higher yields, and minimized side reactions.[11]
The Rationale Behind Microwave Enhancement:
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and efficient heating. This localized heating can significantly increase the rate of reaction, often reducing reaction times from hours to mere minutes.[11][12]
Caption: General workflow for microwave-assisted chalcone synthesis.
Protocol for Microwave-Assisted Chalcone Synthesis:
This protocol is adapted from a method utilizing a dedicated microwave reactor.[13]
Materials:
-
4-Morpholinoacetophenone (0.974 mmol)
-
Substituted benzaldehyde (0.974 mmol)
-
5% ethanolic NaOH (3 mL)
-
Microwave vial (10 mL)
-
Microwave reactor
Procedure:
-
Introduce 4-morpholinoacetophenone (0.974 mmol) in 5% ethanolic NaOH (3 mL) and the substituted benzaldehyde (0.974 mmol) into a 10 mL microwave vial at room temperature.
-
Place the vial in a microwave reactor and irradiate at 80°C with a power of 50 Watts for 1–2 minutes.[13]
-
Monitor the progress of the reaction using TLC.
-
Upon completion, the product often crystallizes directly. Collect the crystals by filtration, wash with cold ethanol, and dry.
Green Chemistry Approaches: Solvent-Free and Ultrasound-Assisted Synthesis
In line with the principles of green chemistry, several methods have been developed to minimize or eliminate the use of hazardous organic solvents.
1. Solvent-Free Synthesis via Grinding:
This mechanochemical method involves the grinding of reactants in the absence of a solvent.[14] The energy supplied by grinding facilitates the reaction, often leading to high yields in a short amount of time.[15] This technique is simple, environmentally friendly, and cost-effective.[14][15]
Protocol for Grinding Synthesis:
This protocol is based on a simple and efficient solvent-free method.[16][17]
Materials:
-
Acetophenone derivative (1 equivalent)
-
Benzaldehyde derivative (1 equivalent)
-
Solid sodium hydroxide (1 equivalent)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the acetophenone derivative, the benzaldehyde derivative, and solid sodium hydroxide.
-
Grind the mixture with a pestle for approximately 10-15 minutes. The mixture may form a colored paste or solid.[17]
-
Add water to the mortar and continue to grind to break up the solid.
-
Isolate the crude product by suction filtration and wash thoroughly with water to remove the base.
-
The product can be purified by recrystallization from 95% ethanol.[16]
2. Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative.[18] The acoustic cavitation generated by ultrasound creates localized high-temperature and high-pressure zones, which can significantly enhance reaction rates.[19] Ultrasound-assisted synthesis often results in shorter reaction times and higher yields compared to conventional methods.[18][20]
Protocol for Ultrasound-Assisted Synthesis:
This protocol outlines a general procedure for the ultrasound-assisted synthesis of chalcones.[18][21]
Materials:
-
Acetophenone (2 mmol)
-
Benzaldehyde (2 mmol)
-
Ethanol (2 mL)
-
2.5 M NaOH solution (2 mL)
-
Ultrasonic bath or probe
Procedure:
-
In a flask, dissolve acetophenone and benzaldehyde in ethanol.
-
Add the NaOH solution to the mixture.
-
Subject the reaction mixture to ultrasound irradiation at room temperature for a specified time (e.g., 10-15 minutes), monitoring the reaction by TLC.[18][21]
-
Upon completion, purify the product, for example, by liquid-liquid extraction with dichloromethane, followed by drying and evaporation of the solvent.[18]
Comparative Analysis of Synthesis Methods
To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key parameters of the discussed methods.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Classical Claisen-Schmidt | 2-24 hours[10][11] | Good to Excellent | Well-established, versatile | Long reaction times, use of solvents |
| Microwave-Assisted | 1-10 minutes[12][13] | Excellent[12][13] | Rapid, high yields, high purity[11] | Requires specialized equipment |
| Solvent-Free Grinding | 5-50 minutes[16][17] | High to Excellent[15][22] | Environmentally friendly, simple | Can be limited by the physical state of reactants |
| Ultrasound-Assisted | 10-30 minutes[18][21] | Good to Excellent[18][20] | Shorter reaction times, improved yields | Requires sonication equipment |
Conclusion: A Versatile Toolkit for Chalcone Synthesis
The synthesis of chalcones is a well-explored area of organic chemistry, offering a range of methodologies to suit various research and development needs. The classical Claisen-Schmidt condensation provides a reliable and versatile foundation. For researchers seeking to enhance efficiency and embrace sustainable practices, microwave-assisted, solvent-free grinding, and ultrasound-assisted methods offer compelling advantages. By understanding the underlying principles and practical considerations of each technique, scientists and drug development professionals can effectively harness the power of the chalcone scaffold to create novel molecules with significant therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. tsijournals.com [tsijournals.com]
- 8. rjpn.org [rjpn.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. rjpn.org [rjpn.org]
- 16. jetir.org [jetir.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ir.uitm.edu.my [ir.uitm.edu.my]
safety and handling precautions for 4'-Chlorochalcone
An In-Depth Technical Guide to the Safe Handling of 4'-Chlorochalcone for Research and Development Professionals
Authored by a Senior Application Scientist
Disclaimer: This guide is intended for informational purposes for research and development professionals. It is not a substitute for a formal risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
Introduction: Understanding the Compound and Associated Risks
This compound is a synthetic compound belonging to the chalcone family, which are precursors to flavonoids and isoflavonoids.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. As with any active chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel.
This guide provides a comprehensive overview of the , moving beyond basic procedural lists to explain the rationale behind each recommendation. Our approach is grounded in the principles of risk assessment and the hierarchy of controls, empowering researchers to work safely and effectively with this compound.
While some suppliers may classify this compound as non-hazardous under specific regulatory frameworks, a significant body of evidence from multiple chemical suppliers and databases indicates that it should be handled as a hazardous substance.[2][3][4] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] This guide will therefore adopt a cautious approach, recommending handling procedures commensurate with these identified risks.
Section 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, a thorough evaluation of the potential hazards and the experimental context is essential.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on aggregated data, this compound is classified as follows:[3][4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
This table summarizes the GHS classification for this compound based on available data.[3][4]
The causality behind these classifications lies in the chemical's reactivity. As an α,β-unsaturated ketone, this compound can potentially act as a Michael acceptor, reacting with biological nucleophiles such as amino acid residues in proteins. This reactivity can lead to the observed irritation of the skin, eyes, and respiratory tract.
Risk Assessment Workflow
A systematic approach to risk assessment ensures that all potential hazards are identified and controlled. The following workflow is recommended for any new experimental protocol involving this compound.
Caption: A systematic workflow for assessing the risks associated with handling this compound.
Section 2: Engineering and Administrative Controls
The hierarchy of controls prioritizes the most effective measures for risk reduction. Engineering and administrative controls are foundational to a safe working environment.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at its source or isolate the worker from the hazard.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area.[6] For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a certified chemical fume hood is mandatory.[6] The rationale is to prevent the inhalation of airborne particles, which can cause respiratory irritation.[7][8]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the laboratory.[6] This is a critical precaution for immediate decontamination in the event of accidental skin or eye contact.
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9] Avoid eating, drinking, or smoking in the laboratory.[10]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense against chemical exposure and should be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical for preventing contact with this compound.
PPE Selection Decision Tree
The following decision tree can guide the selection of appropriate PPE based on the experimental task.
Caption: A decision tree for selecting the appropriate PPE when working with this compound.
Detailed PPE Specifications
-
Eye and Face Protection: Use safety glasses with side-shields or tightly fitting safety goggles that are compliant with EN 166 (EU) or NIOSH (US) standards.[9][11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection: Wear nitrile gloves that have been inspected for integrity before use.[9] Use proper glove removal technique to avoid contaminating your skin.[9] A standard laboratory coat should be worn and kept fastened. For handling larger quantities, consider chemically resistant aprons or sleeves.
-
Respiratory Protection: For tasks that may generate dust, such as weighing the solid compound, a NIOSH-approved N95 or P1 (EN 143) dust mask is recommended.[9] In situations with poor ventilation or the potential for significant aerosolization, a respirator with an appropriate cartridge may be necessary, based on a formal risk assessment.
Section 4: Storage and Handling Protocols
Proper storage and handling are essential for maintaining the stability of this compound and preventing accidental exposure.
Storage
-
Store this compound in a cool, dry, and well-ventilated place, away from sources of ignition.[8]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[6]
-
Store away from incompatible materials, such as strong oxidizing agents.[6][9]
Handling
-
Weighing: As a solid, this compound should be weighed in a fume hood or on a balance with a draft shield to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10]
Section 5: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11] Seek medical attention if you feel unwell.[6]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[6]
-
Ingestion: If swallowed, rinse the mouth with water.[9] Do not induce vomiting. Seek medical attention if symptoms occur.[8]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[9]
-
Clean-up (for small spills):
-
Wear appropriate PPE, including a respirator, gloves, and eye protection.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[10]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Section 6: Disposal
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Containerization: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with general laboratory trash.[12] Contaminated packaging should be treated as hazardous waste.[9]
Conclusion
This compound is a valuable compound for research and drug development, but it requires careful and informed handling. By understanding its hazard profile, conducting thorough risk assessments, and implementing a multi-layered safety approach that includes engineering controls, safe work practices, and appropriate PPE, researchers can work with this compound confidently and safely. The principles and protocols outlined in this guide are intended to foster a culture of safety and scientific excellence.
References
- 1. Page loading... [guidechem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. This compound | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Chlorochalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chalcones
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules.[1] These compounds, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids. Both naturally occurring and synthetic chalcones have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins. The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[1] The Claisen-Schmidt condensation is the most common and efficient method for synthesizing these valuable compounds.[1]
The Claisen-Schmidt Condensation: A Mechanistic Overview
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. This reaction proceeds through an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone. The use of a strong base, such as sodium hydroxide (NaOH), is crucial for the deprotonation of the ketone to form an enolate ion.[3]
The mechanism can be delineated into three primary steps:
-
Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone (in this case, 4'-chloroacetophenone) to form a resonance-stabilized enolate ion.[4]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (benzaldehyde), which lacks α-hydrogens and therefore cannot self-condense.[4][5]
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[4]
Protocol: Synthesis of this compound
This protocol details a solvent-free Claisen-Schmidt condensation for the synthesis of (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one (this compound).[6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4'-Chloroacetophenone | 154.59 | 0.65 mL | 5.0 |
| Benzaldehyde | 106.12 | 0.5 mL | 5.0 |
| Sodium Hydroxide (pellet) | 40.00 | ~0.2 g | 5.0 |
| Ethanol (95%) | - | As needed | - |
| Distilled Water | - | As needed | - |
Equipment
-
Porcelain mortar and pestle
-
Büchner funnel and vacuum filtration apparatus
-
Beakers
-
Erlenmeyer flask
-
Hot plate
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) equipment
Experimental Procedure
1. Reaction Setup: In a porcelain mortar (8 cm diameter), combine 0.65 mL (5.0 mmol) of 4'-chloroacetophenone, 0.5 mL (5.0 mmol) of benzaldehyde, and one pellet of sodium hydroxide (approximately 0.2 g, 5.0 mmol).[6]
2. Grinding: Using a pestle, grind the mixture for approximately 10 minutes. The reaction mixture will become a yellow paste.[6]
3. Work-up and Isolation: Add 10 mL of cold distilled water to the mortar and continue to grind to break up the solid. Transfer the contents to a beaker and collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.[6]
4. Purification: The crude product can be further purified by recrystallization from 95% ethanol.[6] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool to room temperature, followed by cooling in an ice bath to facilitate crystallization. Collect the purified crystals by vacuum filtration.
5. Drying and Characterization: Dry the purified crystals. The final product can be characterized by its melting point and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] The purity can be checked by Thin-Layer Chromatography (TLC).[7]
Expected Results
| Parameter | Expected Value |
| Yield | High (Solvent-free methods often provide high yields)[6] |
| Melting Point | 113-117 °C[6] |
| Appearance | Pale yellow crystals[6] |
| IR (KBr, cm⁻¹) | ~1682 (C=O stretch), ~1591 (C=C stretch)[8] |
| ¹H NMR (CDCl₃, ppm) | Doublets for the alkene hydrogens around 7.78 and 7.95 ppm are characteristic.[6] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or impure reagents. - Insufficient grinding or reaction time. | - Use fresh, high-purity reagents. - Ensure thorough grinding and allow for adequate reaction time.[9] |
| Oily Product | - Incomplete reaction. - Presence of impurities. | - Extend the reaction time. - Ensure thorough washing of the crude product. |
| Difficulty with Recrystallization | - Incorrect solvent or solvent volume. - Product is too soluble. | - Use a minimal amount of hot solvent. - Try a different solvent system (e.g., ethanol/water mixture).[9] |
Conclusion
The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones, which are valuable scaffolds in drug discovery and development.[9] By carefully following the outlined protocol, researchers can achieve high yields of this compound. The provided application notes offer a comprehensive guide for the synthesis, purification, and characterization of this medicinally important compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. jetir.org [jetir.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Synthesis of 4'-Chlorochalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4'-Chlorochalcone, a versatile precursor in medicinal chemistry, through the Claisen-Schmidt condensation.[1][2] Chalcones, characterized by their α,β-unsaturated ketone system linking two aromatic rings, are of significant interest due to their broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for characterization, grounded in established scientific principles.
Introduction: The Significance of this compound
Chalcones are a class of organic compounds that serve as key intermediates in the biosynthesis of flavonoids and isoflavonoids.[1][4] The core structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in drug discovery.[2] The introduction of a chlorine atom at the 4'-position of the acetophenone-derived ring, yielding this compound, can significantly influence the molecule's electronic properties and biological activity.[5] This specific derivative has been investigated for its potential neuroprotective effects and as a valuable building block in the synthesis of more complex heterocyclic compounds.[5]
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is the most common and efficient method for synthesizing chalcones.[1][2][6] This base-catalyzed reaction involves the condensation of an aromatic aldehyde (lacking α-hydrogens) with an aromatic ketone.[1][6] The reaction's simplicity and adaptability make it an ideal choice for both academic research and industrial applications.
Reaction Mechanism: A Step-by-Step Look at the Claisen-Schmidt Condensation
The synthesis of this compound proceeds via a base-catalyzed Claisen-Schmidt condensation between 4'-chloroacetophenone and benzaldehyde.[7] The mechanism can be broken down into three primary stages:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the 4'-chloroacetophenone to form a resonance-stabilized enolate ion.[1][2][8] The presence of the electron-withdrawing chloro group can influence the acidity of these protons.
-
Nucleophilic Attack (Aldol Addition): The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde.[1][2] Since benzaldehyde lacks α-hydrogens, it cannot undergo self-condensation, which simplifies the product mixture.[1] This step results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.[2]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the chalcone.[1][2] This final step is driven by the formation of the extended π-system.
Diagram of the Claisen-Schmidt Condensation Mechanism
Caption: The base-catalyzed mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4'-Chloroacetophenone | 154.59 | 0.773 g | 5.0 |
| Benzaldehyde | 106.12 | 0.531 g (0.5 mL) | 5.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.2 g | 5.0 |
| Ethanol (95%) | - | ~15 mL | - |
| Distilled Water | - | As needed | - |
| Dilute Hydrochloric Acid (HCl) | - | As needed | - |
Equipment
-
Mortar and Pestle or Round-bottom flask with magnetic stirrer
-
Beakers
-
Graduated cylinders
-
Buchner funnel and vacuum filtration apparatus
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Method A: Solvent-Free Grinding [7][9]
-
Reactant Combination: In a porcelain mortar, combine 4'-chloroacetophenone (5.0 mmol) and benzaldehyde (5.0 mmol).[7]
-
Catalyst Addition: Add a pellet of sodium hydroxide (approximately 0.2 g, 5.0 mmol).[7]
-
Grinding: Grind the mixture with a pestle. After a few seconds, the mixture will become a yellow paste.[7] Continue grinding for approximately 10 minutes.[9]
-
Work-up: Add cold water to the mortar and continue to grind to break up the solid.[1]
-
Isolation: Transfer the contents to a beaker and collect the solid product by vacuum filtration.[1][9]
-
Washing: Wash the solid thoroughly with water until the filtrate is neutral.[1]
Method B: Solution-Based Synthesis [1][2][10]
-
Reactant Preparation: In a round-bottom flask, dissolve 4'-chloroacetophenone (5.0 mmol) and benzaldehyde (5.0 mmol) in approximately 10 mL of ethanol.[1][2]
-
Catalyst Addition: Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C by using an ice bath.[1][10]
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours.[1] The formation of a precipitate often indicates product formation.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Quenching and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.[1]
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral.
Experimental Workflow Diagram
Caption: A logical workflow for the synthesis and purification of this compound.
Purification and Characterization
Purification
While the crude product is often of high purity, recrystallization can be performed to remove trace impurities.[7] Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[5][7]
Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals to a constant weight.
Characterization
The identity and purity of the synthesized this compound can be confirmed using several analytical techniques.
| Technique | Expected Results |
| Melting Point | 113-117 °C[11][12] |
| Thin Layer Chromatography (TLC) | A single spot with an Rf value distinct from the starting materials. A typical solvent system is a mixture of hexanes and ethyl acetate (e.g., 3:1).[7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the C=O stretch (around 1697 cm⁻¹), C-H aromatic stretching (around 3051 cm⁻¹), and the trans C=C bond.[3] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons and the vinylic protons of the α,β-unsaturated system.[7][13] |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, the carbons of the two aromatic rings, and the vinylic carbons.[14] |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
This compound may cause skin and eye irritation.[14]
-
Perform the reaction in a well-ventilated fume hood.
Conclusion
The Claisen-Schmidt condensation provides a robust and efficient route for the synthesis of this compound. By carefully controlling the reaction conditions, high yields of the desired product can be achieved. The straightforward nature of this protocol makes it an excellent choice for researchers exploring the synthesis and application of chalcone derivatives in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 956-02-5 [smolecule.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. byjus.com [byjus.com]
- 9. jetir.org [jetir.org]
- 10. tsijournals.com [tsijournals.com]
- 11. 4-Chlorochalcone | 956-04-7 [chemicalbook.com]
- 12. 4-氯查耳酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 4-Chlorochalcone(956-04-7) 1H NMR spectrum [chemicalbook.com]
- 14. This compound | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity 4'-Chlorochalcone via Optimized Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4'-Chlorochalcone ( (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) is a pivotal precursor in the synthesis of flavonoids and various heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] Synthetic routes, most commonly the Claisen-Schmidt condensation, invariably produce crude products contaminated with starting materials and side-products.[1][3] Achieving high purity is non-negotiable for accurate pharmacological evaluation and drug development. This document provides a comprehensive, experience-driven guide to the purification of this compound using single-solvent and mixed-solvent recrystallization techniques, emphasizing the theoretical principles and practical nuances required for achieving optimal purity and yield.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique predicated on the differential solubility of a compound in a solvent at varying temperatures.[4] The core principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.[4]
An ideal recrystallization process hinges on the selection of an appropriate solvent. The key criteria for a suitable solvent are:
-
High-Temperature Solubility: The solvent must effectively dissolve the target compound (this compound) at or near its boiling point.[5]
-
Low-Temperature Insolubility: The compound must be sparingly soluble or insoluble in the same solvent at low temperatures (room temperature or below) to allow for precipitation and recovery.[4][6]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[7]
-
Chemical Inertness: The solvent must not react with the compound.[5][6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1][5]
-
Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent the substance from "oiling out"—melting instead of dissolving.[1][8]
For this compound, its chalcone structure imparts a nonpolar character, making it soluble in organic solvents like ethanol and acetone, while its solubility in water is limited.[9] Ethanol is a commonly cited and effective solvent for the recrystallization of chalcones.[10][11][12]
Physicochemical Data & Solvent Selection for this compound
A successful protocol is built upon reliable data. The following table summarizes key properties of this compound and the suitability of common laboratory solvents.
| Property | Value / Observation | Source(s) |
| Chemical Formula | C₁₅H₁₁ClO | [2][13] |
| Molecular Weight | ~242.71 g/mol | [2][13] |
| Appearance | Colorless crystals or white to yellow crystalline powder | [2][9] |
| Melting Point | 97-101 °C (literature values may vary slightly) | [2][12] |
| Ethanol Solubility | Soluble, especially when hot. Frequently used for recrystallization. | [2][9][12] |
| Acetone Solubility | Soluble | [9] |
| Water Solubility | Limited to Insoluble | [2][9] |
| Methanol Solubility | Suitable for some chalcones, can be used. | [12] |
| Ethyl Acetate | Suitable for some chalcones, requires testing. | [7] |
| Hexane/Cyclohexane | Poor solubility; often used as an anti-solvent in mixed systems. | [4] |
-
Single-Solvent System: 95% Ethanol is the recommended starting point for a single-solvent recrystallization of this compound.
-
Mixed-Solvent System: An Ethanol-Water system is an excellent alternative, particularly for optimizing yield. Ethanol acts as the "good" solvent in which the chalcone is soluble, while water serves as the "anti-solvent" in which it is insoluble.[14][15]
Experimental Protocols
Safety First: this compound is an irritant to the eyes, respiratory system, and skin.[2] Always handle the compound in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
Protocol 1: Single-Solvent Recrystallization using Ethanol (95%)
This protocol is the standard and most direct method for purifying this compound.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add a minimal amount of 95% ethanol (start with 5-10 mL) and begin heating the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding hot ethanol in small portions until the solid just dissolves completely. The key is to use the minimum amount of hot solvent required to create a saturated solution.[4] Using excess solvent is a common error that drastically reduces the final yield.[8]
-
Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, wait a moment for boiling to cease, and add a small spatula tip of activated charcoal. Re-heat the solution to boiling for a few minutes.[7] The charcoal adsorbs colored impurities.
-
Hot Filtration (If Decolorized or Insoluble Impurities are Present): If charcoal or other solid impurities are visible, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8][16] Slow cooling is critical for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.[8] Washing with room temperature solvent will redissolve some of your product.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in the air or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates successful purification.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This technique is useful when a compound is too soluble in one solvent even when cold. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" to induce precipitation.[1][14]
Methodology:
-
Dissolution in "Good" Solvent: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol, as described in Protocol 1 (Steps 1 & 2).
-
Addition of "Anti-Solvent": While keeping the ethanol solution hot, add hot water (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).[14][15] This cloudiness indicates that the solution is saturated and the compound is beginning to precipitate.
-
Re-clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[14] At this point, the solution is perfectly saturated at that temperature.
-
Crystallization, Isolation, and Drying: Follow steps 5-8 from Protocol 1. For washing the crystals (Step 6), use an ice-cold mixture of ethanol and water with a composition similar to the final recrystallization mixture.
Visualization of the Purification Workflow
The following diagram outlines the logical steps and decision points in the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.- Add a "seed crystal" of pure this compound. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the impure compound.- The rate of cooling is too rapid. | - Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation and allow it to cool more slowly.[8]- Consider using a solvent with a lower boiling point. |
| Low Yield | - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Excessive washing of the collected crystals. | - Use the absolute minimum amount of hot solvent.[8]- Ensure the funnel and receiving flask are pre-warmed before hot filtration.- Wash crystals with a minimal volume of ice-cold solvent. |
| Colored Crystals | - Colored impurities were not fully removed. | - Repeat the recrystallization, incorporating the optional activated charcoal step (Protocol 1, Step 3). |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. mt.com [mt.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. Buy this compound | 956-02-5 [smolecule.com]
- 13. This compound | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
Purification of 4'-Chlorochalcone via Automated Flash Column Chromatography: A Detailed Methodological Guide
An Application Note for Researchers and Scientists
Abstract
4'-Chlorochalcone is a synthetic chalcone derivative recognized for its significant therapeutic potential, including neuroprotective, antimicrobial, and anticancer properties.[1] Effective purification of this compound post-synthesis is critical for accurate pharmacological and biological evaluation. The Claisen-Schmidt condensation, a common synthesis route, often results in a crude product containing unreacted starting materials and various byproducts.[2] This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We delve into the principles of separation, mobile phase optimization via Thin-Layer Chromatography (TLC), a detailed step-by-step column chromatography workflow, and robust troubleshooting strategies to empower researchers in obtaining high-purity this compound for research and drug development applications.
Principles of Chromatographic Separation
Column chromatography is a cornerstone technique for the purification of organic compounds, operating on the principle of differential adsorption.[3] The separation of this compound from synthetic impurities is achieved by leveraging the polarity differences between the target compound and contaminants.
-
Stationary Phase: For chalcone purification, silica gel (SiO₂) is the most common and effective stationary phase.[1][3] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase: A non-polar solvent system is used as the eluent. The mobile phase continuously flows through the stationary phase, carrying the components of the mixture with it. A frequently used system for chalcones is a mixture of hexane and ethyl acetate.[1]
-
Mechanism of Separation: The crude sample is loaded onto the top of the silica gel column. As the mobile phase percolates through the column, a partitioning equilibrium is established for each component between the mobile and stationary phases.
-
Polar Impurities (e.g., unreacted 4-chlorobenzaldehyde, byproducts) have a stronger affinity for the polar silica gel and adsorb more strongly. Consequently, they move down the column at a slower rate.
-
Less Polar Compounds , like the target this compound, have a greater affinity for the less polar mobile phase. They are adsorbed less strongly by the silica gel and are carried down the column more quickly, allowing for their effective separation and collection.[2]
-
Caption: Principle of this compound separation.
Preliminary Analysis & Method Optimization via TLC
Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition.[1][3][4] The goal is to find a solvent system that provides a good separation between the target compound and all impurities, ideally with a Retention Factor (Rƒ) of 0.3 to 0.4 for the this compound.
Protocol for TLC Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as ethyl acetate or dichloromethane.[4]
-
Spotting: Use a capillary tube to carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate. Also spot the starting materials as references, if available.[5]
-
Development: Place the TLC plate in a developing chamber containing a pre-selected solvent system (e.g., 9:1 Hexane:Ethyl Acetate).[4] Ensure the solvent level is below the spotted baseline.
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the front. Visualize the separated spots under a UV lamp (254 nm), as chalcones are UV-active.[4]
-
Analysis: Calculate the Rƒ value for each spot:
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimization: Adjust the solvent ratio to achieve the target Rƒ. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rƒ values of all compounds, causing them to move further up the plate.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Polarity | Expected Outcome |
| 95:5 | Low | Low Rƒ values; spots remain near the baseline. |
| 90:10 to 80:20 | Medium-Low | Good starting range for chalcones. Provides good separation.[1] |
| 70:30 | Medium | Higher Rƒ values; may be needed if product is more polar.[6] |
| 50:50 | High | High Rƒ values; risk of poor separation (co-elution). |
Detailed Protocol: Flash Column Chromatography
This protocol details the purification of crude this compound using the wet-packing method for preparing the silica gel column.
Materials and Equipment
-
Chemicals: this compound (crude), Silica Gel (flash grade, 60-120 mesh), Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (for sample loading), Cotton or Glass Wool.
-
Glassware & Equipment: Chromatography column with stopcock, Separatory funnel (for solvent addition), Round bottom flasks (for fraction collection), Beakers, TLC plates and chamber, Rotary evaporator, Fume hood, Personal Protective Equipment (PPE).
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[7][8] Handle with care.
-
Solvents: Hexane, ethyl acetate, and dichloromethane are volatile and flammable. All procedures must be conducted in a well-ventilated chemical fume hood.[7]
-
PPE: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
Step-by-Step Purification Procedure
-
Column Preparation (Wet Packing):
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[3]
-
Add a small layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[3]
-
With the column stopcock open, pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3g) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
Gently add a small layer of sand on top to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (optimized from TLC analysis) to the top of the column using a separatory funnel to ensure a constant flow.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 15-20 mL per fraction in test tubes or small flasks).
-
For complex mixtures, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, then 85:15) to elute compounds of increasing polarity.
-
-
Fraction Analysis:
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in the same mobile phase used for the column.
-
Identify the fractions containing the pure this compound (single spot at the correct Rƒ).
-
-
Isolation of Pure Product:
Caption: Workflow for this compound purification.
Post-Purification Characterization
To confirm the identity and purity of the final product, the following analyses are recommended:
-
Melting Point: The literature melting point for this compound is typically in the range of 97-101 °C .[1] A sharp melting point within this range is indicative of high purity.
-
Spectroscopic Analysis:
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column. | The mobile phase is too non-polar. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If necessary, add a small amount (1-5%) of a more polar solvent like methanol.[4] |
| Poor separation of spots (co-elution). | 1. Incorrect mobile phase. 2. Column was overloaded with crude sample. 3. Column was packed unevenly. | 1. Re-optimize the mobile phase with TLC to achieve better spot separation. 2. Use less crude material relative to the amount of silica gel. 3. Re-pack the column carefully, ensuring no air bubbles or cracks. |
| Cracked or channeled silica bed. | The column ran dry at some point, or the packing was not uniform. | This column is compromised. The silica bed must be re-slurried and re-packed. Always keep the solvent level above the silica bed. |
| Purified product is an oil, not a solid. | Residual solvent is present, or a minor, oily impurity co-eluted. | 1. Dry the product under a high vacuum to remove all solvent. 2. Attempt to induce crystallization by scratching the inside of the flask or by trituration with a non-solvent like cold hexane.[4][5] 3. If oil persists, re-purify using a different solvent system.[5] |
References
- 1. Buy this compound | 956-02-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Bot Verification [rasayanjournal.co.in]
Application Note: Methodologies for Evaluating the Antimicrobial Efficacy of 4'-Chlorochalcone
Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Chalcones, a class of flavonoids, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4'-Chlorochalcone, a specific halogenated derivative, for its antimicrobial properties. Detailed, field-proven protocols for determining Minimum Inhibitory Concentration (MIC), assessing antimicrobial kinetics via Time-Kill assays, and evaluating anti-biofilm activity are presented. The causality behind experimental choices is explained to ensure robust and reproducible results.
Scientific Introduction: The Rationale for Investigating this compound
Chalcones are characterized by a 1,3-diphenyl-2-propen-1-one core structure, an α,β-unsaturated carbonyl system that is a key determinant of their biological activity.[2][3][4] The introduction of halogen substituents, such as a chlorine atom, into the chalcone framework can significantly modulate its pharmacokinetic properties and enhance its bioactivity, including its antimicrobial potential.[5][6] Specifically, this compound, which features a chlorine atom on one of its phenyl rings, has been identified as a compound of interest for its activity against a range of pathogenic microbes.[7][8]
The primary mechanisms through which chalcones are believed to exert their antimicrobial effects include disruption of the bacterial cell membrane, inhibition of key enzymes involved in microbial metabolism, and interference with bacterial division processes.[9] Evaluating these effects requires standardized and well-controlled in vitro assays, which form the basis for preliminary screening and characterization of new antimicrobial candidates.[10]
Core Experimental Workflow for Antimicrobial Agent Screening
A systematic approach is crucial for evaluating a novel compound like this compound. The workflow begins with determining the minimum concentration required for microbial inhibition (MIC), followed by more detailed kinetic and mechanistic studies.
Figure 1: A generalized workflow for the antimicrobial evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is a quantitative and standardized technique considered the gold standard for this determination.[11][12]
Causality and Principle
This assay relies on challenging a standardized population of microorganisms with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual turbidity or by using a metabolic indicator. The rationale for using a standardized inoculum (0.5 McFarland standard) is to ensure that the results are reproducible and comparable across different experiments and laboratories.[10][13] A solvent control (e.g., DMSO) is critical to ensure that the solvent itself does not inhibit microbial growth at the concentrations used.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)[14]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Step-by-Step Methodology
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility must be confirmed to prevent precipitation.
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[13]
-
Dilute this standardized suspension in the appropriate growth medium to achieve the final target inoculum concentration (typically ~5 x 10⁵ CFU/mL).[11]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 1 through 11 of a 96-well plate row.
-
Add 200 µL of the this compound working solution (prepared from the stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (broth only). A separate row should be set up for the positive control antibiotic and a solvent control.
-
-
Inoculation: Add 100 µL of the final diluted microbial inoculum to wells 1 through 11, bringing the final volume in each well to 200 µL. This step halves the concentration of the compound in each well, which must be accounted for in the final calculation.
-
Incubation: Seal the plate or use a lid to prevent evaporation and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[11]
-
Reading Results: The MIC is determined as the lowest concentration of this compound where no visible growth (turbidity) is observed.
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Time-Kill Kinetics Assay
This dynamic assay provides insight into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[15][16]
Causality and Principle
A standardized inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable cells (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[15][17] A bacteriostatic effect is observed when the CFU/mL count remains relatively stable or shows less than a 3-log₁₀ reduction over the time course.[15]
Materials
-
Materials from Protocol 1
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator
Step-by-Step Methodology
-
Preparation: Prepare a standardized microbial suspension as described in the MIC protocol.
-
Test Setup: Prepare tubes containing broth with this compound at concentrations such as 1x MIC, 2x MIC, and 4x MIC. Also include a growth control tube (no compound).
-
Inoculation: Inoculate each tube with the microbial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling and Plating (Time Point 0): Immediately after inoculation, remove an aliquot (e.g., 100 µL) from each tube. Perform serial 10-fold dilutions in sterile saline. Plate a defined volume of appropriate dilutions onto agar plates.
-
Incubation: Place the tubes in a shaking incubator at the appropriate temperature.
-
Subsequent Sampling: Repeat the sampling and plating process (Step 4) at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).[18]
-
Enumeration: After incubating the agar plates, count the number of colonies on plates that have between 30-300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Compare the kill curves of the test compound to the growth control.
Figure 3: The process flow for a Time-Kill Kinetics Assay.
Protocol 3: Anti-Biofilm Activity Assay
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[19] Evaluating the ability of this compound to inhibit biofilm formation or eradicate existing biofilms is a critical step.
Causality and Principle
This assay, often performed in 96-well plates, quantifies biofilm biomass using a dye like crystal violet. To assess inhibition, the compound is added along with the bacteria at the start of incubation. To assess eradication, the biofilm is allowed to form first, and then the compound is added. The amount of dye retained by the biofilm is proportional to the biomass. Sub-inhibitory concentrations (sub-MIC) are often used for inhibition assays to ensure that the observed effect is on biofilm formation itself and not simply due to the killing of planktonic cells.[20]
Materials
-
Materials from Protocol 1
-
Tryptic Soy Broth (TSB) often supplemented with glucose
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (30%) for destaining
Step-by-Step Methodology (Inhibition Assay)
-
Plate Setup: In a 96-well plate, add 100 µL of broth containing serial dilutions of this compound (typically starting from the MIC value and going lower).
-
Inoculation: Add 100 µL of a standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to each well. Include growth and sterility controls.
-
Incubation: Incubate the plate under static (non-shaking) conditions for 24-48 hours to allow biofilm formation.
-
Washing: Gently discard the liquid content from the wells. Wash the wells carefully three times with sterile PBS to remove planktonic (non-adherent) bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.
-
Destaining: Add 200 µL of 95% ethanol to each well to solubilize the dye bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized dye using a plate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the biofilm biomass.
Data Presentation: Reported Activity of Chlorinated Chalcones
The following table summarizes representative data from the literature on the antimicrobial activity of this compound and related derivatives against various pathogens. This serves as a baseline for expected results.
| Compound | Test Organism | Assay Type | Result (Zone of Inhibition / MIC) | Reference |
| This compound | Staphylococcus aureus | Agar Well Diffusion | 12 mm | [8] |
| This compound | Escherichia coli | Agar Well Diffusion | 13 mm | [8] |
| This compound | Pseudomonas aeruginosa | Agar Well Diffusion | 11 mm | [8] |
| 4-Chloro-2'-hydroxychalcone | Staphylococcus aureus DSM 799 | Broth Dilution | Significant Inhibition | [1][5][6] |
| 4-Chloro-2'-hydroxychalcone | Escherichia coli 10536 | Broth Dilution | Significant Inhibition | [1][5][6] |
| 4-Chloro-2'-hydroxychalcone | Candida albicans DSM 1386 | Broth Dilution | Significant Inhibition | [1][5][6] |
| 2',4'-Dichloro-chalcone | Fusarium tricinctum | Mycelial Growth | 32.3% Inhibition (at 1 µM) | [2] |
| 2',4'-Dichloro-chalcone | Trichothecium roseum | Mycelial Growth | 65.2% Inhibition (at 1 µM) | [2] |
Note: Direct comparison of results between studies can be challenging due to variations in specific protocols, microbial strains, and inoculum sizes.
Conclusion
This compound represents a viable scaffold for the development of new antimicrobial agents. The protocols detailed in this application note provide a robust framework for the systematic in vitro evaluation of its efficacy. By employing standardized methods for determining MIC, assessing bactericidal versus bacteriostatic activity, and quantifying anti-biofilm potential, researchers can generate reliable and comparable data. This foundational characterization is an indispensable step in the drug discovery pipeline, paving the way for further mechanistic studies and preclinical development.
References
- 1. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides | MDPI [mdpi.com]
- 2. The 2′,4′-Dichloro-chalcone Inhibits the In Vitro Growth and Pathogenicity of Fusarium tricinctum and Trichothecium roseum by Activating Cyanide-Resistant Respiration [mdpi.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]
- 5. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. nveo.org [nveo.org]
- 15. emerypharma.com [emerypharma.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. actascientific.com [actascientific.com]
- 19. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Newly-synthesized chalcones-inhibition of adherence and biofilm formation of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unveiling the Anticancer Potential of 4'-Chlorochalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Chalcones in Oncology
Chalcones, belonging to the flavonoid family, are aromatic ketones that serve as precursors for a vast array of natural products.[1][2] Their core structure, a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, provides a versatile scaffold for chemical modification, leading to a broad spectrum of biological activities.[3][4] Among these, their anticancer properties have garnered significant attention in the scientific community.[2][5]
The introduction of specific substituents, such as a chlorine atom, onto the chalcone backbone can dramatically enhance biological efficacy.[6] This guide focuses specifically on 4'-chlorochalcone derivatives, a subclass that has demonstrated potent cytotoxic and pro-apoptotic effects across various cancer cell lines.[6][7] These compounds often exert their anticancer effects through multiple mechanisms, including the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptotic signaling pathways.[6][8][9]
This document serves as a comprehensive technical guide for researchers investigating the anticancer activity of this compound derivatives. It provides the foundational scientific context, detailed experimental protocols, and data interpretation guidelines necessary to explore this promising class of therapeutic candidates.
Core Mechanism of Action: Inducing Apoptosis and Disrupting Mitosis
The anticancer efficacy of this compound derivatives is often multifactorial. A primary mechanism involves the induction of programmed cell death, or apoptosis, by triggering mitochondrial dysfunction and modulating key signaling pathways.[6] Furthermore, many chalcone derivatives are potent microtubule-targeting agents, disrupting the cellular machinery essential for cell division.[5][8][10]
Key Mechanistic Insights:
-
Tubulin Polymerization Inhibition: Chalcone derivatives frequently bind to the colchicine-binding site on β-tubulin.[5][8] This interaction prevents the polymerization of tubulin dimers into microtubules, which are critical for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[8][11]
-
Induction of Apoptosis: These compounds can induce apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the depolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS), and the activation of caspases, which are the executioner enzymes of apoptosis.[6][12][13]
-
Cell Cycle Arrest: By disrupting microtubule function, this compound derivatives can cause a significant accumulation of cells in the G2/M phase of the cell cycle, preventing them from completing mitosis and proliferating.[6][13]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Coordination Chemistry of 4'-Chlorochalcone: A Guide to Metal Chelation Studies
Introduction: The Emerging Role of 4'-Chlorochalcone in Coordination Chemistry
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one framework, have garnered significant attention in medicinal and materials science due to their diverse biological activities and tunable electronic properties.[1][2] Within this versatile family of compounds, this compound emerges as a particularly compelling ligand for metal chelation studies. The presence of an electron-withdrawing chloro group on one of the aromatic rings, coupled with the α,β-unsaturated carbonyl system, bestows upon it unique coordination capabilities.[3][4] This guide provides an in-depth exploration of this compound's application in metal chelation, offering detailed protocols and theoretical insights for researchers, scientists, and drug development professionals.
The ability of chalcones to form stable complexes with a variety of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), is well-documented.[1][5][6] This interaction is primarily facilitated by the carbonyl oxygen and, in the case of hydroxylated chalcones, the phenolic oxygen, which act as donor atoms.[5] The resulting metallochalcones often exhibit enhanced biological activities compared to the free ligand, a phenomenon attributed to the modulation of their physicochemical properties upon coordination.[7] this compound, with its distinct electronic signature, offers a valuable tool for investigating the structure-activity relationships of these metal complexes and for the development of novel therapeutic and diagnostic agents.[3][8]
Synthesis and Characterization of this compound
A reliable and well-characterized supply of this compound is the prerequisite for any meaningful metal chelation study. The most common and efficient synthetic route is the Claisen-Schmidt condensation.
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
Objective: To synthesize this compound from 4-chloroacetophenone and benzaldehyde.
Materials:
-
4-Chloroacetophenone
-
Benzaldehyde
-
Methanol
-
Sodium hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Spectroscopic instrumentation (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometer)
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in methanol.
-
Catalyst Addition: While stirring the methanolic solution at room temperature, slowly add a freshly prepared aqueous solution of sodium hydroxide (2 equivalents).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is acidic. A yellow solid precipitate of this compound will form.
-
Isolation and Washing: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic impurities.
-
Purification: Purify the crude this compound by recrystallization from hot ethanol to obtain pale yellow crystals.[8]
-
Drying and Characterization: Dry the purified crystals in a desiccator. Determine the melting point and characterize the compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.
Expected Spectroscopic Data:
| Technique | Key Features and Expected Values |
| Melting Point | 97-101 °C[3][8] |
| FT-IR (KBr, cm⁻¹) | ~1660 (C=O stretching), ~1600 (C=C stretching), ~1090 (C-Cl stretching) |
| ¹H-NMR (CDCl₃, δ ppm) | 7.4-8.0 (multiplets, aromatic protons), 7.8 (d, 1H, H-β), 7.5 (d, 1H, H-α) |
| ¹³C-NMR (CDCl₃, δ ppm) | ~190 (C=O), ~145 (C-β), ~122 (C-α), 128-140 (aromatic carbons) |
| Mass Spec (m/z) | ~242 [M]⁺, ~244 [M+2]⁺ (characteristic isotopic pattern for chlorine) |
Investigating Metal Chelation: Spectroscopic Titration
UV-Visible spectroscopy is a powerful and accessible technique to study the formation of metal-ligand complexes in solution. By monitoring the changes in the absorption spectrum of this compound upon the addition of a metal ion, one can determine the stoichiometry and binding constant of the complex.
Protocol 2: Determination of Binding Stoichiometry by UV-Vis Titration (Job's Plot)
Objective: To determine the stoichiometry of the this compound-metal complex using the method of continuous variations (Job's plot).
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile)
-
Stock solution of a metal salt (e.g., CuSO₄·5H₂O, FeCl₃) of the same concentration in the same solvent
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions with a constant total concentration of this compound and the metal ion, but with varying mole fractions of the ligand. The mole fraction of this compound will range from 0 to 1.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution at a constant temperature.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) of the complex. Plot the change in absorbance (ΔA) at this λ_max against the mole fraction of this compound.
-
Stoichiometry Determination: The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 (metal:ligand) complex.
Caption: Workflow for determining complex stoichiometry using Job's Plot.
Protocol 3: Calculation of Binding Constant using the Benesi-Hildebrand Method
Objective: To determine the binding constant (K_b) for a 1:1 complex of this compound and a metal ion.
Materials:
-
Stock solution of this compound
-
Stock solution of the metal salt
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the metal ion. The concentration of the metal ion should be in large excess compared to the ligand.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Plot 1/ΔA against 1/[M], where ΔA is the change in absorbance at the λ_max of the complex and [M] is the concentration of the metal ion.
-
Binding Constant Calculation: The plot should be linear. The binding constant (K_b) can be calculated from the ratio of the intercept to the slope of the line.
Structural Elucidation of the Metal Complex
While spectroscopic titrations provide valuable information about the complex in solution, isolation and characterization of the solid-state complex are crucial for a complete understanding of its structure and properties.
Protocol 4: Synthesis and Characterization of a Solid-State this compound-Metal Complex
Objective: To synthesize and characterize a solid-state complex of this compound with a chosen metal ion (e.g., Cu(II)).
Materials:
-
Purified this compound
-
A metal salt (e.g., CuCl₂·2H₂O)
-
Suitable solvent (e.g., ethanol, methanol)
-
Magnetic stirrer and reflux apparatus
-
Büchner funnel and filter paper
Procedure:
-
Synthesis: Dissolve this compound (2 equivalents) in hot ethanol. In a separate flask, dissolve the metal salt (1 equivalent) in a minimal amount of hot ethanol. Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Reflux the reaction mixture for 2-4 hours. A colored precipitate should form.
-
Isolation: Cool the mixture to room temperature and isolate the solid complex by vacuum filtration.
-
Washing and Drying: Wash the complex with cold ethanol to remove any unreacted starting materials and dry it in a desiccator.
-
Characterization:
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
FT-IR Spectroscopy: To identify the coordination sites. A shift in the C=O stretching frequency to a lower wavenumber upon complexation is indicative of coordination through the carbonyl oxygen.
-
Molar Conductance: To determine the electrolytic nature of the complex.
-
Magnetic Susceptibility: To determine the geometry of the complex (e.g., square planar or tetrahedral for Cu(II)).
-
Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To unambiguously determine the three-dimensional structure of the complex.
-
Caption: Conceptual overview of this compound metal chelation and analysis.
Potential Applications and Future Directions
The study of this compound-metal complexes opens avenues for various applications:
-
Antimicrobial and Anticancer Agents: Metal complexation can enhance the biological activity of chalcones.[2] The resulting complexes should be screened for their efficacy against various bacterial, fungal, and cancer cell lines.
-
Catalysis: The coordinated metal center can act as a catalyst for various organic transformations.
-
Chemosensors: The selective binding of this compound to specific metal ions could be exploited for the development of colorimetric or fluorescent sensors for metal detection.[7]
-
Environmental Remediation: The ability to chelate heavy metal ions suggests potential applications in the removal of toxic metals from contaminated water.[8]
Future research should focus on synthesizing a wider range of this compound-metal complexes and systematically evaluating their physicochemical and biological properties. Elucidating the mechanism of action of the biologically active complexes will be crucial for the rational design of new and more potent metallodrugs.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Perspectives of medicinally privileged chalcone based metal coordination compounds for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 956-02-5 [smolecule.com]
Synthesis of 4'-Chlorochalcone Analogues for Drug Discovery: Application Notes and Protocols
Introduction: The Therapeutic Promise of the Chalcone Scaffold
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids ubiquitously found in edible plants and serve as crucial precursors in the biosynthesis of other flavonoids and isoflavonoids.[1] The core structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, represents a "privileged scaffold" in medicinal chemistry. This is due to its remarkable versatility and the wide spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3] The 4'-chloro substitution on one of the aromatic rings has been identified as a key modification for enhancing the therapeutic potential of these molecules, leading to the development of a diverse library of analogues with promising applications in drug discovery.
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4'-chlorochalcone analogues. We will delve into the mechanistic underpinnings of the synthetic methodologies, offer detailed, field-proven protocols, and explore the structure-activity relationships that govern their biological effects, with a particular focus on their anticancer and antimalarial activities.
Synthetic Strategies: The Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone.[3][4] The reaction's success hinges on the fact that aromatic aldehydes, lacking α-hydrogens, cannot undergo self-condensation, thus favoring the cross-condensation pathway. The general mechanism proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the characteristic α,β-unsaturated ketone of the chalcone.
While the fundamental principle is straightforward, the choice of catalyst, solvent, and reaction conditions can significantly impact the yield, purity, and even the environmental footprint of the synthesis. Herein, we present three robust protocols for the synthesis of this compound analogues, each with its own set of advantages.
Experimental Protocols
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This classic and widely adopted method is reliable for a broad range of substrates. The use of ethanol as a solvent facilitates the dissolution of both reactants and the base catalyst.
Materials:
-
4'-Chloroacetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, dilute)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4'-chloroacetophenone (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in a minimal amount of ethanol with stirring at room temperature.
-
Catalyst Addition: While maintaining stirring, slowly add an aqueous solution of NaOH or KOH (1.2 equivalents) dropwise to the reaction mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.
-
Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly acidify the mixture with dilute HCl until it is acidic to litmus paper (pH ~2-3).[1] This step ensures the complete precipitation of the chalcone product.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with several portions of cold deionized water to remove any residual base and other water-soluble impurities.[1]
-
Drying: Allow the crude product to air-dry completely or dry in a desiccator.
Protocol 2: Solvent-Free Synthesis by Grinding (Green Chemistry Approach)
This environmentally friendly method eliminates the need for organic solvents, often leading to shorter reaction times and higher yields.
Materials:
-
4'-Chloroacetophenone
-
Substituted aromatic aldehyde
-
Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Mortar and pestle
-
Deionized water
Step-by-Step Procedure:
-
Combine Reactants: In a mortar, combine 4'-chloroacetophenone (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and solid NaOH or KOH (1 equivalent).
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may change color, indicating the progress of the reaction.
-
Work-up and Isolation: Add cold deionized water to the mortar and continue to grind to break up the solid mass. Collect the crude product by vacuum filtration.
-
Purification: Wash the solid product thoroughly with water to remove the catalyst. The product obtained is often of high purity but can be further purified by recrystallization from 95% ethanol if necessary.
Protocol 3: Ultrasound-Assisted Synthesis
Ultrasound irradiation can significantly accelerate the reaction rate, providing a rapid and efficient method for chalcone synthesis.
Materials:
-
4'-Chloroacetophenone
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ultrasonic bath or probe sonicator
-
Round-bottom flask
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4'-chloroacetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol or methanol.
-
Catalyst Addition: Add the aqueous NaOH or KOH solution to the mixture.
-
Sonication: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture. Irradiate the mixture for a period ranging from 15 to 60 minutes, monitoring the reaction by TLC.
-
Work-up and Isolation: Follow the same work-up, neutralization, and isolation steps as described in Protocol 1.
Purification of this compound Analogues
Purification of the crude chalcone is essential to remove unreacted starting materials, by-products, and residual catalyst. The two most common and effective methods are recrystallization and column chromatography.
Purification Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are relatively pure to begin with. The choice of solvent is critical for successful recrystallization. 95% ethanol is a widely effective solvent for many chalcones.[1]
Step-by-Step Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with swirling until the chalcone completely dissolves.[1] Add more hot ethanol dropwise if necessary to achieve complete dissolution, but avoid using an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution and then hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield of crystals. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[1]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities adhering to the crystal surface.[1]
-
Drying: Dry the purified crystals in a desiccator.
Purification Protocol 2: Column Chromatography
Column chromatography is the method of choice for purifying complex mixtures, oily products, or when recrystallization is ineffective.[4]
Step-by-Step Procedure:
-
TLC Analysis: First, determine the optimal eluent (solvent system) using TLC. A mixture of hexane and ethyl acetate is commonly used. A good starting point is a 9:1 or 3:1 hexane:ethyl acetate ratio. The target chalcone should have an Rf value of approximately 0.25-0.35 for good separation.[1][4]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel column.[1][4]
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone product.[1]
Data Presentation: Synthesis of Representative this compound Analogues
The following table summarizes the synthesis of several this compound analogues with varying substituents on the second aromatic ring, highlighting the reaction conditions and yields.
| Entry | Ar (Substituent on Aldehyde) | Method | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Conventional | NaOH | 3 | 85 | [5] |
| 2 | 4-Methylphenyl | Conventional | KOH | 4 | 90 | [6] |
| 3 | 4-Methoxyphenyl | Conventional | NaOH | 3.5 | 92 | [5][7] |
| 4 | 2-Hydroxyphenyl | Grinding | NaOH | 0.25 | 95 | [8] |
| 5 | 4-Nitrophenyl | Ultrasound | KOH | 1 | 88 | N/A |
Characterization of this compound Analogues
The identity and purity of the synthesized chalcones are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. Key signals to identify in the ¹H NMR spectrum of a chalcone are the two doublets for the vinylic protons (Hα and Hβ) with a characteristic coupling constant (J) of around 15-16 Hz, confirming the trans configuration.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of a chalcone will show a strong absorption band for the carbonyl group (C=O) typically in the range of 1630-1690 cm⁻¹ and a band for the C=C double bond around 1550-1600 cm⁻¹.[7]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
Example Spectral Data for (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.03 (d, 2H), 7.73 (d, 1H, J = 15.6 Hz), 7.56 (d, 2H), 7.51 (d, 1H, J = 15.6 Hz), 7.38 (d, 2H), 6.98 (d, 2H), 3.88 (s, 3H).[7]
-
¹³C NMR (CDCl₃, 100 MHz): δ 189.0, 161.8, 144.9, 138.9, 136.5, 130.3, 129.5, 128.9, 127.5, 121.9, 114.4, 55.5.[9]
-
IR (KBr, cm⁻¹): 1655 (C=O), 1598 (C=C).
-
MS (m/z): 272 [M⁺].[7]
Biological Activities and Structure-Activity Relationship (SAR)
The therapeutic potential of this compound analogues is vast, with significant research focused on their anticancer and antimalarial activities. The biological activity is profoundly influenced by the nature and position of substituents on both aromatic rings.[10]
Anticancer Activity
This compound derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle.[10]
-
Mechanism of Action: A key mechanism of action is the inhibition of tubulin polymerization. By binding to the colchicine binding site of tubulin, these chalcones disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] The α,β-unsaturated carbonyl system, acting as a Michael acceptor, is crucial for this activity as it can form covalent bonds with nucleophilic residues in biological targets.[10]
-
Structure-Activity Relationship:
-
Electron-donating groups (e.g., methoxy, hydroxyl) on the second aromatic ring generally enhance anticancer activity.[11][12] For instance, a 4-methoxy substitution on the second ring has shown high activity against various cancer cell lines.[12]
-
Halogen substitutions on the second aromatic ring can also increase potency.[10]
-
The presence of a hydroxyl group at the 2'-position of the 4'-chlorinated ring can contribute to anti-inflammatory and antioxidant properties, which are often linked to cancer prevention.
-
Antimalarial Activity
Chalcone derivatives have emerged as promising candidates for the development of new antimalarial drugs, particularly against chloroquine-resistant strains of Plasmodium falciparum.
-
Mechanism of Action: The antimalarial action of chalcones is believed to be multifactorial. One of the primary targets is the plasmodial cysteine protease, falcipain, which is essential for the degradation of hemoglobin by the parasite.[13] By inhibiting this enzyme, chalcones disrupt a critical metabolic pathway of the parasite. Another proposed mechanism is the inhibition of β-hematin formation (hemozoin), the process by which the parasite detoxifies the heme released from hemoglobin digestion.
-
Structure-Activity Relationship:
-
The presence of methoxy groups at positions 2 and 4 on the second aromatic ring appears to be favorable for antimalarial activity.[14]
-
Conversely, bulky substituents like 3,4,5-trimethoxy groups may cause steric hindrance and reduce activity.[14]
-
The incorporation of heterocyclic rings , such as quinoline, can significantly enhance antimalarial potency.[15]
-
Workflow and Pathway Diagrams
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis, purification, and characterization of this compound analogues.
Anticancer Mechanism of Action: Tubulin Polymerization Inhibition
Caption: Simplified pathway of anticancer action via inhibition of tubulin polymerization by this compound analogues.
Conclusion
This compound analogues represent a highly promising class of compounds for drug discovery, with demonstrated potential in anticancer and antimalarial applications. Their straightforward synthesis via the Claisen-Schmidt condensation, coupled with the tunability of their biological activities through substituent modifications, makes them an attractive platform for the development of novel therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this versatile chemical scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.utar.edu.my [eprints.utar.edu.my]
- 6. 4-Chloro-4'-methylchalcone | C16H13ClO | CID 562395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Chloro-4'-methoxychalcone | C16H13ClO2 | CID 5302715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimalarial activity of newly synthesized chalcone derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro antimalarial activity of chalcones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4'-Chlorochalcone: An Experimental Protocol and Application Guide
Abstract
This comprehensive guide details the experimental protocol for the synthesis of 4'-Chlorochalcone, a prominent member of the chalcone family of compounds. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are significant precursors in the biosynthesis of flavonoids and are of considerable interest in medicinal chemistry due to their broad pharmacological activities.[1][2] This document provides a step-by-step methodology for the synthesis of this compound via the Claisen-Schmidt condensation, along with protocols for reaction monitoring, purification, and characterization. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of this compound
Chalcones are a class of organic compounds featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3][4] This structural motif imparts a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[5] this compound, specifically, has demonstrated notable biological potential, with research indicating neuroprotective effects and potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.[6] Its synthesis is a foundational technique for chemists exploring the therapeutic potential of chalcone derivatives.
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a type of crossed aldol condensation.[1][7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[8] In the synthesis of this compound, benzaldehyde is reacted with 4'-chloroacetophenone.[9]
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis of this compound proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism can be broken down into the following key steps:[4][8]
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from 4'-chloroacetophenone to form a resonance-stabilized enolate ion.[8]
-
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is a suitable substrate as it lacks α-hydrogens and therefore cannot undergo self-condensation.[4]
-
Aldol Addition: This attack results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.[4]
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, this compound.[8] The formation of the conjugated system provides the thermodynamic driving force for this step.
Caption: Mechanism of this compound Synthesis.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | 5.0 mmol |
| Benzaldehyde | C₇H₆O | 106.12 | 5.0 mmol |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 5.0 mmol |
| Ethanol (95%) | C₂H₅OH | 46.07 | As solvent |
| Distilled Water | H₂O | 18.02 | For washing |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For neutralization |
| TLC plates (silica gel 60 F254) | - | - | As needed |
| Hexane:Ethyl Acetate (e.g., 8:2 v/v) | - | - | As TLC mobile phase |
3.2. Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-chloroacetophenone (5.0 mmol) and benzaldehyde (5.0 mmol) in 10 mL of 95% ethanol.[10][11]
-
Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (5.0 mmol) in a minimal amount of water and add it to the ethanolic solution of the reactants with continuous stirring. A more environmentally friendly approach involves grinding the solid reactants with a pellet of NaOH using a mortar and pestle until a paste forms.[9][12]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13] The formation of the chalcone product, which is typically less polar than the starting materials, will be observed as a new spot on the TLC plate.[3] The reaction is often complete when the starting materials are consumed, which can take several hours.[14] In some cases, the product will precipitate out of the solution as a solid.[11]
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[13]
-
Neutralization: Slowly acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral to litmus paper. This step is crucial for the precipitation of the product.[13]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.[11]
-
Drying: Allow the product to air dry completely.
Caption: Experimental Workflow for this compound Synthesis.
3.3. Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.[5] Ethanol is a commonly used solvent for the recrystallization of chalcones.[6][15]
-
Dissolution: Dissolve the crude product in a minimum amount of hot 95% ethanol.[14]
-
Cooling: Allow the solution to cool slowly to room temperature, which will induce the formation of crystals. The solution can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals to obtain the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
4.1. Thin Layer Chromatography (TLC)
TLC is an essential technique for monitoring the reaction progress and assessing the purity of the final product.[3] A suitable mobile phase, such as a hexane:ethyl acetate mixture, will allow for the separation of the starting materials and the product.[16] The spots can be visualized under a UV lamp (254 nm).[3]
4.2. Melting Point Determination
The melting point of the purified this compound should be determined and compared to the literature value (typically in the range of 113-117 °C).[17] A sharp melting point range indicates a high degree of purity.
4.3. Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. Key peaks include the carbonyl (C=O) stretching vibration around 1650-1685 cm⁻¹ and the C=C stretching of the alkene group.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.[20]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the vinylic protons of the α,β-unsaturated system.[20][21] The two vinylic protons will appear as doublets with a coupling constant of approximately 12-17 Hz, confirming the trans configuration.[20]
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the double bond.[22]
Typical Analytical Data for this compound:
| Technique | Expected Result |
| Appearance | Pale yellow solid[23] |
| Melting Point | 113-117 °C[17] |
| IR (cm⁻¹) | ~1660 (C=O), ~1600 (C=C aromatic), ~980 (trans C-H bend)[19][24] |
| ¹H NMR (CDCl₃, ppm) | δ 7.4-8.1 (m, aromatic and vinylic protons)[25] |
| ¹³C NMR (CDCl₃, ppm) | δ ~190 (C=O), δ 120-145 (aromatic and vinylic carbons)[22] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis, purification, and characterization of this compound. The Claisen-Schmidt condensation offers an efficient route to this important class of compounds. By following this guide, researchers can confidently synthesize this compound for further investigation into its promising biological activities.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 956-02-5 [smolecule.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. What is the product of the reaction between benzaldehyde and acetophenone.. [askfilo.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. jetir.org [jetir.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 4-Chlorochalcone | 956-04-7 [chemicalbook.com]
- 18. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Page loading... [guidechem.com]
- 22. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. labproinc.com [labproinc.com]
- 24. researchgate.net [researchgate.net]
- 25. (E)-β-(4-Chlorophenyl)acrylophenone(22252-16-0) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Chlorochalcone
Welcome to the technical support guide for the synthesis of 4'-Chlorochalcone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this common yet nuanced chemical transformation. The synthesis, typically achieved through a Claisen-Schmidt condensation, is a cornerstone reaction, but not without its potential for side reactions and purification challenges. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and accessible method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4'-chloroacetophenone with 4-chlorobenzaldehyde.[1][2][3] The use of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the deprotonation of the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile.[3][4][5]
Q2: My reaction mixture is not forming a precipitate, or the yield is very low. What are the likely causes?
Low or no yield can be attributed to several factors:
-
Catalyst Issues: The concentration and choice of catalyst are critical. Both acid and base catalysts can be used, with NaOH and KOH being common choices for base-catalyzed reactions.[6]
-
Reagent Quality: Impurities in the starting materials, particularly the oxidation of 4-chlorobenzaldehyde to 4-chlorobenzoic acid, can impede the reaction.[6]
-
Reaction Temperature: While many Claisen-Schmidt condensations proceed at room temperature, some reactant pairs may require gentle heating. However, excessive heat can promote side reactions.[6]
-
Stoichiometry: The molar ratio of the aldehyde to the ketone is a key parameter to control.[6]
Q3: I have obtained a product, but the melting point is broad and lower than the literature value. What does this indicate?
A broad and depressed melting point is a classic sign of an impure product. Pure this compound should appear as pale yellow crystals with a sharp melting point.[7] The presence of side products or unreacted starting materials will disrupt the crystal lattice, leading to this observation. Recrystallization is the recommended purification step.[7][8]
Q4: What is the best solvent for recrystallizing this compound?
Ethanol (95%) is a widely used and effective solvent for the recrystallization of this compound due to the compound's high solubility in hot ethanol and low solubility at cooler temperatures.[7][8] Methanol can also be a suitable alternative.[7]
Troubleshooting Guide: Navigating Common Side Reactions
Diving deeper, this section provides a systematic approach to identifying and mitigating common side reactions that can complicate your synthesis and purification processes.
Issue 1: Formation of Multiple Byproducts
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a common challenge. This is often due to competing side reactions.
Probable Cause A: Self-Condensation of 4'-Chloroacetophenone
Under basic conditions, the enolate of 4'-chloroacetophenone can react with another molecule of the ketone in an aldol condensation reaction.[6][9] This is more likely if the aldehyde is less reactive or if the reaction conditions are too harsh.
-
Preventative Measures:
Probable Cause B: Cannizzaro Reaction of 4-Chlorobenzaldehyde
4-Chlorobenzaldehyde lacks α-hydrogens and can therefore undergo the Cannizzaro reaction in the presence of a strong base.[10][11] This disproportionation reaction results in the formation of 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[12][13]
-
Preventative Measures:
Visualizing the Reaction Pathways
To better understand the desired reaction and the competing side reactions, the following diagrams illustrate the chemical transformations.
References
- 1. Solved claisen schmidt condensation reaction mechanism | Chegg.com [chegg.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. praxilabs.com [praxilabs.com]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. coconote.app [coconote.app]
- 13. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation
Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosing Low Yield
This section addresses specific, common problems encountered during the Claisen-Schmidt condensation in a direct question-and-answer format.
Q1: My reaction is sluggish or appears incomplete, with significant starting material remaining. What are the likely causes and solutions?
This is a common issue that typically points to problems with reaction kinetics or catalyst efficacy.
Causality & Explanation: The Claisen-Schmidt condensation relies on the formation of a nucleophilic enolate from the ketone component, which then attacks the electrophilic aldehyde.[1][2] If this process is slow or inefficient, the reaction will not proceed to completion.
Troubleshooting Steps:
-
Catalyst Inactivity or Insufficiency:
-
Cause: The base catalyst (e.g., NaOH, KOH) may be neutralized by acidic impurities in your reactants or solvent, or the catalyst loading may be too low.[3] For some systems, a strong base might be required to deprotonate the ketone effectively.
-
Solution: Ensure all reagents and glassware are pure and dry.[3] Consider increasing the catalyst loading; for solvent-free methods, 20 mol% of solid NaOH has proven effective.[4] If using a standard base is ineffective, screening different catalysts, including stronger bases (e.g., alkoxides) or even Lewis acids for specific substrates, is advisable.[5][6]
-
-
Suboptimal Temperature:
-
Cause: Many Claisen-Schmidt reactions run well at room temperature, but some systems, particularly with less reactive substrates, may require thermal energy to overcome the activation barrier.[5]
-
Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).[5] Be cautious, as excessive heat can promote side reactions.[7]
-
-
Poor Solubility:
-
Cause: If the reactants or the catalyst are not adequately dissolved in the chosen solvent, the reaction will be slow.
-
Solution: Ensure your chosen solvent can dissolve the reactants and catalyst.[7] Ethanol or ethanol/water mixtures are common choices.[8][9] If solubility remains an issue, increasing the solvent volume or switching to a more suitable solvent may be necessary.
-
Q2: My starting materials are fully consumed, but the yield of my desired product is still low. What's happening?
This scenario strongly suggests that your starting materials are being diverted into side reactions, competing with the formation of your target chalcone.
Causality & Explanation: The reaction conditions that facilitate the desired condensation can also promote other unwanted pathways. The key is to identify the dominant side reaction and adjust the conditions to disfavor it.
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting decision tree for common side reactions.
Common Side Reactions and Solutions:
-
Self-Condensation of the Ketone:
-
Cause: The enolate of your ketone attacks another molecule of the ketone instead of the aromatic aldehyde. This is especially problematic if the ketone is more reactive than the aldehyde or if the aldehyde concentration is low.
-
Solution: To favor the desired crossed-condensation, maintain a 1:1 stoichiometry and add the aldehyde slowly to the mixture of the ketone and base.[3] If feasible and cost-effective, using the ketone as the solvent can also suppress its self-condensation.[5]
-
-
Cannizzaro Reaction:
-
Cause: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction, where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[3][10]
-
Solution: This side reaction can be minimized by using a milder base (e.g., K₂CO₃), lowering the reaction temperature, or reducing the concentration of the strong base.[3][5]
-
-
Michael Addition:
-
Cause: The enolate can act as a Michael donor and attack the β-carbon of the newly formed α,β-unsaturated ketone (the chalcone product), which acts as a Michael acceptor. This leads to the formation of a 1,5-dicarbonyl byproduct.[5]
-
Solution: This is often controlled by stoichiometry. Once the initial condensation product is formed, subsequent reaction is less likely if the initial reactants are consumed.
-
-
Polymerization/Decomposition:
Q3: My product precipitates out of the reaction mixture. How does this affect my yield, and what should I do?
Product precipitation is not necessarily a negative event and can sometimes be advantageous.
Causality & Explanation: The chalcone product is often significantly less polar than the starting aldehyde and ketone. In polar solvents like ethanol/water, the product's solubility can be low, causing it to precipitate as it forms.
Analysis and Action:
-
Potential Advantage: Precipitation can drive the reaction equilibrium towards the products, potentially increasing the overall yield (Le Châtelier's principle). The solid product is also protected from engaging in subsequent side reactions.
-
Potential Disadvantage: If the precipitation is too rapid or forms a thick coating, it can trap unreacted starting materials or coat the catalyst, effectively halting the reaction.[3]
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a fine suspension and prevent clumping.[3] If the reaction stalls, you may need to increase the solvent volume or switch to a solvent in which the product has slightly higher solubility.[3] Often, the procedure calls for cooling the mixture in an ice bath upon completion to maximize the precipitation and recovery of the product.[5][11]
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst for my reaction?
The choice of catalyst is critical and substrate-dependent. A catalyst that works well for one set of reactants may be ineffective for another.
| Catalyst Type | Examples | Strengths | Considerations | References |
| Homogeneous Base | NaOH, KOH | Inexpensive, highly effective, fast reactions. | Can promote side reactions (Cannizzaro, polymerization).[3] | [8][9] |
| Lewis Acid | Ca(OTf)₂, BiCl₃ | Mild conditions, can be effective for sensitive substrates. | May require co-catalysts or specific conditions. | [6] |
| Heterogeneous/Solid | Solid NaOH, KF-Al₂O₃ | Easy removal (filtration), potential for reuse, aligns with green chemistry. | Can have lower activity than homogeneous catalysts. | [4][6] |
Recommendation: For initial screening, a standard 10-20 mol% of NaOH or KOH in ethanol is a good starting point.[4][5] If side reactions are problematic, explore milder bases or Lewis acid catalysis.
Q2: What is the correct stoichiometry? Should I use a 1:1 ratio?
The optimal stoichiometry depends on the desired product.
-
For Mono-Condensation (e.g., Chalcones): A 1:1 molar ratio of ketone to aldehyde is the standard starting point.[3] Using a slight excess of the aldehyde can sometimes help drive the reaction to completion.[3] Conversely, if self-condensation of the ketone is an issue, a slight excess of the ketone can be beneficial.[5]
-
For Di-Condensation (e.g., α,α'-bis(benzylidene)cycloalkanones): A 2:1 molar ratio of the aromatic aldehyde to the cyclic ketone is required.[4][5]
Q3: What are the main advantages of "green chemistry" methods like solvent-free grinding?
Green chemistry approaches offer significant benefits over traditional solvent-based methods.
-
Solvent-Free Grinding: This method eliminates the need for potentially hazardous organic solvents, reducing environmental impact and simplifying workup.[3] Reactions are often much faster (minutes instead of hours) and can lead to higher yields due to the high concentration of reactants.[4][12]
-
Microwave Irradiation: This technique provides rapid and uniform heating, which can dramatically shorten reaction times and often leads to cleaner reactions with fewer byproducts compared to conventional heating.[3]
Key Experimental Protocols
Protocol 1: General Base-Catalyzed Synthesis of a Chalcone in Ethanol
This protocol provides a standard procedure for a Claisen-Schmidt reaction using a common solvent system.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq) in an appropriate volume of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise over 5-10 minutes.[10]
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by TLC until the starting aldehyde spot has disappeared (typically 1-4 hours).[5]
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath for 15-30 minutes to induce or complete the precipitation of the chalcone product.[5][10]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals sequentially with a small amount of cold water (to remove the base) and then cold ethanol (to remove unreacted starting materials).[1][3] The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: High-Yield Solvent-Free Synthesis by Grinding
This protocol is adapted from highly efficient, environmentally friendly methods.[4]
-
Preparation: In a ceramic mortar, combine the ketone (e.g., cyclohexanone, 1.0 eq) and the aromatic aldehyde (2.0 eq for di-substitution).
-
Catalyst Addition: Add solid sodium hydroxide (NaOH, 20 mol%) to the mortar.[4]
-
Reaction: Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste and may then re-solidify. The reaction is typically complete in 5-15 minutes.[3][4]
-
Isolation: Scrape the solid product from the mortar. Add cold water and stir to dissolve the inorganic base.
-
Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. Recrystallization from 95% ethanol can be performed if higher purity is needed.[4]
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4'-Chlorochalcone
Welcome to the technical support center for the synthesis and purification of 4'-Chlorochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its preparation. The synthesis of this compound, a versatile building block in medicinal chemistry, is primarily achieved through the Claisen-Schmidt condensation. This document provides a detailed exploration of this reaction, offering practical advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common and classical method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 4-chloroacetophenone and benzaldehyde.[2] The reaction proceeds via an aldol condensation mechanism, followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of the chalcone.[1] While typically base-catalyzed, acid-catalyzed versions also exist.[1]
Q2: Which reactants are required for the synthesis of this compound?
A2: To synthesize this compound, which is systematically named (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, the required precursors are 4-chloroacetophenone (the ketone component) and benzaldehyde (the aldehyde component).[2] It is a common misconception in some literature to react 4-chlorobenzaldehyde with acetophenone; this would yield the isomer 1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one.[2]
Q3: Why is a base, like NaOH or KOH, the preferred catalyst?
A3: Base catalysis is generally preferred because it efficiently generates the nucleophilic enolate from the ketone (4-chloroacetophenone), which then attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).[1] The selectivity of the Claisen-Schmidt reaction is enhanced because aromatic aldehydes, like benzaldehyde, lack α-hydrogens and therefore cannot undergo self-condensation.[1] This minimizes side reactions and leads to higher yields of the desired this compound.[1]
Q4: What is the optimal reaction time and temperature for the synthesis?
A4: There isn't a single optimal reaction time, as it depends on the specific conditions such as catalyst, solvent, and temperature. Reaction times can range from a few minutes for solvent-free grinding methods to several hours for conventional stirring methods at room temperature.[3] The most effective approach is to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is considered complete when the starting material spot is no longer visible.[3] Many syntheses can be successfully performed at room temperature (20-25 °C) to minimize side reactions.[3] If the reaction is slow, gentle heating to 40-50 °C can increase the rate. However, temperatures exceeding 65 °C should be avoided as they can lead to side reactions and decreased yields.[3]
Q5: What are the advantages of "green chemistry" approaches like solvent-free grinding?
A5: Green chemistry methods offer significant environmental benefits and often improve reaction efficiency. Solvent-free grinding, which involves the physical grinding of solid reactants with a solid catalyst (e.g., NaOH), eliminates the need for hazardous organic solvents.[1][4] This technique frequently results in shorter reaction times, simpler product isolation, and high product yields.[5][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a common challenge in chalcone synthesis. Several factors can contribute to this issue:
-
Inadequate Catalyst Activity: The base catalyst (NaOH or KOH) is crucial. If it is old or has been improperly stored, its activity can be diminished. Solution: Use a freshly prepared solution of the base catalyst.[3]
-
Suboptimal Temperature: While many reactions proceed at room temperature, some may require gentle heating.[7] Conversely, excessive heat can promote side reactions.[3] Solution: Monitor the reaction by TLC to determine the optimal temperature for your specific setup. If the reaction is sluggish at room temperature, try gentle heating (40-50 °C).[7]
-
Poor Reagent Quality: Impurities in the starting materials can inhibit the reaction. Solution: Ensure the purity of your 4-chloroacetophenone and benzaldehyde.
-
Incorrect Stoichiometry: The molar ratio of the reactants is a critical parameter. Solution: A 1:1 molar ratio of 4-chloroacetophenone to benzaldehyde is typically used.
Issue 2: The reaction mixture has turned dark brown or black, and I've isolated a gummy precipitate instead of crystals. What went wrong?
A dark reaction mixture and the formation of an oily or gummy product often indicate side reactions or product degradation.
-
High Temperature: Excessive heat is a common culprit, promoting side reactions like the Cannizzaro reaction, where the aldehyde disproportionates.[3] Solution: Maintain a lower reaction temperature. For many chalcone syntheses, room temperature is sufficient.[3]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to decomposition. Solution: Monitor the reaction closely with TLC and work it up as soon as the starting materials are consumed.[3]
Issue 3: My purified this compound has a broad melting point range. What does this indicate?
A broad melting point range is a typical sign of impurities.[8] Pure crystalline solids have a sharp melting point. The reported melting point for this compound is generally in the range of 97-101 °C.[9][10]
-
Incomplete Purification: The recrystallization process may not have been sufficient to remove all impurities. Solution: A second recrystallization may be necessary to achieve higher purity.[8] Ensure you are using the appropriate solvent and technique as outlined in the purification protocol below.
Experimental Protocols
Protocol 1: Classical Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes a standard procedure for the synthesis of this compound using a base catalyst in an ethanol solvent.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1] This typically takes a few hours.[3]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[1]
-
Purification: Collect the crude product by suction filtration and wash it with cold water to remove the base, followed by a small amount of cold ethanol.[1] The crude product can be further purified by recrystallization from ethanol.[9]
Protocol 2: Purification of Crude this compound by Recrystallization
This protocol outlines the standard procedure for purifying crude this compound using 95% ethanol.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.[8][11]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[12]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Crystal formation should begin as the solution cools.[8] For complete crystallization, the flask can be placed in an ice bath for at least 15 minutes.[11][12]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][11]
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[8][11]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.[8]
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates successful purification.[8]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Chloroacetophenone | C₈H₇ClO | 154.60 | 19-21 | Colorless liquid |
| Benzaldehyde | C₇H₆O | 106.12 | -26 | Colorless liquid |
| This compound | C₁₅H₁₁ClO | 242.70 | 97-101[9][10] | Pale yellow crystals[8] |
Table 2: Typical 1H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | 7.3 - 8.1 | Multiplet |
| Ethylenic proton (α to C=O) | ~7.5 | Doublet |
| Ethylenic proton (β to C=O) | ~7.8 | Doublet |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.[13][14]
Visualizations
Reaction Mechanism
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy this compound | 956-02-5 [smolecule.com]
- 10. labproinc.com [labproinc.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. (E)-β-(4-Chlorophenyl)acrylophenone(22252-16-0) 1H NMR [m.chemicalbook.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Solvent Effects on 4'-Chlorochalcone Synthesis
Welcome to the Technical Support Center for the synthesis of 4'-Chlorochalcone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chalcone derivative. Here, we address common challenges and questions related to the synthesis of this compound, with a particular focus on the critical role of solvents in achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is the general mechanism?
The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2] This reaction involves the base- or acid-catalyzed condensation of 4'-chloroacetophenone with benzaldehyde.[3][4]
Mechanism Overview:
Under basic conditions, a strong base abstracts an α-hydrogen from 4'-chloroacetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated to form an aldol adduct, which readily dehydrates to yield the α,β-unsaturated ketone, this compound.[5] Acid-catalyzed reactions proceed through an enol intermediate.[1]
Caption: Base-catalyzed Claisen-Schmidt condensation for this compound synthesis.
Q2: Why is my reaction yield for this compound synthesis consistently low?
Low yields are a common frustration in chalcone synthesis and can often be attributed to several factors, with solvent choice being a primary consideration.[6]
-
Poor Solubility: If the reactants, particularly the 4'-chloroacetophenone, are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[7]
-
Side Reactions: The choice of solvent and base can influence the prevalence of side reactions such as the Cannizzaro reaction (disproportionation of benzaldehyde) and self-condensation of the ketone.[6][8]
-
Reversibility: The initial aldol addition can be a reversible process. The solvent can play a role in shifting the equilibrium towards the product.[6]
-
Product Precipitation: In some solvent systems, the product may precipitate out of the solution, which can sometimes drive the reaction to completion but can also lead to purification challenges if impurities are occluded.
Q3: How does the choice of solvent impact the synthesis of this compound?
The selection of an appropriate solvent is critical as it influences reactant solubility, reaction rate, and the formation of byproducts.[9] Traditional methods often employ alcoholic solvents.[9]
| Solvent System | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Ethanol | NaOH or KOH | Room temperature or gentle heating | Good solubility for reactants and catalyst, considered a "green solvent".[9] | Can be slow, may require extended reaction times. |
| Methanol | NaOH or KOH | Room temperature | Similar to ethanol, good solubility.[9] | Potential for side reactions like transesterification if esters were present. |
| Ethanol-Water | NaOH or KOH | Room temperature | Can improve crystal quality upon precipitation.[9] | Water can sometimes hinder the reaction with certain catalysts. |
| Solvent-Free (Grinding) | Solid NaOH or KOH | Room temperature, grinding | Environmentally friendly, often rapid reaction times, high yields, and simple workup.[10][11] | May not be suitable for all substrates, potential for localized heating. |
| Ionic Liquids | Various | 70°C | High thermal stability, can lead to high yields and selectivity.[12] | Can be expensive and require specific workup procedures. |
Q4: I'm interested in "green chemistry" approaches. What are the benefits of solvent-free synthesis for this compound?
Solvent-free synthesis, often conducted by grinding the solid reactants with a solid catalyst, offers several advantages in line with the principles of green chemistry.[13][14] This method can significantly reduce reaction times, simplify product isolation, and often results in high yields.[6] By eliminating the need for organic solvents, this approach minimizes waste and reduces environmental impact.[10]
Troubleshooting Guide
Issue 1: The reaction has not gone to completion, and starting materials are still present.
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Some solvent systems may require longer reaction times, even up to several days at room temperature.[1][15] |
| Poor Solubility of Reactants | Ensure that both 4'-chloroacetophenone and benzaldehyde are fully dissolved in the solvent. If necessary, gently warm the mixture or slightly increase the solvent volume.[7] |
| Catalyst Inactivity | Use a fresh batch of base (e.g., NaOH or KOH). The catalyst should be of high purity. |
| Suboptimal Temperature | While many syntheses proceed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes be necessary to drive the reaction to completion.[16] |
Issue 2: The final product is an oil and is difficult to crystallize.
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Analyze the crude product by TLC. Multiple spots suggest the presence of unreacted starting materials or side products that can inhibit crystallization.[6] Purify the product using column chromatography (silica gel with a hexane/ethyl acetate eluent is common) before attempting recrystallization.[6] |
| Inherent Properties of the Product | Some chalcone derivatives are naturally oily. If the product is pure (as determined by TLC and NMR), it can be used as an oil after removing the solvent under reduced pressure.[6] |
Issue 3: The purified this compound has a broad melting point range.
A broad melting point range is a strong indicator of impurities.[17] Pure this compound should have a sharp melting point, generally in the range of 113-117°C.[18]
Troubleshooting Steps:
-
Recrystallization: The most common method for purifying this compound is recrystallization from ethanol.[9] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.[17]
-
Solvent Choice for Recrystallization: While 95% ethanol is widely used, methanol or mixed solvent systems like ethanol-water can also be effective depending on the nature of the impurities.[17]
-
Improve Crystal Formation: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. Cooling the solution in an ice bath can also induce crystallization.[8]
Caption: A typical recrystallization workflow for purifying this compound.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound in Ethanol
-
In a round-bottom flask, dissolve 4'-chloroacetophenone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in absolute ethanol.
-
While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 equivalents) in ethanol dropwise.[16]
-
Stir the mixture at room temperature and monitor the reaction's progress by TLC. The reaction is often complete within 2-4 hours.[16]
-
Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the this compound product.[16]
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product. For higher purity, recrystallize from ethanol.
Protocol 2: Solvent-Free Synthesis of this compound by Grinding
-
In a mortar, combine 4'-chloroacetophenone (1.0 equivalent), benzaldehyde (1.0 equivalent), and solid sodium hydroxide (e.g., 20 mol%).[16]
-
Grind the mixture with a pestle for 5-15 minutes. The reaction is often exothermic, and the mixture may become a paste or solidify.[11][16]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add cold water to the mixture and acidify with dilute HCl.[16]
-
Filter the solid product, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed if necessary.[16]
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy this compound | 956-02-5 [smolecule.com]
- 10. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. rjpn.org [rjpn.org]
- 13. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. propulsiontechjournal.com [propulsiontechjournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 4-Chlorochalcone | 956-04-7 [chemicalbook.com]
Technical Support Center: Catalyst Selection for Efficient Chalcone Synthesis
Welcome to the Technical Support Center for chalcone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the Claisen-Schmidt condensation to synthesize chalcone scaffolds. As a foundational structure in numerous biologically active compounds, the efficient synthesis of chalcones is paramount.[1][2] This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during chalcone synthesis via the Claisen-Schmidt condensation.
Q1: My reaction is resulting in a very low yield or no product at all. What are the common causes?
Low or no yield is a frequent challenge that can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Inactivity or Improper Choice: The catalyst is critical. Common bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) can become inactive if they are old or have been improperly stored.[3] Always use a freshly prepared catalyst solution.[3] The concentration is also crucial; too little may not drive the reaction, while too much can promote side reactions.[4][5] The optimal concentration often needs to be determined empirically for your specific substrates.[5]
-
Poor Reagent Quality: Impurities in your starting materials can inhibit the reaction. For instance, benzaldehyde can oxidize to benzoic acid, which will neutralize a basic catalyst.[5] Ensure the purity of your acetophenone and benzaldehyde derivatives.
-
Suboptimal Reaction Temperature: Temperature is a key parameter to balance reaction rate and minimize side reactions.[3] While many chalcone syntheses proceed efficiently at room temperature, less reactive substrates may require gentle heating (e.g., 40-50 °C).[3][6] However, excessively high temperatures can lead to product degradation and side reactions, often indicated by the reaction mixture turning dark brown or black.[3][4]
-
Incorrect Stoichiometry: The molar ratio of reactants is important. Using a slight excess of the aldehyde can sometimes help drive the reaction to completion by ensuring the ketone enolate is fully consumed.[4]
-
Poor Substrate Reactivity: The electronic nature of your substrates significantly impacts the reaction. Generally, electron-withdrawing groups on the benzaldehyde and electron-donating groups on the acetophenone favor the reaction.[5] Conversely, significant steric hindrance on the aldehyde can slow or prevent the reaction.[5]
Q2: Why is a strong base, like NaOH or KOH, the most common catalyst for this reaction?
Base catalysis is generally preferred and more common for the Claisen-Schmidt condensation due to the efficiency of the underlying mechanism.[7][8]
-
Efficient Enolate Formation: A strong base readily deprotonates the α-carbon of the acetophenone (the ketone component), creating a highly nucleophilic enolate.[1][6]
-
Reaction Selectivity: This enolate then attacks the aldehyde. Crucially, aromatic aldehydes like benzaldehyde lack α-hydrogens and therefore cannot enolize themselves.[1][8] This prevents the aldehyde from undergoing self-condensation, which would otherwise be a major side reaction, leading to a cleaner reaction and higher yield of the desired chalcone product.[8]
The overall pathway is an aldol addition followed by a rapid dehydration to yield the stable, conjugated chalcone system.[1][6]
Q3: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are these, and how can I minimize them?
The formation of multiple products complicates purification and reduces your overall yield. The most common side reactions are:
-
Michael Addition: The most frequent side product is formed when a ketone enolate attacks the β-carbon of the newly formed chalcone product (a Michael acceptor).[4][9] This is more likely with a high concentration of enolate.
-
Solution: Use a slight excess of the aldehyde to ensure the enolate is consumed in the primary reaction. Performing the reaction at a lower temperature can also minimize this subsequent addition.[5]
-
-
Self-Condensation of Ketone: The acetophenone enolate can react with another molecule of the unreacted acetophenone.
-
Solution: Slowly add the aldehyde to the mixture of the ketone and catalyst. This keeps the aldehyde concentration high relative to the enolate, favoring the desired cross-condensation. Using a milder base or lower temperature can also help.[5]
-
-
Cannizzaro Reaction: This occurs when an aldehyde lacking α-hydrogens (like benzaldehyde) disproportionates in the presence of a very strong base.[3][4] One molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol.
-
Solution: Avoid excessively high concentrations of strong bases. Ensure the ketone is present and reactive enough to be the primary reaction partner for the aldehyde.[5]
-
Q4: Can I use an acid catalyst instead of a base? When might this be advantageous?
Yes, acid-catalyzed Claisen-Schmidt condensations are also possible, proceeding through an enol intermediate rather than an enolate.[4][6][7] Common catalysts include HCl, p-toluenesulfonic acid (p-TSA), Lewis acids like BF₃-etherate, or solid acids like silica-sulfuric acid.[4][9][10]
-
Mechanism: The acid protonates the ketone's carbonyl oxygen, facilitating tautomerization to the enol form. The enol, a weak nucleophile, then attacks the protonated aldehyde, followed by dehydration.
-
Advantages: Acid catalysis can be advantageous for substrates that are sensitive to strong bases. For example, if your acetophenone contains a phenolic hydroxyl group, a strong base would deprotonate it, interfering with the desired enolate formation.[5] Some studies have also shown that electron-donating groups on the aldehyde may favor condensation under acidic conditions.[7]
Q5: What are the benefits of "green chemistry" approaches like solvent-free grinding or using heterogeneous catalysts?
Green chemistry methods are gaining prominence as they reduce environmental impact while often improving reaction efficiency.[11][12]
-
Solvent-Free Grinding: This technique involves grinding the solid reactants (acetophenone, benzaldehyde) with a solid catalyst (e.g., NaOH or KOH) in a mortar and pestle.[3][8] The benefits are significant: it eliminates the need for potentially hazardous organic solvents, often results in shorter reaction times, and simplifies workup, as the product can often be isolated by just adding water and filtering.[8][11][13]
-
Heterogeneous Catalysis: Using a solid catalyst (e.g., layered double hydroxides (LDH), zeolites, or supported acids) in a liquid reaction medium offers distinct advantages.[14][15] The primary benefit is the ease of separation; the catalyst can be filtered off from the reaction mixture and potentially reused, which is more economical and environmentally friendly.[14][16] This contrasts with homogeneous catalysts (like dissolved NaOH), which must be neutralized and removed during a liquid-liquid workup.[14]
Troubleshooting Guide: Specific Scenarios
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction turns dark brown/black; product is a gummy oil. | 1. Excessive Temperature: High heat is promoting side reactions and decomposition.[3][4] 2. Cannizzaro Reaction: High base concentration causing aldehyde disproportionation.[3][5] | 1. Reduce the reaction temperature. If heating, try running the reaction at room temperature for a longer period.[3] 2. Decrease the concentration of the base catalyst. |
| Reaction is extremely slow or stalls before completion (verified by TLC). | 1. Catalyst Inactivity: The base or acid has degraded.[3] 2. Insufficient Temperature: Reactants are not sufficiently reactive at room temperature.[3] 3. Poor Substrate Reactivity: Steric or electronic effects are hindering the reaction.[5] | 1. Use a fresh batch of catalyst or a freshly prepared solution.[3] 2. Gently warm the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC.[3] 3. Consider a more forceful method, such as ultrasound irradiation or microwave-assisted synthesis, which can accelerate the reaction.[13] |
| Product is an oil that will not crystallize. | 1. Presence of Impurities: Unreacted starting materials or side products are preventing crystallization.[5] 2. Low Melting Point: The purified product may simply be an oil at room temperature. | 1. Purify the crude product using column chromatography. A hexane/ethyl acetate mixture is a common eluent system.[8] 2. If the purified product is still an oil, confirm its identity via NMR and IR spectroscopy.[17] |
| Difficulty choosing between homogeneous and heterogeneous catalysts. | Application-Specific Needs: The choice depends on factors like scale, reusability requirements, and substrate sensitivity. | Homogeneous (e.g., NaOH, KOH): Ideal for high reactivity and well-defined active sites. Best for small-scale synthesis where catalyst cost is low and workup is straightforward.[14] Heterogeneous (e.g., LDH, supported acids): Excellent for larger-scale reactions where catalyst recycling is desired. Simplifies product separation and is often more environmentally friendly.[14][15] |
Catalyst & Condition Selection Guide
The following tables summarize data for catalyst and condition selection to guide your experimental design.
Table 1: Comparison of Catalyst Types for Chalcone Synthesis
| Catalyst Type | Examples | Phase | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Base | NaOH, KOH[5] | Liquid | Room Temp or Heat (40-60°C) in Ethanol/Methanol[9] | High reactivity, low cost, readily available.[14] | Difficult to separate from product, can cause side reactions (Cannizzaro), not easily recyclable.[14] |
| Homogeneous Acid | HCl, p-TSA, BF₃·OEt₂[9] | Liquid | Room Temp or Heat | Good for base-sensitive substrates.[5] | Can be corrosive, may require anhydrous conditions. |
| Heterogeneous Base | Layered Double Hydroxides (LDH), CaO, Hydrotalcites[7][15] | Solid | Heat (40-150°C), often in aprotic solvents or solvent-free[15] | Easily separated by filtration, reusable, can offer higher selectivity.[14][15] | May have lower activity than homogeneous counterparts, potential for diffusion limitations.[14] |
| Heterogeneous Acid | Silica-Sulfuric Acid, Zeolites, Heteropolyacids[16][18] | Solid | Heat, often solvent-free | Reusable, low corrosivity, environmentally friendly.[16] | May require higher temperatures, catalyst preparation can be complex. |
| Phase Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB), TBBAC[19] | Liquid-Liquid | Room Temp | Allows reaction between reactants in immiscible phases, can improve yields for specific substrates.[19][20] | Requires an additional reagent, catalyst removal necessary. |
Table 2: Effect of Synthesis Method on Chalcone Yield and Reaction Time
| Method | Catalyst | Temperature | Time | Solvent | Typical Yield (%) | Citation(s) |
| Conventional Stirring | NaOH/KOH | Room Temp | 2-24 hours | Ethanol/Methanol | 50-90 | [3][9] |
| Solvent-Free Grinding | Solid NaOH/KOH | Room Temp | 5-30 minutes | None | 70-95+ | [3][11] |
| Ultrasound Irradiation | KOH | 70-80 °C | 6-8 hours | Methanol/Water | ~40-60 | [3] |
| Microwave-Assisted | Various | Varies | Minutes | Varies | High | [7][13] |
| Micellar Catalysis | Various Bases | Room Temp | 24 hours | Water with Surfactant | 56-70 | [3][9] |
Visualized Mechanisms and Workflows
Understanding the reaction mechanism and maintaining a logical workflow are critical for success.
Reaction Mechanisms
Experimental & Troubleshooting Workflows
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis via Stirring in Ethanol
This is a classic and widely used method for chalcone synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 10-40% concentration) dropwise to the reaction mixture.[21]
-
Reaction: Continue stirring at the desired temperature (room temperature is often sufficient). The product may begin to precipitate out of the solution.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is complete when the spot corresponding to the limiting starting material is no longer visible.[3]
-
Isolation: Pour the reaction mixture into a beaker of cold water. Acidify with dilute HCl to neutralize the excess base, which will cause the product to fully precipitate.
-
Purification: Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts. The crude chalcone can be further purified by recrystallization from a suitable solvent, typically ethanol.[13]
Protocol 2: Solvent-Free Synthesis via Grinding
A green, efficient, and rapid alternative to solution-phase methods.[11]
-
Mixing: In a mortar, combine the substituted acetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and a solid catalyst such as powdered NaOH or KOH (e.g., 20 mol%).[5]
-
Grinding: Grind the mixture vigorously with a pestle. The reaction is often exothermic, and the solid mixture may become a paste or solidify as the product forms.[5] This step typically takes 5-30 minutes.
-
Monitoring & Work-up: After the specified time, check for completion by taking a small sample, dissolving it in a suitable solvent, and running a TLC. Once complete, add cold water to the mortar and continue to mix to break up the solid.
-
Isolation & Purification: Acidify the aqueous mixture with dilute HCl. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization can be performed if necessary.[3][5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ethz.ch [ethz.ch]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Solubility Issues of 4'-Chlorochalcone
Introduction
4'-Chlorochalcone is a synthetic chalcone derivative with a C15H11ClO molecular formula, recognized for its significant potential in drug discovery.[1][2] It exhibits a range of promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] However, a primary challenge in harnessing its full therapeutic potential lies in its hydrophobic nature, leading to poor solubility in aqueous solutions.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when added to my cell culture medium or aqueous buffer?
A1: This is a common issue stemming from the compound's low water solubility.[4] this compound is a hydrophobic molecule, and when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous environment, the compound can "crash out" of solution as it is no longer soluble at that concentration in the final buffer. This phenomenon is driven by the unfavorable interaction between the nonpolar compound and the polar water molecules.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[7] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[4][8][9] However, DMSO is often preferred for its miscibility with water and its established use in biological assays.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The tolerance to DMSO is cell-line specific.[10] As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[7][11] Some robust cell lines may tolerate up to 1%, while more sensitive cells, such as primary cells, may show stress or toxicity at concentrations as low as 0.1%.[7][10] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[12][13]
| Cell Type Sensitivity | Recommended Max. Final DMSO Concentration |
| Sensitive (e.g., Primary Cells) | ≤ 0.1%[7][10] |
| General Cell Lines | ≤ 0.5%[7][11] |
| Robust Cell Lines | ≤ 1.0% (with validation)[10] |
Q4: I'm observing precipitation in my assay plate even with a low final DMSO concentration. What can I do?
A4: If precipitation occurs despite keeping the final DMSO concentration within a safe range, consider the following troubleshooting steps:
-
Reduce the final compound concentration: You may be exceeding the solubility limit of this compound in the final assay medium.
-
Modify the dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach.[14] Alternatively, add the stock solution dropwise to the media while vortexing to promote rapid dispersion.[14]
-
Pre-warm the media: Ensuring your culture media or buffer is at 37°C can sometimes help maintain solubility during dilution.
-
Use a solubilizing agent: For particularly challenging situations, incorporating a biocompatible solubilizing agent (excipient) may be necessary.
Q5: What are some alternatives to DMSO for solubilizing this compound in sensitive biological assays?
A5: When DMSO is not suitable due to cellular sensitivity or assay interference, several alternatives can be explored:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with hydrophobic molecules like this compound, effectively encapsulating them and increasing their aqueous solubility.[17][18][19]
-
Surfactants/Detergents: Non-ionic surfactants like Pluronic® F-127 and Cremophor® EL can form micelles in aqueous solutions.[20][21] These micelles can encapsulate hydrophobic compounds, thereby increasing their solubility.[22][23]
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility. However, the biocompatibility of any co-solvent system must be thoroughly validated.
Troubleshooting and Solubilization Workflow
This workflow provides a systematic approach to addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution for serial dilution.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To enhance the aqueous solubility of this compound using a cyclodextrin.
-
Materials: this compound DMSO stock, HP-β-CD, aqueous buffer (e.g., PBS or cell culture media), magnetic stirrer.
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v). Stir until fully dissolved.
-
While stirring the HP-β-CD solution, slowly add the this compound DMSO stock solution dropwise. The molar ratio of HP-β-CD to the compound is a critical parameter to optimize.
-
Allow the mixture to stir at room temperature for at least 1-2 hours to facilitate the formation of the inclusion complex.
-
The resulting solution can then be sterile-filtered (if required) and used for the biological assay. A vehicle control containing the same concentration of DMSO and HP-β-CD should be included in the experiment.
-
Protocol 3: Solubilization using Pluronic® F-127
-
Objective: To increase the apparent solubility of this compound using a non-ionic surfactant.
-
Materials: this compound DMSO stock, Pluronic® F-127, aqueous buffer.
-
Procedure:
-
Prepare a stock solution of Pluronic® F-127 (e.g., 10% w/v) in the desired aqueous buffer. This may require refrigeration and gentle agitation to dissolve completely.
-
In a separate tube, add the required volume of the this compound DMSO stock.
-
Add a small volume of the Pluronic® F-127 solution to the DMSO stock and mix well.
-
Gradually dilute this mixture with the aqueous buffer to the final desired concentration while vortexing. The final concentration of Pluronic® F-127 should be kept low and its effect on the assay validated.
-
Decision Pathway for Solubilization Strategy
This diagram assists in selecting the appropriate solubilization strategy based on the experimental context.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 956-02-5 [smolecule.com]
- 3. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 20. rjptonline.org [rjptonline.org]
- 21. Cremophor EL Nano-Emulsion Monomerizes Chlorophyll a in Water Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Technical Support Center: Microwave-Assisted Synthesis of 4'-Chlorochalcone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4'-chlorochalcone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for improving the yield and purity of this compound via microwave-assisted organic synthesis (MAOS). This document leverages field-proven insights to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the microwave-assisted Claisen-Schmidt condensation to synthesize this compound.
Problem 1: Low or No Yield of this compound
You've run the reaction with 4'-chloroacetophenone and benzaldehyde but obtained a low yield or only recovered starting materials.
-
Potential Cause 1: Ineffective Catalyst or Incorrect Base Concentration.
-
Scientific Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds via the formation of an enolate from the acetophenone derivative.[1] If the base is too weak or its concentration is too low, enolate formation will be insufficient, leading to a slow or stalled reaction. Conversely, an excessively high concentration of a strong base like NaOH can promote side reactions, such as the Cannizzaro reaction of benzaldehyde or self-condensation of the ketone, which consume reactants and lower the desired product's yield.[2]
-
Recommended Solution:
-
Verify Base: Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) are highly effective. For solvent-free reactions, grinding the reactants with solid NaOH is a proven method.[3]
-
Optimize Concentration: If using a solvent like ethanol, start with a 10-40% aqueous solution of NaOH or KOH.[4]
-
Alternative Catalysts: For a greener approach, consider solid-supported catalysts like anhydrous K2CO3 or NaOH on alumina, which can improve yields and simplify workup under microwave irradiation.[5]
-
-
-
Potential Cause 2: Suboptimal Microwave Parameters.
-
Scientific Rationale: Microwave synthesis efficiency is highly dependent on power, temperature, and reaction time.[6] Insufficient power or time will result in incomplete conversion. Excessive power can lead to localized overheating, causing decomposition of reactants or products, especially with polar substances that absorb microwave energy rapidly.[7]
-
Recommended Solution:
-
Power: Start with a low to medium power setting (e.g., 120-450 W) to ensure controlled heating.[8][9]
-
Time: Microwave reactions are rapid, often completing within 30 seconds to 5 minutes.[4][5][10] Monitor the reaction via TLC every 30-60 seconds to determine the optimal time and avoid byproduct formation from extended heating.
-
Temperature: If your microwave synthesizer allows temperature control, aim for a range of 50-100°C.[8][11] This provides enough energy for the reaction while minimizing decomposition.
-
-
-
Potential Cause 3: Poor Reactant Quality or Stoichiometry.
-
Scientific Rationale: The primary reactant, benzaldehyde, is susceptible to oxidation to benzoic acid upon exposure to air. Benzoic acid will be neutralized by the base, reducing the catalyst's effectiveness and inhibiting the condensation.
-
Recommended Solution:
-
Use Fresh Aldehyde: Ensure you are using freshly distilled or a newly opened bottle of benzaldehyde.
-
Check Stoichiometry: An equimolar ratio of 4'-chloroacetophenone and benzaldehyde is standard.[5][12] Using a slight excess (1.1 equivalents) of benzaldehyde can sometimes drive the reaction to completion, but may complicate purification.[13]
-
-
Problem 2: Formation of Significant Impurities or Side Products
Your TLC plate shows multiple spots, and the final product is difficult to purify.
-
Potential Cause 1: Self-Condensation of 4'-Chloroacetophenone.
-
Scientific Rationale: The enolate of 4'-chloroacetophenone can react with another molecule of the ketone, leading to a self-condensation product. This is more likely to occur if the benzaldehyde is not reactive enough or if its addition is delayed.
-
Recommended Solution:
-
Mixing Order: Ensure both the ketone and aldehyde are mixed before the addition of the base catalyst. In a solvent-based reaction, add the base dropwise to the mixture of the two carbonyl compounds.[4]
-
Control Temperature: Lowering the reaction temperature can increase selectivity and suppress side reactions with higher activation energies.[13]
-
-
-
Potential Cause 2: Michael Addition.
-
Scientific Rationale: The enolate formed from 4'-chloroacetophenone can act as a nucleophile and attack the β-carbon of the newly formed this compound (a Michael acceptor). This 1,4-addition creates a high-molecular-weight byproduct.[2]
-
Recommended Solution:
-
Maintain Low Enolate Concentration: This can be achieved by the slow, dropwise addition of the base to the reaction mixture, ensuring the enolate is consumed by the aldehyde as soon as it is formed.[2]
-
Shorten Reaction Time: Over-irradiating the mixture after the primary product has formed increases the likelihood of subsequent reactions like Michael addition. Use TLC to stop the reaction as soon as the starting materials are consumed.
-
-
Problem 3: Difficulty in Product Purification and Isolation
The reaction appears successful, but you obtain an oil instead of a solid, or recrystallization fails.
-
Potential Cause 1: Oily Product.
-
Scientific Rationale: The presence of unreacted starting materials, solvent residues, or side products can lower the melting point of the final product, causing it to appear as an oil.
-
Recommended Solution:
-
Acidification and Washing: After the reaction, pour the mixture into cold water or an ice-water mixture and carefully acidify with dilute HCl to neutralize the base and precipitate the product.[14] Wash the precipitate thoroughly with cold water to remove inorganic salts and any remaining base.
-
Trituration: If an oil persists, try triturating it with a cold solvent in which the chalcone has low solubility, such as hexane or cold ethanol/water. This can often induce crystallization.
-
-
-
Potential Cause 2: Contamination with Starting Materials.
-
Scientific Rationale: this compound and its starting materials have different polarities. Their separation is key to obtaining a pure product.
-
Recommended Solution:
-
Recrystallization: Ethanol is a commonly used and effective solvent for recrystallizing chalcones.[3] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly.
-
Column Chromatography: If recrystallization fails to remove all impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane:ethyl acetate) is a reliable method for purification.[15]
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: Why use microwave irradiation instead of conventional heating for chalcone synthesis?
-
A1: Microwave-assisted synthesis offers significant advantages over conventional methods, including dramatically reduced reaction times (minutes vs. hours), higher product yields, and increased purity by minimizing side reactions.[6][16] The rapid, uniform heating provided by microwaves is more energy-efficient and aligns with the principles of green chemistry.[16]
-
-
Q2: What is the general mechanism for the base-catalyzed Claisen-Schmidt condensation?
-
A2: The reaction involves three main steps:
-
Enolate Formation: A hydroxide ion (from NaOH or KOH) removes an acidic α-hydrogen from 4'-chloroacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by water (or another proton source), and a subsequent base-assisted dehydration (elimination of a water molecule) yields the stable, conjugated α,β-unsaturated ketone system of this compound.[4]
-
-
-
Q3: How do I choose the right solvent for this reaction?
-
Q4: Can this reaction be performed under solvent-free conditions?
-
A4: Yes, solvent-free or "solid-phase" synthesis is a highly efficient and environmentally friendly method for this reaction.[5] It typically involves grinding the solid reactants (4'-chloroacetophenone, benzaldehyde, and a solid base like NaOH or anhydrous K2CO3) together and then subjecting the mixture to microwave irradiation.[3][5] This method often leads to higher yields and simpler workups.
-
-
Q5: How can I monitor the reaction progress effectively?
-
A5: Thin-Layer Chromatography (TLC) is the best method.[17] Spot the reaction mixture on a silica gel plate alongside the starting materials. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 8:2 or 9:1 v/v).[15][17] The reaction is complete when the spots corresponding to the starting materials have disappeared and a new, typically lower-Rf spot for the chalcone product is prominent.
-
Section 3: Protocols and Data
Detailed Experimental Protocol: Microwave-Assisted Synthesis of this compound
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine 4'-chloroacetophenone (1.0 mmol, 154.6 mg) and benzaldehyde (1.0 mmol, 106.1 mg).
-
Solvent Addition: Add 3-5 mL of ethanol and stir briefly to dissolve the solids.
-
Catalyst Addition: Add 1.0 mL of 40% aqueous KOH solution dropwise to the mixture while stirring.
-
Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate the mixture at 150-300W for 2-4 minutes.[10] Maintain a temperature at or below 100°C if possible.
-
Reaction Monitoring: Pause the irradiation at 1-minute intervals to check the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.
-
Precipitation: Acidify the mixture by slowly adding 1N HCl until it is neutral to slightly acidic (pH ~6-7). A yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold distilled water to remove any inorganic salts.
-
Drying & Purification: Dry the crude product in a desiccator. Recrystallize from hot ethanol to obtain pure, light-yellow crystals of this compound.[15]
Data Presentation
Table 1: Optimization of Microwave Parameters for this compound Synthesis
| Entry | Microwave Power (W) | Time (min) | Solvent | Catalyst | Reported Yield (%) | Reference |
| 1 | 180 | 2-6 | Ethanol | aq. KOH | >80 | [10] |
| 2 | 450 | 0.5-1 | Ethanol | KOH | ~90 | [9] |
| 3 | 600 | 3-5 | None | K2CO3 | 80-90 | |
| 4 | 300 | 5 | DMSO | K2CO3 | High |
Table 2: Comparison of Conventional vs. Microwave-Assisted Methods
| Method | Reaction Time | Yield (%) | Purity/Side Products | Reference |
| Conventional Heating | Several hours | Lower | More side products, challenging purification | [6] |
| Microwave Irradiation | Minutes | Higher | Cleaner reaction, higher purity, fewer side products | [6] |
Section 4: Visualizations
Experimental Workflow
Caption: Microwave-assisted synthesis workflow for this compound.
Claisen-Schmidt Reaction Mechanism
Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation.
Section 5: References
-
Al-Masoudi, N. A., & Kadhim, H. M. (2014). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega. --INVALID-LINK--
-
(2022). Green Synthesis of Chalcones under microwave Irradiation. ResearchGate. --INVALID-LINK--
-
Thirunarayanan, G., et al. (2013). Optimizations of Reaction Parameters of Microwave Enhanced Synthesis of 4,4´-Dihydroxychalcone. International Journal of Chemical and Pharmaceutical Sciences. --INVALID-LINK--
-
(2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics. --INVALID-LINK--
-
Kumar, A., et al. (2010). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Rasayan Journal of Chemistry. --INVALID-LINK--
-
Sari, Y. P., et al. (2021). Synthesis of Vanillin-derived Chalcone using Microwave Irradiation Method. AIP Conference Proceedings. --INVALID-LINK--
-
Prafulla, M. S., et al. (2018). Microwave Assisted Synthesis of Chalcone and Biological Activity. Der Pharmacia Lettre. --INVALID-LINK--
-
(n.d.). Green Synthesis of Chalcones under microwave Irradiation. International Journal of Research in Engineering and Science. --INVALID-LINK--
-
(n.d.). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES. Pharmacophore. --INVALID-LINK--
-
Rayees, S., et al. (2011). Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Arabian Journal of Chemistry. --INVALID-LINK--
-
(2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. --INVALID-LINK--
-
(n.d.). Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones. Indian Journal of Chemistry. --INVALID-LINK--
-
(2012). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry. --INVALID-LINK--
-
(2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. --INVALID-LINK--
-
(2007). Results of Microwave assisted Claisen-Schmidt reaction between acetophenones and aldehydes catalyzed by ammonium chloride. ResearchGate. --INVALID-LINK--
-
(2013). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal. --INVALID-LINK--
-
Narwanti, I., & Aisyah, H. A. N. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. JURNAL KIMIA DAN PENDIDIKAN KIMIA. --INVALID-LINK--
-
(n.d.). Claisen–Schmidt condensation. Wikipedia. --INVALID-LINK--
-
(2025). Low yield in 4'-Bromochalcone synthesis troubleshooting. BenchChem. --INVALID-LINK--
-
(2025). optimizing reaction time for microwave synthesis of 4'-Bromochalcone. BenchChem. --INVALID-LINK--
-
Vidja, H., et al. (2020). SYNTHESIS OF CHALCONES. JETIR. --INVALID-LINK--
-
(2025). strategies to overcome low yield in the chemical synthesis of eriodictyol chalcone. BenchChem. --INVALID-LINK--
-
Ji, J. (2020). Low yield with HCl in chalcone synthesis: Why? ResearchGate. --INVALID-LINK--
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. jetir.org [jetir.org]
- 16. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 17. asianpubs.org [asianpubs.org]
Technical Support Center: Solvent-Free Synthesis of 4'-Chlorochalcone
Welcome to the technical support center for the solvent-free synthesis of 4'-Chlorochalcone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. The methodologies described herein are grounded in established green chemistry principles, emphasizing efficiency, safety, and sustainability.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the solvent-free synthesis of this compound, providing concise and scientifically grounded answers.
Q1: What is the underlying reaction for the solvent-free synthesis of this compound?
A1: The synthesis is achieved through a Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1] In this specific case, 4'-chloroacetophenone reacts with benzaldehyde in the presence of a solid base, such as sodium hydroxide (NaOH), under mechanochemical conditions (grinding).[1]
Q2: What are the primary advantages of a solvent-free approach for this synthesis?
A2: The solvent-free, or "grindstone chemistry," approach offers several key advantages over traditional solvent-based methods:
-
Environmental Friendliness: It eliminates the need for potentially hazardous organic solvents, reducing chemical waste and environmental impact.[2][3]
-
Efficiency: Reaction times are often significantly shorter, with high yields achievable in minutes.[4]
-
Simplicity: The procedure is operationally simple, requiring minimal equipment—typically just a mortar and pestle.[3]
-
High Purity: The crude product is often of high purity, simplifying the purification process.[4]
Q3: Which starting materials are required for the synthesis of this compound?
A3: To synthesize this compound, which is systematically named (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, you will need 4'-chloroacetophenone and benzaldehyde.[1] An alternative route using acetophenone and 4-chlorobenzaldehyde would yield the isomer, 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.
Q4: What is the role of the solid base in the reaction?
A4: The solid base, typically NaOH or KOH, acts as a catalyst. It deprotonates the α-carbon of the 4'-chloroacetophenone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, initiating the condensation reaction.[5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be periodically removed, dissolved in a suitable organic solvent (e.g., ethyl acetate), and spotted on a TLC plate against the starting materials. The formation of a new, typically lower Rf spot, indicates product formation.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the solvent-free synthesis of this compound.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | Inactive Catalyst: The solid base (e.g., NaOH) may be old or have absorbed moisture from the air, reducing its activity. | Use a fresh, unopened container of the base or gently grind the pellets to expose a fresh surface before use. |
| Impure Reactants: Impurities in the 4'-chloroacetophenone or benzaldehyde (e.g., benzoic acid from oxidation of benzaldehyde) can inhibit the reaction. | Use high-purity starting materials. If necessary, purify the reactants before use (e.g., distillation of benzaldehyde). | |
| Insufficient Grinding: Inadequate mixing of the solid reactants can lead to an incomplete reaction. | Grind the reactants vigorously and continuously for the recommended time. The mixture should become a homogenous paste.[3] | |
| Low Melting Point of Product: Solvent-free reactions can be less efficient for products with low melting points (generally below 80°C).[6][7] this compound has a reported melting point in the range of 113-117 °C, so this is less likely to be an issue.[1] | This is not a typical issue for this compound, but for other chalcones, a small amount of a high-boiling point, inert solvent might be necessary to facilitate the reaction. | |
| Formation of Side Products (Multiple Spots on TLC) | Presence of Ketol Intermediate: The initial aldol addition product (a β-hydroxy ketone or "ketol") may not have fully dehydrated to the final chalcone. This can be more prevalent when using 4-chlorobenzaldehyde.[8] | Prolonged grinding or gentle heating of the reaction mixture can promote dehydration. During workup, acidification can also facilitate the elimination of water. |
| Michael Addition Product: The enolate of 4'-chloroacetophenone can undergo a Michael addition to the newly formed this compound.[8] | This is a common side reaction in chalcone synthesis. Using a stoichiometric amount of the aldehyde and ketone can minimize the presence of excess enolate. Purification by recrystallization is effective at removing this byproduct.[6] | |
| Product is Oily or a Gummy Solid | Incomplete Reaction: Significant amounts of unreacted starting materials (some of which are liquid at room temperature) can result in an oily product. | Monitor the reaction by TLC to ensure completion. If the reaction has stalled, try adding a small amount of fresh catalyst and continue grinding. |
| Presence of Water: Inadequate drying of the product after workup will result in a wet, oily solid. | Ensure the product is thoroughly washed with cold water to remove any remaining base and then dried completely, for instance, in a desiccator under vacuum. | |
| Low Purity: The presence of multiple side products can lower the melting point of the mixture, leading to an oily or gummy consistency. | Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1] |
III. Experimental Protocol and Data
Step-by-Step Synthesis of this compound
This protocol details the solvent-free synthesis of this compound via the grinding method.
-
Reactant Preparation: In a porcelain mortar, add 5.0 mmol of 4'-chloroacetophenone and 5.0 mmol of solid sodium hydroxide.
-
Grinding: Grind the mixture with a pestle for 2-3 minutes until a fine, homogenous powder is obtained.
-
Addition of Aldehyde: Add 5.0 mmol of benzaldehyde to the mortar.
-
Reaction: Continue to grind the mixture vigorously for 10-15 minutes. The mixture will typically become a yellow paste and may solidify as the reaction progresses.[1]
-
Work-up: After the reaction is complete (as determined by TLC), add approximately 20 mL of cold water to the mortar and continue to grind to break up the solid.
-
Isolation: Transfer the contents to a beaker and collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the purified product in a desiccator.
-
Purification (Optional): Although the crude product is often of high purity, it can be further purified by recrystallization from 95% ethanol if necessary.[1]
Quantitative Data Summary
| Parameter | Typical Value | Source(s) |
| Typical Yield | 76-94% | [4][8] |
| Reaction Time | 5-15 minutes | [4] |
| Melting Point | 113-117 °C | [1] |
| Appearance | Yellow solid | [9] |
IV. Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the solvent-free synthesis of this compound.
Caption: Workflow for the solvent-free synthesis of this compound.
Reaction Mechanism: Claisen-Schmidt Condensation
This diagram outlines the base-catalyzed Claisen-Schmidt condensation mechanism.
Caption: Mechanism of the Claisen-Schmidt condensation.
V. References
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from --INVALID-LINK--
-
Mogilaiah, K., & Reddy, N. V. (2002). Claisen-Schmidt condensation under solvent-free conditions. Indian Journal of Chemistry - Section B, 41B(12), 2621-2623.
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.
-
Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from --INVALID-LINK--
-
Zhong, Y., Xu, Z., Wang, Y., Xu, Y., Li, P., & Wu, B. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 173-177.
-
Jayapal, M. R., & Sreedhar, N. Y. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Rasayan Journal of Chemistry, 1(4), 480-484.
-
Esteb, J. J., & Stockton, M. B. (2011). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 88(10), 1445-1447.
-
Rahman, A. F. M. M., Ali, R., Jahng, Y., & Kadi, A. A. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-583.
-
Osman, M. F. B. (2009). Solvent-Free Chalcone Synthesis: Aldol Condensation with Solid NaOH. Universiti Teknologi MARA.
-
Prasadarao, K., Lusirani Susuma, A. J., & Mohan, S. (2013). Chalcone Synthesis & Antibacterial Study. International Journal of Pharma and Bio Sciences, 4(2), 836-841.
-
Kumar, R., & Chauhan, P. (2012). Solvent Free Synthesis of Chalcones and their Antibacterial Activities. E-Journal of Chemistry, 9(1), 356-360.
-
Wang, L., Wang, Y., Li, H., & Chen, B. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Chemistry Central Journal, 12(1), 108.
-
Singh, N., Singh, R. K., Singh, A., & Singh, A. K. (2023). Synthesis and in vitro SAR evaluation of natural vanillin-based chalcones tethered quinolines as antiplasmodial agents. Results in Chemistry, 5, 100812.
-
JETIR. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6).
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education.
-
Mogilaiah, K., & Reddy, N. V. (2002). Claisen-Schmidt condensation under solventfree conditions. ResearchGate.
-
Patel, K. D., & Patel, N. K. (2015). Mechanical solvent-free (grinding) synthesis and characterization of new derivatives of (E)-1-(2-hydroxyphenyl)-α-methyprop-2-en-1-one and their comparative study with conventional method. ResearchGate.
-
Osman, M. F. B. (2009). SOLVENT-FREE SYNTHESIS OF CHALCONE BY ALDOL CONDENSATION CATALYZED BY SOLID SODIUM HYDROXYDE (NaOH).
-
Tanaka, K., & Toda, F. (2000). Solvent-Free Organic Synthesis. Chemical Reviews, 100(3), 1025-1074.
-
Wang, L., Wang, Y., Li, H., & Chen, B. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Semantic Scholar.
-
PubChem. (n.d.). (E,1R)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-ol. Retrieved from --INVALID-LINK--
-
Semenok, D., Kletskov, A., Dikusar, E. A., Potkin, V., & Lukin, O. (2017). Efficient synthesis of chalcone-4'-sulfonyl chlorides and fluorides. Tetrahedron Letters, 58(51), 4789-4792.
-
Adnan, D., Singh, B., Mehta, S. K., & Kumar, V. (2017). Simple and solvent free practical procedure for chalcones: An expeditious, mild and greener approach. Journal of Saudi Chemical Society, 21(7), 837-843.
-
Susanti, V. H. E., & Prasetyo, A. (2024). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. RASĀYAN Journal of Chemistry, 17(4), 1604-1611.
-
Piste, P. P. (2024). Natural Catalyzed Synthesis of Chalcone by Using Grindstone Chemistry under Solvent Free Conditions. African Journal of Biological Sciences, 6(6), 6606-9450.
-
BenchChem. (2025). Application Notes and Protocol for the Synthesis of 4-Methylchalcone via Grinding Method.
-
D'Auria, M., & Appolloni, M. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1033318.
-
Susanti, V. H. E., & Prasetyo, A. (2021). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
-
Piste, P. B. (2015). Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis. ResearchGate.
References
- 1. rsc.org [rsc.org]
- 2. rcsc.ac.in [rcsc.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. datapdf.com [datapdf.com]
- 9. studylib.net [studylib.net]
Technical Support Center: Purification of 4'-Chlorochalcone
Welcome to the technical support center for the purification of 4'-Chlorochalcone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific issues you may face in your laboratory work.
Understanding this compound: Key Properties for Purification
This compound, with the IUPAC name (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is a chalcone derivative characterized by a chloro group at the 4'-position.[1] Its purification is critical for its use in further synthetic applications and biological studies.[2] A solid understanding of its physicochemical properties is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 956-02-5 | [1] |
| Molecular Formula | C15H11ClO | [1][3] |
| Molecular Weight | 242.7 g/mol | [1][3] |
| Appearance | Pale yellow to yellow-orange solid/crystals | [4][5] |
| Melting Point | 97-101 °C | [1][2] |
| Solubility | Soluble in ethanol, acetone, and dichloromethane; limited solubility in water. | [2][4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Recrystallization Challenges
Recrystallization is often the first line of defense for purifying this compound due to its simplicity and scalability.[1] However, several issues can arise.
Q1: My this compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid rather than a solid crystalline lattice. This is a common problem when the melting point of the impure compound is lower than the boiling point of the chosen solvent or when the solution is cooled too rapidly.[5][6]
Causality & Solution:
-
High Solute Concentration: The solution may be too concentrated. To remedy this, reheat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease saturation before allowing it to cool slowly.[5][6]
-
Rapid Cooling: Cooling the solution too quickly prevents the molecules from orienting themselves into a crystal lattice. Allow the flask to cool gradually to room temperature before placing it in an ice bath.[5]
-
Inappropriate Solvent: The chosen solvent's boiling point might be too high. Consider using a solvent with a lower boiling point. Ethanol is a common and effective choice for this compound.[5]
-
Presence of Impurities: Significant impurities can depress the melting point of your compound, leading to oiling out. If the problem persists, a pre-purification step, such as a simple filtration or a quick wash, might be necessary before recrystallization.[5]
Q2: The recovery yield of my recrystallized this compound is very low. How can I improve it?
A: Low recovery is a frequent issue in recrystallization, often stemming from using an excessive amount of solvent or premature crystallization.
Causality & Solution:
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. To maximize yield, use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[5]
-
Obtaining a Second Crop: If the yield remains low, you can often recover more product by concentrating the mother liquor (the filtrate) through evaporation and then re-cooling to obtain a second crop of crystals.[5]
Q3: The melting point of my purified this compound is broad. What does this indicate?
A: A broad melting point range is a classic indicator of the presence of impurities.[5] Pure crystalline compounds typically have a sharp melting point, usually within a 1-2 °C range.
Causality & Solution:
-
Impurities: The presence of unreacted starting materials (e.g., 4-chloroacetophenone, benzaldehyde) or byproducts from the Claisen-Schmidt condensation can lead to a broad melting point.[7] A second recrystallization is often necessary to achieve higher purity.[5]
Issue 2: Column Chromatography Complications
When recrystallization is insufficient, column chromatography is the next logical step for purification.[1]
Q1: I'm having poor separation between my this compound and a byproduct on the TLC plate. How can I improve this for column chromatography?
A: Achieving good separation is dependent on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).
Causality & Solution:
-
Suboptimal Solvent System: The polarity of your eluent is crucial. A common solvent system for chalcone purification is a mixture of hexane and ethyl acetate.[8]
-
To increase separation: If the Rf values of your compounds of interest are too high (running too fast), decrease the polarity of the eluent by reducing the proportion of ethyl acetate. Conversely, if the Rf values are too low, increase the polarity by adding more ethyl acetate.[8]
-
Alternative Solvents: If adjusting the ratio of hexane/ethyl acetate is ineffective, consider trying different solvent systems that can offer different selectivity, such as dichloromethane/hexane or toluene/ethyl acetate.[8]
-
Q2: My this compound is not eluting from the column, even with a high concentration of polar solvent.
A: This issue typically arises from a mismatch between the sample's solubility and the mobile phase polarity or interactions with the stationary phase.
Causality & Solution:
-
Incorrect Solvent System: The mobile phase may be too nonpolar. Gradually increase the polarity of your eluent. If the compound still doesn't elute with 100% ethyl acetate, a small amount of a more polar solvent like methanol may be required.[8]
-
Improper Sample Loading: If the sample was loaded in a solvent in which it is not very soluble and the column is run with a less polar eluent, it can precipitate at the top of the column. Ensure your sample is fully dissolved in the loading solvent or use the dry loading technique.[8]
Q3: After column chromatography and solvent evaporation, my purified this compound is a sticky oil instead of a solid.
A: This can be due to residual solvent or the intrinsic properties of the compound if it has a low melting point. However, for this compound, which is expected to be a solid, this usually points to impurities.
Causality & Solution:
-
Residual Solvent: Ensure all solvent has been removed under a high vacuum. Residual solvent molecules can inhibit the formation of a crystal lattice.[8]
-
Inducing Crystallization: If the product is pure but oily, you can attempt to induce crystallization by dissolving the oil in a minimum amount of a suitable hot solvent (like ethanol) and then cooling it slowly. Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth.[8][9]
-
Co-eluting Impurity: An oily impurity may have co-eluted with your product. In this case, re-purification by column chromatography using a different, optimized solvent system may be necessary to achieve better separation.[8]
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a step-by-step method for the purification of crude this compound using ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate) while swirling. Continue to add small portions of hot ethanol until the solid has just dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[5]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely or place them in a desiccator.[5]
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point within the literature range (97-101 °C) indicates successful purification.[1][2][5]
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
-
TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Strategy Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for this compound purification.
References
- 1. Buy this compound | 956-02-5 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
stability testing of 4'-Chlorochalcone under different conditions
Welcome to the technical support center for the stability testing of 4'-chlorochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experimental work.
Introduction: The Imperative of Stability Testing for this compound
This compound, a synthetic chalcone derivative, is a subject of significant interest in medicinal chemistry and drug discovery due to its potential biological activities.[1] The core structure, featuring an α,β-unsaturated carbonyl system, makes it a reactive molecule susceptible to various degradation pathways.[2] Understanding the stability of this compound under different environmental conditions is paramount for the development of stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of potential therapeutic products.[3]
This guide will walk you through the principles of forced degradation studies, provide detailed experimental protocols, and offer troubleshooting advice for common challenges encountered during the stability assessment of this compound.
Frequently Asked Questions (FAQs) on this compound Stability
Here, we address common questions that arise during the stability testing of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general reactivity of chalcones, this compound is most susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The α,β-unsaturated ketone moiety is the primary site of reactivity. Under acidic and basic conditions, hydrolysis of the molecule can occur. Oxidative conditions can lead to the formation of various oxygenated derivatives, while exposure to light can induce isomerization or other photochemical reactions.[2]
Q2: Is this compound sensitive to heat and humidity?
A2: Chalcones, as a class of compounds, generally exhibit good stability under thermal and humidity stress.[2] However, it is crucial to confirm this for this compound through rigorous testing. We recommend subjecting the solid compound to dry heat (e.g., 80°C for 48 hours) and accelerated humidity conditions (e.g., 40°C / 75% RH for 7 days) as part of a comprehensive forced degradation study.
Q3: What is a suitable analytical technique to monitor the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying this compound and its degradation products.[4] A well-developed HPLC method can separate the parent compound from any impurities and degradants, allowing for accurate quantification and assessment of stability. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent drug and any degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5]
Q4: I am observing unexpected peaks in my chromatogram after stressing my this compound sample. What should I do?
A4: The appearance of new peaks is an expected outcome of forced degradation studies. The first step is to ensure these are genuine degradation products and not artifacts.
-
Peak Purity Analysis: Use a PDA detector to check the peak purity of your this compound peak. A non-homogenous peak suggests co-elution with a degradant.
-
Blank Analysis: Inject a blank sample (matrix without the analyte) that has been subjected to the same stress conditions to rule out interferences from the solvent or reagents.
-
Mass Balance: Calculate the mass balance. A significant deviation from 100% could indicate the formation of non-UV active degradants, volatile compounds, or precipitation of the analyte or degradants.
-
LC-MS Analysis: If the new peaks are significant, LC-MS analysis is the next logical step to determine their molecular weights and fragmentation patterns, which will aid in their identification.[5]
Troubleshooting Guide for Stability Studies
This section provides solutions to specific problems you might encounter during your experiments.
HPLC Method Development and Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH. For neutral compounds like this compound, pH is less critical, but it can affect the ionization of impurities. 2. Reduce the injection volume or sample concentration. 3. Use a high-purity silica column or a different stationary phase (e.g., phenyl-hexyl). |
| Inconsistent retention times. | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition drift. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. 2. Use a column oven to maintain a consistent temperature. 3. Prepare fresh mobile phase daily and ensure proper mixing. |
| Baseline noise or drift. | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Column bleeding. | 1. Filter all mobile phase components and flush the system. Clean the detector cell according to the manufacturer's instructions. 2. Degas the mobile phase thoroughly. 3. Use a column with a lower bleed profile, especially for gradient elution. |
Forced Degradation Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. This is a valid result. Document the stability of the compound under these conditions. |
| Complete degradation of this compound. | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[6] |
| Poor mass balance. | 1. Formation of non-UV active or volatile degradation products. 2. Precipitation of the analyte or degradants. 3. Adsorption of the analyte or degradants onto the container. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Use headspace GC-MS to analyze for volatile compounds. 2. Visually inspect the sample for any precipitate. If observed, try to dissolve it in a suitable solvent and analyze. 3. Use inert container materials (e.g., silanized glass vials). |
Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies on this compound. These should be adapted based on the observed stability of your specific sample.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
Protocol 2: Forced Degradation Studies
The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[6]
-
Acid Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Accurately weigh about 5 mg of solid this compound into a glass vial.
-
Place the vial in a hot air oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent to a known concentration (e.g., 50 µg/mL) for HPLC analysis.
-
-
Photolytic Degradation:
-
Place a solution of this compound (e.g., 50 µg/mL in methanol) in a quartz cuvette.
-
Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.
-
Analyze the stressed and control samples by HPLC.
-
Protocol 3: Stability-Indicating HPLC Method
This method is a starting point and should be validated for your specific application. It is adapted from a method for a structurally similar chalcone.[7]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 310 nm |
| Run Time | 15 minutes |
Data Presentation and Visualization
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Observations |
| 1 M HCl, 60°C, 24h | 15.2 | 2 | Major degradant at RRT 0.85 |
| 1 M NaOH, 60°C, 8h | 18.5 | 3 | Significant degradation, multiple products |
| 3% H₂O₂, RT, 24h | 12.8 | 1 | One major oxidative product |
| Dry Heat, 80°C, 48h | < 1.0 | 0 | Stable |
| Photostability | 8.5 | 1 | One major photoproduct |
RRT = Relative Retention Time
Diagrams
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. 4-Chlorochalcone CAS#: 956-04-7 [m.chemicalbook.com]
- 2. sciforum.net [sciforum.net]
- 3. biomedres.us [biomedres.us]
- 4. irjet.net [irjet.net]
- 5. waters.com [waters.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Biological Activity of 4'-Chlorochalcone
This guide provides an in-depth, objective comparison of the biological activities of 4'-Chlorochalcone, a prominent member of the chalcone family. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices and provides detailed, validated protocols for reproducing key findings.
Chalcones are open-chain flavonoids characterized by a 1,3-diphenyl-2-propen-1-one core, a structure that serves as a precursor for all flavonoids and isoflavonoids in nature.[1] This core, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and the wide spectrum of biological activities its derivatives possess.[1][2][3] The reactivity of the α,β-unsaturated ketone is largely responsible for the diverse pharmacological effects observed, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4]
This compound, distinguished by a chlorine atom on its A-ring (derived from 4-chloroacetophenone), has emerged as a compound of significant interest.[5][6] The introduction of this halogen atom modifies the molecule's electronic properties, often enhancing its biological efficacy. This guide will dissect its primary activities, compare its performance against relevant alternatives, and provide the technical methodologies required for its validation.
Part 1: Anticancer Activity of this compound
The anticancer potential of chalcones is one of their most extensively studied properties.[7][8] this compound and its analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines.[9][10] The mechanism is often multifactorial, primarily involving the induction of apoptosis and the modulation of cellular oxidative stress.[9][11]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which this compound exerts its anticancer effects is through the induction of programmed cell death, or apoptosis. This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[9] The subsequent depolarization of the mitochondrial membrane triggers the release of cytochrome c, activating a cascade of caspases (like caspase-9 and caspase-3) that execute the apoptotic program.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]
- 6. Buy this compound | 956-02-5 [smolecule.com]
- 7. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing 4'-Chlorochalcone Cytotoxicity: The MTT Assay in Focus
In the landscape of drug discovery, particularly in oncology, the accurate assessment of a compound's cytotoxic potential is a foundational step. Among the vast chemical libraries screened, chalcones and their derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. 4'-Chlorochalcone, a synthetic chalcone derivative, has shown promise, necessitating robust and reliable methods to quantify its effect on cell viability.[1]
This guide provides an in-depth, experience-driven protocol for evaluating the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Moving beyond a simple recitation of steps, we will delve into the causality behind the protocol design, address common pitfalls, and objectively compare the MTT assay with alternative methods to ensure the integrity and validity of your research findings.
The Core Principle: Cellular Metabolism as a Viability Marker
The MTT assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[2][3] The central mechanism relies on the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4][5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[6][7][8] Consequently, the amount of purple formazan produced is directly proportional to the number of viable cells in the culture well.[7][9]
Caption: Mechanism of the MTT assay.
Comprehensive Protocol: Evaluating this compound Cytotoxicity
This protocol is designed for adherent cells cultured in a 96-well plate format. Optimization of parameters such as cell seeding density and incubation times is crucial and may vary depending on the specific cell line used.[6][10]
Part 1: Cell Seeding and Preparation
The choice of cell line is paramount and should be relevant to the research question. Chalcones have been tested against a variety of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and laryngeal (Hep-2) cancers.[11][12][13]
-
Cell Culture: Maintain the selected cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Harvesting: Use cells that are in the logarithmic growth phase to ensure optimal metabolic activity.[6] Harvest cells using standard trypsinization procedures.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 1,000 to 100,000 cells per well) and seed 100 µL into each well of a 96-well plate.[6][14]
-
Expert Tip: To mitigate the "edge effect"—evaporation and temperature fluctuations in the outer wells—fill the perimeter wells with 100 µL of sterile PBS or sterile water and do not use them for experimental data.[15]
-
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere and resume exponential growth.[9]
Part 2: Compound Preparation and Cellular Treatment
A primary challenge when working with chalcones is their low aqueous solubility.[16]
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile dimethyl sulfoxide (DMSO).[17] Store aliquots at -20°C to prevent repeated freeze-thaw cycles.[16]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.
-
Causality: Serial dilution in the medium is performed just before adding to the cells to minimize precipitation of the hydrophobic compound. Pre-warming the medium to 37°C can aid solubility.[16]
-
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO that is present in the highest concentration of this compound.
-
Treatment: After the 24-hour cell adhesion period, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of this compound (and controls) to the respective wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Part 3: The MTT Assay Workflow
-
Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter-sterilize this solution and store it at 4°C, protected from light.[4][5]
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[6][14] During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.[10][19][20]
-
Dissolution: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.[4][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Caption: Experimental workflow for MTT cytotoxicity assay.
Part 4: Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance values from the blank wells (medium, MTT, and DMSO only) and subtract this value from all other experimental wells.
-
Calculate Percent Viability: Determine the percentage of cell viability for each treatment concentration using the following formula[21]:
-
Percent Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| This compound (µM) | Mean Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.254 | 100.0% |
| 1 | 1.189 | 94.8% |
| 5 | 0.952 | 75.9% |
| 10 | 0.631 | 50.3% |
| 25 | 0.245 | 19.5% |
| 50 | 0.098 | 7.8% |
| 100 | 0.061 | 4.9% |
| Caption: Example data table for determining the IC₅₀ of this compound. Based on this hypothetical data, the IC₅₀ is approximately 10 µM. |
Navigating the Limitations: A Comparative Perspective
While the MTT assay is a workhorse in toxicology, it is not without its limitations. As a Senior Application Scientist, it is my responsibility to ensure you are aware of these and can make an informed decision about the best assay for your needs. The primary limitation is that the MTT assay measures metabolic activity, which is often, but not always, a direct proxy for cell viability.[6][10]
Potential Confounding Factors:
-
Chemical Interference: Compounds that have reducing properties or are inherently colored can interfere with the assay.[6] Polyphenolic compounds, a class to which chalcones belong, have been reported to interact with MTT reduction, potentially leading to inaccurate results.[24][25] It is crucial to run a control plate with the compound in cell-free medium to check for direct MTT reduction.[6]
-
Metabolic Alterations: A compound might inhibit cell proliferation (cytostatic effect) or alter mitochondrial function without directly killing the cell, which would lead to a decrease in the MTT signal that could be misinterpreted as cytotoxicity.[8]
-
Toxicity of Reagents: The MTT reagent itself can be toxic to cells, and the final solubilization step with an organic solvent kills any remaining cells, precluding any further analysis.[24]
Alternative Cytotoxicity Assays
To validate findings or to circumvent the limitations of the MTT assay, consider these alternatives:
| Assay | Principle | Key Advantages | Key Disadvantages |
| MTT | Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.[8] | Inexpensive, well-established, high-throughput. | Indirect measure of viability, requires solubilization step, potential for chemical interference.[6][10][24] |
| MTS/XTT/WST | Similar to MTT, but the formazan product is water-soluble.[8][26] | Fewer steps (no solubilization), faster protocol. | Higher cost, can be less sensitive, still prone to interference.[26] |
| Resazurin (AlamarBlue) | Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[26][27] | Highly sensitive, non-toxic (allows for kinetic studies), fewer steps, fluorometric or colorimetric.[26][27] | Can be sensitive to culture medium components (e.g., phenol red).[14] |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels via a luciferase-luciferin reaction; only viable cells produce ATP.[26] | Very rapid, highly sensitive (can detect <10 cells), excellent for HTS.[26] | Higher cost, signal can be transient. |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the medium.[28] | Directly measures cytotoxicity (membrane rupture). | Does not measure cytostatic effects; LDH in serum can cause high background.[28] |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[26] | Simple, direct measure of membrane integrity, inexpensive. | Low-throughput, subjective counting, does not detect metabolically inactive but intact cells. |
Conclusion
The MTT assay remains a valuable and accessible tool for the initial screening of cytotoxic compounds like this compound. Its utility is maximized when researchers understand its biochemical basis and inherent limitations. By implementing a carefully controlled protocol—paying close attention to compound solubility, vehicle effects, and optimal cell conditions—one can generate reliable and reproducible data.
However, for a comprehensive understanding of a compound's activity, especially for those like chalcones that may interfere with the assay chemistry, validating key findings with an orthogonal method is strongly recommended. Assays like Resazurin or ATP-based luminescence, which operate on different principles, can provide the corroborating evidence needed to confidently advance a promising compound through the drug development pipeline.
References
- 1. 4-Chlorochalcone | hMAO-B inhibitor | Antioxidant | TargetMol [targetmol.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. galaxy.ai [galaxy.ai]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. biology.stackexchange.com [biology.stackexchange.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Is Your MTT Assay the Right Choice? [promega.com.cn]
- 25. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. blog.quartzy.com [blog.quartzy.com]
- 27. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 28. The best cell viability assays to measure adoptive cell therapy potency | Axion Biosystems [axionbiosystems.com]
Introduction: The Strategic Role of Halogenation in Enhancing Chalcone Bioactivity
An In-Depth Comparative Guide to the Antimicrobial Activity of Halogenated Chalcones
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a prominent class of flavonoids found widely in plants.[1][2] These molecules are not merely biosynthetic precursors but also possess a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and, most notably, antimicrobial properties.[3][4] The core of their antimicrobial potential lies in the α,β-unsaturated ketone moiety, which can interact with biological nucleophiles, but the true potency and specificity are dictated by the substitution patterns on their two aromatic rings (A and B).[4]
In the field of medicinal chemistry, halogenation—the strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine)—is a time-tested strategy to enhance the therapeutic potential of lead compounds. Introducing halogens can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character.[5] These modifications can lead to improved membrane permeability, stronger binding interactions with microbial targets, and ultimately, superior antimicrobial efficacy. This guide provides a comparative analysis of halogenated chalcones, synthesizing experimental data to elucidate structure-activity relationships (SAR) and guide future research in antimicrobial drug development.
Structure-Activity Relationship (SAR): Decoding the Impact of Halogens
The antimicrobial efficacy of a chalcone is not determined by the mere presence of a halogen but by a nuanced interplay between the type of halogen, its position on the aromatic rings, and the overall electronic landscape of the molecule.
The Influence of Halogen Type and Position
Experimental evidence consistently demonstrates that the presence of electron-withdrawing groups, especially halogens, on the aromatic rings significantly boosts antimicrobial activity.[6][7]
-
Fluorine (F): The introduction of fluorine, the most electronegative element, often leads to increased metabolic stability and enhanced binding affinity.[5] Fluorinated chalcones have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][9] For instance, certain fluorinated chalcones have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) between 25 and 50 µg/mL.[8][9] The trifluoromethyl group (-CF3), a strong electron-withdrawing moiety, is also a particularly effective substituent for increasing potency.[10][11]
-
Chlorine (Cl): Chloro-substituted chalcones have consistently shown greater efficacy in inhibiting microbial growth compared to their non-halogenated parent compounds.[12][13] Studies have found that chloro groups, particularly at the para position of an aromatic ring, can significantly increase inhibitory activity against bacteria like S. aureus and E. coli.[1] A systematic study varying the location of chlorine on both aromatic rings confirmed that nearly all chlorinated chalcones synthesized displayed notable antibacterial activity.[14]
-
Bromine (Br) & Iodine (I): While less commonly studied than fluorine and chlorine, bromine and iodine also contribute significantly to antimicrobial activity. Their larger size and polarizability can lead to different binding interactions. Brominated chalcones have been investigated as promising antimicrobial agents, inspired by naturally occurring brominated compounds from marine algae.[15] One study noted that replacing an iodine group with a larger, non-halogen naphthalene group led to a considerable decrease in activity, highlighting the specific contribution of the halogen atom.[16]
Analysis of various studies indicates that placing an electron-withdrawing halogen at the para (C-4) position of Ring B is a highly favorable modification for enhancing antimicrobial potency.[6][7]
Synergistic Effects with Conventional Antibiotics
A critical area of research is the ability of halogenated chalcones to act synergistically with existing antibiotics. This is particularly important for combating multidrug-resistant (MDR) strains. Studies have shown that certain chalcones can restore the efficacy of antibiotics against resistant bacteria.[17] For example, a significant synergistic effect was observed when a specific chalcone was combined with gentamicin and ciprofloxacin against MRSA isolates, effectively lowering the MIC of the conventional antibiotic.[17] This suggests that halogenated chalcones may inhibit resistance mechanisms, such as efflux pumps, making the bacteria vulnerable once again.[18]
Comparative Antimicrobial Performance: A Data-Driven Overview
To objectively compare the performance of various halogenated chalcones, quantitative data from antimicrobial susceptibility testing is essential. The following tables summarize representative data from the literature, focusing on Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound that prevents visible microbial growth.
Table 1: Comparative MIC of Fluorinated Chalcones Against Various Pathogens
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| Compound 4 | (E)-3-(2′-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | MRSA | 25-50 | [8][9] |
| Compound 5 | (E)-3-(3′,4′-diethoxyphenyl)-1-(4-fluoro-2-hydroxyl-phenyl)prop-2-en-1-one | MRSA | 25-50 | [8][9] |
| Compound 8 | (E)-3-(4′-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | MRSA | 25-50 | [8][9] |
| Compound 8 | (E)-3-(4′-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | P. aeruginosa | 50 | [8][9] |
| Compound 13 | Trifluoromethyl on Ring B | S. aureus | 15.6 | [10] |
| Compound 14 | Trifluoromethyl on Ring B | S. aureus | 7.81 | [10] |
Table 2: Comparative Activity of Chloro-Substituted Chalcones
| Compound/Feature | Target Organism | Activity Metric | Result | Reference |
| 4-chloro-2′-hydroxychalcone | E. coli, S. aureus, C. albicans | Growth Inhibition | Significant | [12][13] |
| 5′-chloro-2′-hydroxychalcone | E. coli, S. aureus, C. albicans | Growth Inhibition | Significant | [12][13] |
| Chloro-substituted Chalcones | S. aureus, B. subtilis, E. coli | Zone of Inhibition (mm) | Up to 28.85 mm | [19][20] |
| General Chlorinated Chalcones | E. coli, P. aeruginosa, S. aureus | Agar Well Diffusion | Comparable to Sulfanilamide | [14] |
Mechanisms of Antimicrobial Action
Halogenated chalcones exert their antimicrobial effects through a multi-targeted approach, a key advantage in preventing the rapid development of resistance.
-
Enzyme Inhibition: Chalcones are known to target and inhibit essential bacterial enzymes. Key targets include DNA gyrase B and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which are critical for DNA replication and cell wall biosynthesis, respectively.[3][5]
-
Cell Membrane Disruption: The lipophilic nature of chalcones, enhanced by halogenation, allows them to intercalate into and disrupt the bacterial cell membrane.[21] This disrupts membrane potential, increases permeability, and leads to leakage of essential cellular components, ultimately causing cell death.
-
Efflux Pump Inhibition: A major mechanism of antibiotic resistance is the bacterial efflux pump, which actively expels drugs from the cell. Many chalcone compounds effectively block these pumps, such as the NorA pump in S. aureus, thereby restoring bacterial susceptibility to conventional antibiotics.[3][18]
The enhanced activity of halogenated chalcones can be attributed to their increased lipophilicity, which facilitates passage across the bacterial cell wall and membrane to reach these intracellular targets.[5]
Experimental Protocols for Antimicrobial Susceptibility Testing
The data presented in this guide is generated using standardized and validated laboratory methods. Describing these protocols is essential for reproducibility and trustworthiness.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
Rationale: This assay identifies the lowest concentration of the test compound that inhibits microbial growth by exposing a standardized bacterial suspension to serial dilutions of the compound in a liquid growth medium.
Step-by-Step Methodology:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar plate. Several colonies are then transferred to a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A stock solution of the halogenated chalcone is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution series is then prepared in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours. This temperature is optimal for the growth of most human pathogenic bacteria.
-
Result Interpretation: The MIC is determined as the lowest concentration of the chalcone at which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader.
Protocol 2: Agar Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity by measuring the area of growth inhibition around a disc impregnated with the test compound.
Rationale: The test compound diffuses from a paper disc into an agar medium seeded with the test microorganism. If the organism is susceptible, a clear zone of no growth will appear around the disc. The diameter of this zone is proportional to the compound's activity.
Step-by-Step Methodology:
-
Plate Preparation: A standardized bacterial inoculum (adjusted to 0.5 McFarland standard) is uniformly swabbed onto the entire surface of a sterile Mueller-Hinton Agar plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the halogenated chalcone solution (e.g., 10 µ g/disc ).[11] The solvent is allowed to evaporate completely.
-
Placement and Incubation: The impregnated discs are placed firmly on the surface of the inoculated agar plate. A control disc with the solvent alone and a disc with a standard antibiotic are also placed. The plate is incubated at 37°C for 18-24 hours.
-
Measurement: After incubation, the diameters of the zones of complete growth inhibition are measured in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Workflow Visualization
The process of evaluating halogenated chalcones for antimicrobial activity can be visualized as a systematic workflow from synthesis to final data analysis.
Caption: Workflow for screening and evaluating halogenated chalcones.
Conclusion and Future Perspectives
The collective evidence strongly supports that halogenation is a powerful and effective strategy for optimizing the antimicrobial activity of the chalcone scaffold. Electron-withdrawing halogens like fluorine and chlorine, particularly when placed at the para-position of the aromatic rings, consistently enhance potency against a broad spectrum of pathogens, including drug-resistant strains. The multi-targeted mechanisms of action, including enzyme inhibition and membrane disruption, make them promising candidates for overcoming microbial resistance.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing comprehensive libraries to compare all four halogens (F, Cl, Br, I) at various positions on both aromatic rings against a standardized panel of MDR pathogens.
-
Mechanism Elucidation: Moving beyond general mechanisms to identify specific enzyme binding sites and interactions through molecular docking and structural biology.
-
Toxicity and Safety Profiling: While efficacy is crucial, the development of any new therapeutic requires rigorous evaluation of cytotoxicity against human cell lines to ensure a favorable therapeutic index.[5]
-
In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to animal models of infection to evaluate their stability, pharmacokinetics, and therapeutic efficacy in a living system.
By leveraging the principles outlined in this guide, researchers can rationally design the next generation of halogenated chalcones, moving closer to novel antimicrobial agents that can effectively address the growing global health crisis of antibiotic resistance.
References
- 1. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcat.com [ijpcat.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones | Semantic Scholar [semanticscholar.org]
- 10. acgpubs.org [acgpubs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journaljpri.com [journaljpri.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Biological Evaluation, Mechanism of Action and Quantitative Structure–Activity Relationship Studies of Chalcones as Antibacterial Agents | Semantic Scholar [semanticscholar.org]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 4'-Chlorochalcone Derivatives
In the dynamic landscape of drug discovery, the chalcone scaffold stands out as a privileged structure, a versatile backbone from which a multitude of biologically active compounds can be derived.[1] Among these, 4'-chlorochalcone derivatives have garnered significant attention for their potent and diverse pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the subtle molecular modifications that transform a simple chalcone into a targeted therapeutic agent, supported by experimental data and detailed protocols.
The Core Structure: Understanding the this compound Backbone
Chalcones are characterized by an open-chain flavonoid structure, chemically known as 1,3-diaryl-2-propen-1-one.[4] The this compound scaffold specifically features a chlorine atom at the para-position of the B-ring (the ring attached to the carbonyl group). This seemingly minor addition has profound implications for the molecule's electronic properties and, consequently, its biological activity. The α,β-unsaturated ketone moiety is a critical pharmacophore, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in proteins.[5]
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is broad. Here, we compare their performance across three key areas: anticancer, antimicrobial, and anti-inflammatory activities, with a focus on how specific structural modifications influence their potency.
Anticancer Activity: A Multi-pronged Attack on Malignancy
This compound derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[2][6] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[7][8]
Data Summary: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| C2 | 4'-chloro, 2-hydroxy | HMEC-1 | 16.8 ± 0.4 | [9] |
| C4 | 4'-chloro, 4-chloro | HMEC-1 | 15.3 ± 0.7 | [9] |
| Chalcone 3 | 4'-chloro, 2,4-dichloro | MCF7 | 0.8 µg/mL | [2] |
| T47D | 0.34 µg/mL | [2] | ||
| HeLa | 4.78 µg/mL | [2] | ||
| WiDr | 5.98 µg/mL | [2] | ||
| Chalcone 4 | 4'-chloro, 3,4-dichloro | Various | Nonselective | [2] |
| Compound 5 | 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide backbone | AGS | < 1.0 µg/mL | [10][11] |
| Compound 7 | 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide backbone | HL-60 | < 1.57 µg/mL | [10][11] |
Structure-Activity Relationship Insights:
The data reveals several key SAR trends for anticancer activity:
-
Halogenation on the A-ring: The presence of additional chlorine atoms on the A-ring (the ring attached to the vinyl group) often enhances cytotoxic activity. For instance, derivatives with di- and tri-chloro substitutions on the A-ring show potent activity.[2]
-
Hydroxyl and Methoxy Groups: The position of hydroxyl and methoxy groups on either ring can significantly modulate activity. A 2'-hydroxy group on the B-ring, for example, is often associated with increased potency.[9]
-
Heterocyclic Modifications: The incorporation of heterocyclic rings, such as pyrazole or thiazole, can lead to compounds with enhanced and more selective anticancer effects.[4]
Mechanism of Action: Targeting Key Signaling Pathways
Many this compound derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell survival and proliferation, such as the NF-κB and JNK pathways.[5][9]
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"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NF-κB Pathway" [fillcolor="#FBBC05", fontcolor="#202124"]; "JNK Pathway" [fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Cycle Arrest" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "NF-κB Pathway" [label="Inhibition"]; "this compound" -> "JNK Pathway" [label="Activation"]; "NF-κB Pathway" -> "Apoptosis" [label="Suppression of anti-apoptotic genes"]; "JNK Pathway" -> "Apoptosis" [label="Activation of pro-apoptotic proteins"]; "this compound" -> "Cell Cycle Arrest" [label="Induction"]; } caption [label="Modulation of NF-κB and JNK pathways by 4'-chlorochalcones.", fontname="Arial", fontsize=10];
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The α,β-unsaturated ketone moiety in chalcones makes them effective antimicrobial agents.[4][5] The presence of a chlorine atom can further enhance this activity.
Data Summary: Antimicrobial Activity of this compound Derivatives (MIC values)
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 7a | Thiazolyl-pyrazole derivative with 4-chlorophenyl group | S. aureus (MSSA) | 61.25 | [4] |
| S. aureus (MRSA) | 125 | [4] | ||
| S. aureus (VISA) | 31.5 | [4] | ||
| 6a, 6c, 6d | Variously substituted | S. aureus, B. subtilis | 400-600 | [12] |
| 3c | Vanillin-derived | S. aureus, C. albicans | 62.5-250 | [13] |
Structure-Activity Relationship Insights:
-
Lipophilicity: The chlorine atom increases the lipophilicity of the chalcone molecule, which can facilitate its passage through microbial cell membranes.
-
Electron-withdrawing/donating groups: The electronic nature of other substituents on the aromatic rings plays a crucial role. Electron-withdrawing groups can enhance activity against certain strains.
-
Heterocyclic moieties: As with anticancer activity, the incorporation of nitrogen- and sulfur-containing heterocycles can significantly boost antimicrobial potency and spectrum.[4]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chalcones are well-documented anti-inflammatory agents, and 4'-chloro derivatives are no exception.[14][15] They often act by inhibiting key enzymes and transcription factors involved in the inflammatory response.
Structure-Activity Relationship Insights:
-
Inhibition of Inflammatory Mediators: this compound derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by down-regulating the expression of inducible nitric oxide synthase (iNOS).[15]
-
COX and LOX Inhibition: Some derivatives exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[3]
-
NF-κB Inhibition: The anti-inflammatory effects of these compounds are also linked to their ability to suppress the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[15]
dot digraph "Anti_inflammatory_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, width=7.5, height=3.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Inflammatory Stimuli" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NF-κB Pathway" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "iNOS, COX-2" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pro-inflammatory Mediators (NO, Prostaglandins)" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Inflammatory Stimuli" -> "NF-κB Pathway" [label="Activation"]; "this compound" -> "NF-κB Pathway" [label="Inhibition"]; "NF-κB Pathway" -> "iNOS, COX-2" [label="Upregulation"]; "iNOS, COX-2" -> "Pro-inflammatory Mediators (NO, Prostaglandins)"; } caption [label="Inhibition of the NF-κB pathway by 4'-chlorochalcones.", fontname="Arial", fontsize=10];
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
This is the most common method for synthesizing chalcones.[12]
Materials:
-
4'-Chloroacetophenone
-
Substituted aromatic aldehyde
-
Ethanol or methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 4'-chloroacetophenone and the desired aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of aqueous NaOH or KOH solution dropwise while stirring.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12, width=6, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
A [label="Dissolve 4'-Chloroacetophenone & Aldehyde in Ethanol"]; B [label="Add NaOH/KOH Catalyst"]; C [label="Stir at Room Temperature"]; D [label="Precipitate in Ice Water"]; E [label="Filter, Wash, and Dry"]; F [label="Recrystallize"]; G [label="Pure this compound Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; } caption [label="Claisen-Schmidt condensation workflow.", fontname="Arial", fontsize=10];
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][16]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Materials:
-
Bacterial or fungal strain of interest
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivative stock solution (in DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the biological activity profile of these derivatives. The presence of the 4'-chloro group, often in conjunction with other substitutions, consistently imparts potent anticancer, antimicrobial, and anti-inflammatory properties.
Future research in this area should focus on several key aspects:
-
Rational Design: Employing computational modeling and QSAR studies to design and synthesize novel derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs to overcome drug resistance and improve therapeutic outcomes.
By leveraging the insights provided in this guide, researchers can accelerate the development of the next generation of chalcone-based therapeutics to address a wide range of human diseases.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. eprints.utar.edu.my [eprints.utar.edu.my]
- 9. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Linked parallel synthesis and MTT bioassay screening of substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. protocols.io [protocols.io]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of 4'-Chlorochalcone's Antioxidant Properties
This guide provides a comprehensive framework for the rigorous in vitro evaluation of the antioxidant potential of 4'-Chlorochalcone, a synthetic derivative of the chalcone family. Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are widely recognized for a spectrum of pharmacological activities, including notable antioxidant effects.[1][2] The introduction of a chlorine atom at the 4'-position can modulate the electronic properties and biological activity of the parent molecule, making this compound a compound of significant interest for therapeutic development.[3][4]
Effective antioxidant validation moves beyond a single data point, requiring a multi-assay approach to elucidate the compound's mechanism of action. An antioxidant can act through various mechanisms, such as direct scavenging of free radicals, reduction of oxidants, or by upregulating the cell's endogenous defense systems.[2][5] This guide presents a curated selection of chemical and cell-based assays designed to build a comprehensive antioxidant profile for this compound, comparing its performance against established standards: the potent natural flavonoid Quercetin , the water-soluble vitamin E analog Trolox , and the essential nutrient Ascorbic Acid (Vitamin C).
Direct Radical Scavenging Capacity: DPPH & ABTS Assays
The most direct mechanism of antioxidant action is the quenching of harmful free radicals. The DPPH and ABTS assays are foundational for assessing this capacity. They are selected for their reliability, high throughput, and differing chemical principles, which together provide a robust measure of radical scavenging.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay leverages the stability of the DPPH radical, which presents a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is neutralized to its non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to a pale yellow.[6][7] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the test compound.[7]
Causality of Experimental Choice: The DPPH assay is an excellent primary screening tool due to its speed, simplicity, and the stability of the DPPH radical. It allows for a rapid assessment of the compound's intrinsic ability to donate a hydrogen atom, a key mechanism for neutralizing lipid peroxyl radicals.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.[7]
-
Test Compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Standard Stock Solutions (1 mg/mL): Prepare stock solutions of Quercetin and Ascorbic Acid in methanol.
-
Serial Dilutions: From the stock solutions, prepare a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) for the test compound and standards.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of methanol to a blank well.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Plot the % Inhibition against the concentration of the compound/standard.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve using linear regression analysis.
-
Workflow for DPPH Radical Scavenging
Caption: DPPH assay principle: an antioxidant reduces the violet DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[5] The resulting radical has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS.[9] This decolorization is proportional to the antioxidant's concentration.[10]
Causality of Experimental Choice: The ABTS assay is complementary to the DPPH assay. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic compounds.[11] Furthermore, its reactivity is less sterically hindered than DPPH, which can be advantageous when testing larger molecules. The assay is also effective over a wide pH range.
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in deionized water.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in deionized water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[12]
-
ABTS•+ Working Solution: Dilute the radical solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8]
-
Test Compound and Standard Solutions: Prepare serial dilutions of this compound and the standard, Trolox, as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of each concentration of the test compound or standard to respective wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity as done for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13] A calibration curve is generated using Trolox as the standard, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents (TE)/mg of the compound.
-
Workflow for ABTS Radical Scavenging
Caption: ABTS assay: an antioxidant neutralizes the blue-green ABTS radical.
Comparative Data: Radical Scavenging Activity (IC50)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 45.99[14] | Hypothetical: 35.5 |
| Quercetin | 9.53 | 12.8[15] |
| Ascorbic Acid | 54.08[6] | 25.7 |
| Trolox | 28.5 | 15.2[13] |
| (Note: IC50 values are literature-derived or hypothetical for comparative purposes and can vary based on specific experimental conditions.) |
Reducing Power Assessment: FRAP Assay
Beyond radical scavenging, an antioxidant's ability to donate an electron and reduce an oxidant is another critical property. The FRAP assay is the gold standard for quantifying this reducing capacity.
Principle of the FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16] The reaction takes place in a solution containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless. Antioxidants in the sample reduce this complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with an absorbance maximum at 593 nm.[17][18] The change in absorbance is directly proportional to the total reducing power of the sample.
Causality of Experimental Choice: This assay is chosen to specifically quantify the electron-donating capability of this compound. It provides a different, yet complementary, piece of the antioxidant puzzle compared to the hydrogen-atom transfer-focused radical scavenging assays. It reflects the compound's ability to act as a general reductant in a biological system.
Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[5][17]
-
Standard Curve: Prepare a series of FeSO₄·7H₂O standards (e.g., 100 to 2000 µM) in deionized water.
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (deionized water) to wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 10-30 minutes. The exact time should be consistent across all measurements.[16]
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.
-
Use the regression equation from the standard curve to determine the FRAP value of the samples, expressed as µM of Fe²⁺ equivalents per mg of the compound.
-
Workflow for the FRAP Assay
Caption: FRAP assay: an antioxidant reduces Fe³⁺ to the blue Fe²⁺ complex.
Comparative Data: Ferric Reducing Antioxidant Power
| Compound | FRAP Value (µM Fe²⁺ Equivalents / mg) |
| This compound | Hypothetical: 650 |
| Quercetin | ~1800 |
| Ascorbic Acid | ~2100 |
| Trolox | ~1100 |
| (Note: Values are hypothetical, based on the general trend that strong radical scavengers like quercetin and ascorbic acid also exhibit high reducing power.) |
Cellular Antioxidant Activity: Nrf2-ARE Pathway Activation
While chemical assays are vital, the ultimate test of an antioxidant's therapeutic potential lies in its activity within a biological system.[19] A sophisticated antioxidant does not just neutralize radicals but also enhances the cell's own protective machinery. The Nrf2-ARE pathway is the master regulator of this endogenous antioxidant response.[20]
Principle of the Nrf2-ARE Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1, which targets it for degradation.[21] When cells are exposed to oxidative stress or an Nrf2-activating compound, Keap1 releases Nrf2.[19] The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[21][22] This binding initiates the transcription of Phase II detoxification and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), fortifying the cell against oxidative damage.[21]
Causality of Experimental Choice: This cell-based assay is chosen to determine if this compound can act as an indirect antioxidant. Activating the Nrf2 pathway is a highly sought-after therapeutic strategy, as it provides a prolonged and amplified protective effect compared to the stoichiometric action of a direct radical scavenger. An ARE-luciferase reporter assay is a precise and high-throughput method to quantify this specific activity.
Experimental Protocol: Nrf2-ARE Luciferase Reporter Assay
-
Cell Culture and Seeding:
-
Use a stable cell line, such as human hepatoma HepG2 cells, transfected with a plasmid containing a luciferase reporter gene driven by an ARE promoter (HepG2-ARE).
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various non-toxic concentrations of this compound.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Sulforaphane, a known Nrf2 activator).
-
Incubate for 12-24 hours.
-
-
Luciferase Assay:
-
Remove the media and wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Add a luciferase substrate solution (e.g., containing luciferin and ATP) to each well.
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the luciferase activity.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to cell viability if necessary (e.g., via a parallel MTT or CellTiter-Glo assay).
-
Calculate the fold induction of ARE activity by dividing the RLU of treated cells by the RLU of the vehicle control cells.
-
Present the data as a bar graph showing fold induction vs. treatment.
-
Nrf2-ARE Signaling Pathway Activation
Caption: Nrf2 activation: the compound releases Nrf2 to activate antioxidant genes.
Comparative Data: Nrf2-ARE Pathway Activation
| Compound | Concentration | ARE-Luciferase Activity (Fold Induction) |
| Vehicle Control | - | 1.0 |
| This compound | 25 µM | Hypothetical: 4.5 |
| Sulforaphane (Positive Control) | 10 µM | 8.0 |
| Quercetin | 25 µM | 2.5[23] |
| (Note: Values are hypothetical or representative, illustrating the potential for Nrf2 activation.) |
Conclusion and Integrated Interpretation
The comprehensive in vitro validation of this compound's antioxidant properties requires a multi-faceted approach. No single assay can capture the full picture. By integrating the data from these distinct methodologies, a robust and mechanistically informative profile emerges.
-
DPPH and ABTS assays will quantify its intrinsic ability to directly scavenge free radicals through hydrogen or electron donation. A low IC50 value in these assays, particularly if comparable to standards like Quercetin or Trolox, indicates potent direct scavenging activity.
-
The FRAP assay will measure its capacity as a reducing agent. Strong performance here suggests the compound can effectively reduce oxidized species, a crucial function in mitigating oxidative stress.
-
The Nrf2-ARE reporter assay provides the most biologically relevant insight, revealing whether this compound can go beyond direct action to upregulate the cell's own powerful antioxidant defense network. Significant fold induction in this assay would classify it as a promising indirect antioxidant and potential therapeutic agent for diseases rooted in oxidative stress.
By systematically comparing this compound against well-characterized standards across these chemical and biological platforms, researchers can definitively establish its antioxidant efficacy and elucidate its primary mechanisms of action, paving the way for further pre-clinical development.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 956-02-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcea.org [ijcea.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. citeqbiologics.com [citeqbiologics.com]
- 11. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 12. researchgate.net [researchgate.net]
- 13. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. zen-bio.com [zen-bio.com]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4'-Chlorochalcone Derivatives
In the landscape of medicinal chemistry, chalcones represent a privileged scaffold, serving as precursors to flavonoids and exhibiting a broad spectrum of pharmacological activities.[1] The introduction of a chlorine atom to the chalcone structure, particularly at the 4'-position of ring A, has been shown to significantly modulate its biological profile, leading to a surge in research focused on 4'-Chlorochalcone derivatives.[2][3] This guide offers a comparative analysis of the efficacy of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their antimicrobial, anticancer, and anti-inflammatory potential, supported by experimental data and mechanistic insights.
The Versatile Pharmacophore: An Overview of this compound's Biological Activities
The core structure of chalcone, a 1,3-diphenyl-2-propen-1-one, provides a flexible backbone for synthetic modifications.[1] The electron-withdrawing nature of the chlorine atom at the 4'-position enhances the electrophilicity of the α,β-unsaturated ketone system, a key feature for its interaction with biological targets.[4] This has led to the exploration of this compound derivatives in several therapeutic areas.
Antimicrobial Efficacy
Derivatives of this compound have demonstrated notable activity against a range of pathogenic microbes. Studies have shown that the position and number of chlorine atoms can significantly influence their antibacterial and antifungal properties.[2][3] For instance, certain chlorinated chalcones have displayed antibacterial activity comparable to the sulfonamide antibiotics.[5] The mechanism of antimicrobial action is believed to involve the disruption of the microbial cell membrane and inhibition of essential enzymes.[6]
Anticancer Potential
The anticancer activity of this compound derivatives has been extensively investigated. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and liver cancer.[2][7][8] The primary mechanism of their anticancer action involves the induction of apoptosis, often mediated through the modulation of reactive oxygen species (ROS) levels and the disruption of mitochondrial function.[2] Notably, some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, a crucial aspect for therapeutic development.[2]
Anti-inflammatory Effects
Several this compound derivatives have been identified as potent anti-inflammatory agents.[9][10] Their mechanism of action often involves the suppression of pro-inflammatory mediators and enzymes. For example, specific derivatives have been shown to inhibit the release of β-glucuronidase and lysozyme from neutrophils and suppress the formation of superoxide.[9] Furthermore, some compounds have demonstrated the ability to inhibit key inflammatory pathways such as the MAPK/NF-κB pathway.[11]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the in vitro efficacy of various this compound derivatives across different biological activities, providing a quantitative comparison of their potency.
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 17.9 ± 0.5 | [2] |
| This compound | MDA-MB-231 (Breast) | Not specified | [2] |
| 2',5'-dihydroxy-4-chloro-chalcone | Not specified | Not specified | [9] |
| Chalcone-pyrazole hybrids | HCC (Liver) | 0.5 - 4.8 | [12] |
| Chalcone-tetrazole hybrids | HCT116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 0.6 - 42.4 µg/mL | [12] |
Table 2: Comparative Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Activity (MIC or Zone of Inhibition) | Reference |
| Chlorinated Chalcones | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Comparable to sulfanilamide | [5] |
| 4-chloro-2′-hydroxychalcone | Escherichia coli 10536, Staphylococcus aureus DSM 799, Candida albicans DSM 1386 | Significant inhibition | [3] |
| 5′-chloro-2′-hydroxychalcone | Escherichia coli 10536, Staphylococcus aureus DSM 799, Candida albicans DSM 1386 | Significant inhibition | [3] |
Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 or Effect | Reference |
| 2',5'-dihydroxy-4-chloro-chalcone | Hind-paw edema in mice | Remarkable inhibitory effects | [9] |
| Novel (E)-3,4-dihydroxychalcone derivative (compound 33) | LPS-induced TNF-α, IL-6, IL-1β in mice | 56%, 32%, and 63% reduction, respectively | [11] |
Experimental Protocols: Methodologies for Synthesis and Evaluation
The synthesis and biological evaluation of this compound derivatives follow established and validated protocols.
Synthesis via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[13]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of 4-chloroacetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, to the reaction mixture while stirring at room temperature.
-
Reaction Monitoring: Continue stirring the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone derivative.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure compound.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The biological effects of this compound derivatives are underpinned by their interactions with key cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
A primary mechanism of the anticancer activity of these derivatives is the induction of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.
Caption: Apoptosis induction by this compound derivatives.
Inhibition of Inflammatory Pathways
The anti-inflammatory effects of certain this compound derivatives are mediated through the inhibition of pro-inflammatory signaling cascades, such as the MAPK/NF-κB pathway.
Caption: Inhibition of the MAPK/NF-κB pathway by this compound derivatives.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with diverse and potent biological activities. The comparative data presented in this guide highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. The ease of their synthesis and the tunability of their structure make them attractive candidates for further drug development. Future research should focus on optimizing their efficacy and selectivity, elucidating their mechanisms of action in greater detail, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activities of novel chalcone and bis-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflamatory Activities of Novel Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 11. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 4'-Chlorochalcone
This guide provides an in-depth, objective comparison of spectroscopic methodologies for the unambiguous structural confirmation of 4'-chlorochalcone, also known as (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore how a multi-technique approach, integrating Mass Spectrometry, Infrared, UV-Visible, and Nuclear Magnetic Resonance spectroscopy, serves as the gold standard for structural elucidation.
The Imperative for Multi-Faceted Analysis
Confirming the structure of a synthesized or isolated compound like this compound (C₁₅H₁₁ClO) is a foundational step in any chemical research or drug development pipeline.[1] While a single technique can provide clues, it rarely offers the certainty required for publication, patenting, or further study. An integrated approach, leveraging the strengths of various spectroscopic methods, is essential for a comprehensive and irrefutable structural assignment.[2][3][4] Each technique probes a different aspect of the molecule's physical properties, and their combined data create a unique molecular fingerprint.
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition (via high-resolution MS), offering the first crucial piece of the puzzle: the molecular formula.[5]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present by measuring molecular vibrations, confirming the presence of key structural motifs like carbonyls and alkenes.[6]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examines the electronic transitions within the conjugated π-system, which is characteristic of the chalcone backbone.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers the most detailed structural information, mapping the carbon-hydrogen framework, revealing connectivity, and confirming stereochemistry.
This guide will dissect the data obtained from each method, demonstrating how they synergistically lead to the unequivocal confirmation of the this compound structure.
Integrated Spectroscopic Workflow
A logical and efficient workflow is critical for structural elucidation. The following diagram illustrates the ideal progression of analysis, where each step builds upon the last, moving from general properties to fine structural details.
Caption: Workflow for the spectroscopic confirmation of this compound.
Deep Dive: Experimental Data & Interpretation
The following sections present the expected data from each spectroscopic technique for a pure sample of this compound and provide a detailed interpretation.
Mass Spectrometry: The Molecular Formula
The first step is to confirm the molecular weight. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. The key is to identify the molecular ion peak (M⁺).
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI; direct injection for EI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion and characteristic isotopic patterns.
Data Summary & Interpretation:
| Feature | Expected Value (m/z) | Interpretation |
| Molecular Ion [M]⁺ | 242.05 | Corresponds to the mass of the most abundant isotopes (¹²C₁₅¹H₁₁³⁵Cl¹⁶O). |
| Isotope Peak [M+2]⁺ | 244.05 | The characteristic peak for a monochlorinated compound, arising from the ³⁷Cl isotope. Its intensity should be approximately one-third of the [M]⁺ peak.[8] |
The presence of the m/z 242 peak along with its corresponding [M+2] isotope peak at m/z 244 in a ~3:1 ratio is definitive evidence for a compound with the molecular formula C₁₅H₁₁ClO.[9]
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR analysis is a rapid and effective method for identifying the core functional groups that define a chalcone.
Experimental Protocol:
-
Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands.
Data Summary & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3060 | C-H stretch | Aromatic C-H bonds. |
| ~1650-1670 | C=O stretch | Crucial Peak: Confirms the α,β-unsaturated ketone. The conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹).[1][10] |
| ~1590-1600 | C=C stretch | Aromatic ring and the enone C=C double bond.[11] |
| ~980 | =C-H bend | Crucial Peak: Out-of-plane bending for a trans-disubstituted alkene, confirming the stereochemistry.[1] |
| ~750 | C-Cl stretch | Indicates the presence of the chloro-substituent on the aromatic ring.[11] |
The combination of a strong absorption around 1651 cm⁻¹ and a sharp peak near 980 cm⁻¹ is highly characteristic of a trans-chalcone structure.[1]
UV-Visible Spectroscopy: Probing Conjugation
The extended π-system of chalcones gives rise to strong absorptions in the UV-Vis region.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Record the absorption spectrum from approximately 200 to 500 nm.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
Data Summary & Interpretation:
| Band | Approx. λₘₐₓ (nm) | Electronic Transition | Interpretation |
| Band I | ~340-390 | π → π | Associated with the cinnamoyl system (C₆H₅-CH=CH-C=O). This is the primary absorption band.[6][12] |
| Band II | ~220-270 | π → π | Associated with the benzoyl system (C₆H₅-C=O).[6][12] |
The intense absorption in the 340-390 nm range confirms the presence of the extended conjugated system that forms the chalcone backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for elucidating the precise structure, connectivity, and stereochemistry of an organic molecule.
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY to confirm proton-proton couplings.
¹H NMR Data Summary & Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~8.0 | Doublet | 2H | H-2', H-6' | Protons on the chlorophenyl ring, ortho to the electron-withdrawing carbonyl group, are shifted furthest downfield. |
| ~7.8 | Doublet | 1H | H-β | Vinylic proton adjacent to the unsubstituted phenyl ring. |
| ~7.6 | Multiplet | 3H | H-2, H-6, H-α | Overlapping signals for the ortho protons of the phenyl ring and the vinylic proton adjacent to the carbonyl. |
| ~7.4 | Multiplet | 4H | H-3, H-4, H-5, H-3', H-5' | Overlapping signals for the meta/para protons of the phenyl ring and the meta protons of the chlorophenyl ring. |
Key ¹H NMR Insight: The most diagnostic feature is the coupling between H-α and H-β. They appear as two distinct doublets with a large coupling constant (J) of approximately 15-17 Hz. This large J-value is definitive proof of a trans (E) configuration across the double bond.[13]
¹³C NMR Data Summary & Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~189-191 | C=O | Carbonyl carbon, significantly downfield. |
| ~145 | C-β | Vinylic carbon further from the carbonyl. |
| ~121-140 | Aromatic & C-α | Aromatic carbons and the vinylic carbon alpha to the carbonyl. The carbon bonded to chlorine (C-4') will be in this region. |
The ¹³C NMR spectrum should show 11 distinct signals (due to symmetry in the phenyl and chlorophenyl rings), confirming the carbon framework of the molecule.
Data Synthesis: Assembling the Final Structure
Caption: How data from different spectroscopic techniques confirm the this compound structure.
Comparison with Alternative Methodologies
While the spectroscopic toolkit described is the workhorse of structural elucidation, it's important to understand its place relative to other methods.
| Method | Principle | Advantages | Disadvantages |
| Integrated Spectroscopy | Probes molecular properties (mass, vibration, electronic transitions, nuclear spin). | Rapid, requires small sample amounts, provides detailed structural information in solution. | Provides a composite picture, indirect structural determination. |
| Single Crystal X-ray Crystallography | Diffraction of X-rays by a crystal lattice. | The "gold standard" for absolute, unambiguous structure and stereochemistry in the solid state.[14][15] | Requires a suitable single crystal (can be difficult to grow), provides solid-state conformation only. |
| Elemental Analysis | Combustion analysis to determine the percentage composition of C, H, N, S, etc. | Provides empirical formula confirmation. | Does not provide structural information, requires high purity. |
For routine confirmation and detailed structural analysis in a research or industrial setting, the integrated spectroscopic approach offers the optimal balance of speed, cost, and comprehensive data. X-ray crystallography is typically reserved for novel compounds or when absolute stereochemical configuration is paramount and cannot be determined by other means.
Conclusion
The structural confirmation of this compound is not achieved by a single measurement but by the logical synthesis of data from a suite of spectroscopic tools. Mass spectrometry validates the molecular formula, infrared spectroscopy identifies the key functional groups, UV-Visible spectroscopy confirms the conjugated electronic system, and NMR spectroscopy provides the definitive map of the molecular framework and its stereochemistry. This guide demonstrates that a systematic, multi-faceted analytical approach is a self-validating system that ensures the highest degree of scientific integrity and confidence in the final structural assignment.
References
- 1. Buy this compound | 956-02-5 [smolecule.com]
- 2. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 3. fiveable.me [fiveable.me]
- 4. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 5. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpas.com [ijrpas.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. This compound | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4'-Chlorochalcone
Introduction: The Imperative of Purity in Chalcone Synthesis
4'-Chlorochalcone, a synthetic chalcone derivative, stands as a privileged scaffold in medicinal chemistry and materials science.[1] Its structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, makes it a valuable precursor for flavonoids and a subject of interest for its potential therapeutic properties, including anticancer and antimicrobial activities.[2][3] The primary route to its synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-chloroacetophenone and benzaldehyde.[4]
For researchers in drug development, the biological activity of a compound is inextricably linked to its purity. The presence of unreacted starting materials, by-products, or residual solvents can lead to erroneous biological data, compromise reproducibility, and introduce unforeseen toxicity. Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a quality control step but a fundamental requirement for scientific integrity. This guide provides an in-depth comparison of the essential analytical techniques used to validate the purity of synthesized this compound, grounded in the practical experience of a senior application scientist.
The First Line of Defense: Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is the workhorse of the synthetic chemistry lab—a rapid, cost-effective, and indispensable tool for real-time reaction monitoring and preliminary purity assessment.[5] Its power lies in its simplicity and the immediate visual feedback it provides. In the context of the Claisen-Schmidt condensation to form this compound, TLC allows us to track the consumption of the more polar aldehyde starting material and the formation of the less polar chalcone product.[2] The choice of the mobile phase is critical; a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically effective, with the ratio adjusted to achieve optimal separation.[6]
Experimental Protocol: TLC Analysis of this compound
-
Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude this compound reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare separate dilute solutions of the starting materials (4-chloroacetophenone and benzaldehyde) to use as standards.
-
Spotting: Using separate capillary tubes, apply small, concentrated spots of the starting material standards and the reaction mixture onto the origin line.
-
Development: Place the spotted TLC plate into a developing chamber containing a pre-equilibrated mobile phase (e.g., 8:2 or 7:3 hexane:ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the reactants and product are UV-active.[2] Circle the visible spots.
-
Interpretation: A pure sample of this compound should appear as a single, well-defined spot with a specific Retention Factor (Rf) value. The presence of multiple spots indicates impurities. The reaction is considered complete when the spot corresponding to the limiting starting material (often the aldehyde) has disappeared or significantly diminished.[2]
Visualization: TLC Workflow
References
A Researcher's Guide to Comparative Docking Studies of 4'-Chlorochalcone Analogues
Abstract
Chalcones, characterized by their α,β-unsaturated ketone core linking two aromatic rings, are a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The introduction of a chlorine atom at the 4'-position of the chalcone backbone can significantly modulate the molecule's electronic properties and biological activity, making 4'-chlorochalcone analogues a subject of intense research. This guide provides a comprehensive framework for conducting comparative molecular docking studies on these analogues. We will delve into the causality behind experimental choices, present a self-validating docking protocol, and analyze structure-activity relationships (SAR) through a detailed case study. This document is intended to equip researchers, scientists, and drug development professionals with the technical insights and practical steps necessary to effectively leverage in silico tools for the rational design of novel this compound-based therapeutic agents.
The Scientific Rationale: Why Focus on this compound Analogues?
The chalcone framework is a versatile starting point for drug design due to its synthetic accessibility and diverse biological profile, which includes anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] The core structure consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated system, which acts as a Michael acceptor, a key feature for covalent interactions with biological targets.[5]
The specific focus on the 4'-chloro substitution is deliberate. Halogen atoms, particularly chlorine, are known to enhance the biological activity of small molecules through several mechanisms:
-
Increased Lipophilicity : The chloro group increases the molecule's hydrophobicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
-
Modulation of Electronic Properties : As an electron-withdrawing group, chlorine can alter the charge distribution across the chalcone scaffold, influencing how the molecule interacts with the electrostatic environment of a protein's active site.
-
Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in amino acid residues, thereby increasing binding affinity and specificity.
These factors provide a strong impetus for systematically evaluating this compound analogues to understand how further modifications to the scaffold can be optimized for specific biological targets. Molecular docking serves as a powerful, resource-efficient tool to predict and rationalize these interactions before undertaking costly synthesis and in vitro testing.[6]
A Validated Methodology for Comparative Docking
The integrity of any in silico study hinges on a robust and validated methodology. Simply generating docking scores is insufficient; one must ensure the protocol can reliably reproduce experimentally observed binding modes. This section outlines a self-validating workflow for the comparative docking of this compound analogues.
Step 1: Target Selection and Preparation
Causality : The choice of a protein target is the most critical first step and must be evidence-based. Chalcone derivatives have been reported to interact with a variety of targets, including tubulin, kinases like Epidermal Growth Factor Receptor (EGFR), and microbial enzymes.[3][7] For this guide, we will use EGFR Tyrosine Kinase (EGFR-TK) as a case study target, a well-validated target in cancer therapy.
Protocol:
-
Obtain Crystal Structure : Download the 3D crystal structure of the target protein in complex with a known inhibitor from the Protein Data Bank (PDB). For EGFR-TK, a suitable entry is PDB ID: 1M17, which is complexed with the inhibitor Erlotinib.
-
Receptor Preparation : Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio), prepare the protein by:
-
Removing all non-essential water molecules and heteroatoms (ions, co-factors not involved in binding).
-
Adding polar hydrogen atoms to satisfy valencies.
-
Assigning partial charges (e.g., Kollman charges).
-
This "cleaning" process ensures that the docking calculations are not confounded by irrelevant molecules and that the protein's electrostatic potential is accurately represented.
-
Step 2: Ligand Preparation
Causality : Ligands must be converted from 2D representations to energetically favorable 3D conformers. This energy minimization step is crucial because it ensures that the ligand's geometry is realistic, preventing the docking algorithm from starting with a high-energy, improbable conformation that could lead to inaccurate binding predictions.
Protocol:
-
Sketch Analogues : Draw the this compound analogues using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
2D to 3D Conversion : Convert the 2D structures into 3D coordinates.
-
Energy Minimization : Subject each ligand to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the bond lengths, angles, and torsions to find a low-energy 3D conformation.
-
Save in Correct Format : Save the prepared ligands in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
Step 3: Docking Protocol Validation (The Self-Validating Step)
Causality : Before docking novel compounds, you must prove that your chosen software, parameters, and prepared protein structure can accurately replicate a known, experimentally determined binding pose. This is the cornerstone of a trustworthy protocol. The standard metric for this is the Root Mean Square Deviation (RMSD).[8]
Protocol:
-
Extract Native Ligand : From the original PDB file (e.g., 1M17), extract the co-crystallized ligand (Erlotinib).
-
Re-dock the Native Ligand : Dock the extracted native ligand back into the binding site of the prepared protein using your defined docking parameters (e.g., grid box size and center).
-
Calculate RMSD : Superimpose the predicted pose of the re-docked ligand with the original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.
-
Assess Validity : An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[9][10] This confirms the accuracy of the procedure for screening other compounds.[9]
Step 4: Molecular Docking and Analysis
Causality : With a validated protocol, you can now confidently dock your library of this compound analogues. The docking algorithm will explore numerous possible conformations and orientations (poses) of each ligand within the protein's active site, scoring them based on predicted binding affinity.
Protocol:
-
Grid Box Definition : Define a grid box that encompasses the entire binding site of the target protein. The dimensions should be large enough to allow the ligands to move and rotate freely.
-
Run Docking Simulation : Perform the docking using software like AutoDock Vina. The software will generate several binding poses for each ligand, ranked by their docking score (typically in kcal/mol). The more negative the score, the higher the predicted binding affinity.
-
Analyze Top Poses : For each analogue, analyze the top-ranked pose. Visualize the protein-ligand complex and identify key interactions:
-
Hydrogen Bonds : Crucial for specificity and affinity.
-
Hydrophobic Interactions : Key drivers of binding in nonpolar pockets.
-
Pi-Pi Stacking : Interactions between aromatic rings.
-
Halogen Bonds : Note any interactions involving the 4'-chloro group.
-
Docking Workflow Diagram
The following diagram illustrates the validated workflow described above.
Caption: A validated workflow for molecular docking studies.
Comparative Analysis: A Case Study on EGFR-TK Inhibitors
To illustrate the power of this methodology, we present a comparative analysis of four hypothetical this compound analogues docked against EGFR-TK. The results are synthesized to reflect common findings in medicinal chemistry literature.
Data Presentation
The table below summarizes the docking results and identifies the key interacting residues within the EGFR-TK active site.
| Analogue ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity Trend |
| 4CC-H | 4'-chloro (unsubstituted Ring B) | -8.2 | Met769, Leu768, Cys773 | Baseline |
| 4CC-OH | 4'-chloro, 4-hydroxy on Ring B | -9.5 | Glu738 (H-bond) , Met769, Leu694 | Increased |
| 4CC-OMe | 4'-chloro, 4-methoxy on Ring B | -8.9 | Met769, Leu694, Val702 | Moderate |
| 4CC-NO2 | 4'-chloro, 4-nitro on Ring B | -9.2 | Thr766 (H-bond) , Met769, Cys773 | Increased |
Discussion and Structure-Activity Relationship (SAR)
The comparative data allows us to derive valuable Structure-Activity Relationships (SAR):
-
Baseline Activity : The parent compound, 4CC-H , establishes a baseline binding affinity of -8.2 kcal/mol, primarily through hydrophobic interactions with key residues like Met769 and Leu768.
-
The Impact of Hydrogen Bond Donors : The introduction of a hydroxyl group in 4CC-OH leads to the most significant increase in binding affinity (-9.5 kcal/mol). This is attributed to the formation of a strong hydrogen bond with the side chain of Glu738, a critical interaction for many EGFR inhibitors. This highlights the importance of incorporating hydrogen bond donors at the 4-position of Ring B.
-
Steric and Electronic Effects : The methoxy group in 4CC-OMe provides a moderate increase in affinity (-8.9 kcal/mol). While it is also an electron-donating group, its bulkier size compared to the hydroxyl group may cause a slightly less optimal fit. It is unable to form the same critical hydrogen bond as the -OH group.
-
Hydrogen Bond Acceptors : The nitro group in 4CC-NO2 also enhances binding affinity (-9.2 kcal/mol). The oxygen atoms of the nitro group act as hydrogen bond acceptors, forming a favorable interaction with the side chain of Thr766. This demonstrates that potent analogues can be developed by targeting different residues within the active site.
Structure-Activity Relationship Diagram
This diagram visualizes the key takeaways from our comparative analysis.
Caption: SAR summary for this compound analogues at EGFR-TK.
Conclusion and Future Directions
This guide has established a robust, self-validating framework for the comparative in silico analysis of this compound analogues. Through our case study targeting EGFR-TK, we demonstrated that substituents on Ring B significantly modulate binding affinity. Specifically, the introduction of groups capable of forming hydrogen bonds with key residues like Glu738 and Thr766 is a highly effective strategy for increasing potency.
The insights gained from such comparative docking studies are invaluable for guiding the next steps in the drug discovery pipeline:
-
Prioritization for Synthesis : Promising analogues with high predicted binding affinities and favorable interactions can be prioritized for chemical synthesis.[11]
-
Rational Design of New Analogues : The SAR data can be used to design novel analogues with potentially even greater potency. For example, one might explore other hydrogen-bonding groups at the 4-position or investigate substitutions at other positions on the rings.
-
Correlation with In Vitro Data : The ultimate goal is to correlate docking scores with experimental biological data (e.g., IC50 values).[4] A strong correlation would further validate the computational model and enhance its predictive power for future lead optimization.
By integrating the principles of scientific integrity, causality-driven methodology, and clear data visualization, researchers can harness the full potential of molecular docking to accelerate the discovery of next-generation therapeutics based on the versatile this compound scaffold.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In silico design, synthesis of a novel chalcone derivative and its in vitro and in vivo anticancer activity against colon cancer-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Chlorochalcone
Ensuring the safe and compliant disposal of chemical waste is a foundational pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4'-Chlorochalcone, a halogenated organic compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory requirements with field-proven best practices to ensure operational safety and environmental compliance. Adherence to these procedures is critical for minimizing risk and upholding the integrity of your laboratory's safety culture.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, while not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), requires careful handling due to potential hazards identified in various safety data sheets (SDS).[1] Some sources indicate it may cause skin and serious eye irritation, as well as respiratory irritation.[2][3]
The primary directive for disposal stems from its chemical structure: it is a chlorinated organic compound.[4] This classification places it into the halogenated organic waste stream.[4] Mixing this type of waste with non-halogenated solvents needlessly increases hazardous waste management costs and can complicate the disposal process, as the entire mixture must then be treated as halogenated waste.[5][6]
Table 1: Hazard Profile and PPE Requirements for this compound
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Eye Irritation | May cause serious eye irritation upon contact.[2][3] | Safety glasses with side-shields or goggles are mandatory.[2] |
| Skin Contact | May cause skin irritation.[3] | Chemical-resistant gloves (e.g., nitrile) must be worn.[2] A lab coat is required to prevent incidental contact. |
| Inhalation | May cause respiratory irritation, particularly if in powdered form.[2] Avoid generating dust.[2] | Work should be conducted in a well-ventilated area or a chemical fume hood.[2] |
| Environmental | Toxic to aquatic life with long lasting effects. | Must not be disposed of down the drain or in regular trash.[2][7] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound waste is handled, segregated, and stored in a manner that is safe, compliant, and logical.
Step 1: Segregation at the Source
The cardinal rule of chemical waste management is proper segregation.
-
Action: Immediately designate a specific, compatible waste container for this compound and other halogenated organic wastes.[4][6]
-
Causality: As a chlorinated compound, this compound requires disposal via specific methods, typically high-temperature incineration, to safely break the carbon-halogen bonds.[4][8] Mixing it with non-halogenated waste streams complicates this process. Keep it separate from acids, bases, and strong oxidizing agents to prevent dangerous reactions.[9][10]
Step 2: Container Selection and Labeling
Proper containment is a critical control point for preventing leaks and ensuring clear communication of hazards.
-
Action: Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[9][11] Before adding any waste, label the container clearly.[6]
-
Label Requirements: The label must, at a minimum, include:[11]
-
The words "Hazardous Waste "
-
The full chemical name: "Waste this compound " (avoid formulas or abbreviations).[6][11]
-
A list of all chemical constituents if it's a mixed waste stream.
-
The date when the first drop of waste was added (accumulation start date).[11]
-
Applicable hazard warnings (e.g., "Irritant").[11]
-
-
Causality: Federal regulations like the Resource Conservation and Recovery Act (RCRA) mandate clear and accurate labeling.[11] This ensures that anyone handling the container, from lab personnel to waste disposal technicians, is aware of its contents and associated hazards.
Step 3: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Action: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[9] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when actively adding waste.[6][7]
-
Causality: Keeping containers closed prevents the release of vapors and protects against spills.[6] Storing waste in a designated SAA ensures it is managed correctly and inspected regularly, in compliance with institutional and federal guidelines.[9]
Step 4: Handling Contaminated Labware and Spills
Proper decontamination of materials that have come into contact with this compound is essential.
-
Gross Contamination: For grossly contaminated items (e.g., filter paper, gloves), dispose of them as solid hazardous waste in a labeled, sealed bag or container.
-
Empty Containers: An empty container that held this compound should be handled like the product itself.[1] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as halogenated organic liquid waste.[7] After rinsing and defacing the original label, the container can often be disposed of as regular lab glass or trash.[7]
-
Small Spills: For small, dry spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2][12] Clean the affected area thoroughly.
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to your institution's environmental health and safety (EHS) department.
-
Action: Once the waste container is full (leaving at least one inch of headspace to allow for expansion) or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for pickup by your EHS office.[9]
-
Causality: The laboratory researcher is responsible for the waste from "cradle to grave."[5] Ensuring a proper handoff to trained EHS professionals for final disposal is the last step in fulfilling this responsibility. EHS will consolidate the waste for transport to a permitted treatment, storage, and disposal facility (TSDF).
Visualizing the Disposal Workflow
To provide a clear, at-a-glance decision-making tool, the following workflow diagram outlines the key steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. vumc.org [vumc.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. danielshealth.com [danielshealth.com]
- 12. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
